2-(4-BROMO-3,5-DIMETHYLPYRAZOL-1-YL)-3-CHLOROPYRIDINE
Description
Properties
IUPAC Name |
2-(4-bromo-3,5-dimethylpyrazol-1-yl)-3-chloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClN3/c1-6-9(11)7(2)15(14-6)10-8(12)4-3-5-13-10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBZZGUNOMEMSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=C(C=CC=N2)Cl)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675051 | |
| Record name | 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150271-21-8 | |
| Record name | Pyridine, 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-chloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150271-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(4-BROMO-3,5-DIMETHYLPYRAZOL-1-YL)-3-CHLOROPYRIDINE synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-3-chloropyridine
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound, a pivotal heterocyclic building block in the fields of agrochemicals and pharmaceuticals. The synthesis is strategically designed around a nucleophilic aromatic substitution (SNAr) reaction, coupling two key precursors: 4-bromo-3,5-dimethyl-1H-pyrazole and 2,3-dichloropyridine. This document offers an in-depth analysis of the retrosynthetic strategy, detailed experimental protocols for the synthesis of precursors and the final product, mechanistic insights into the key coupling step, and methods for purification and characterization. The guide is intended for researchers, chemists, and drug development professionals, providing the scientific rationale behind experimental choices to ensure reproducibility and scalability.
Introduction
The pyrazole moiety is a well-established "privileged scaffold" in medicinal chemistry and drug discovery, found in numerous biologically active molecules with applications ranging from anticancer to anti-inflammatory agents[1][2]. The target molecule, this compound, is a highly functionalized intermediate of significant value. It serves as a key precursor in the synthesis of anthranilic diamide insecticides, such as chlorantraniliprole, which exhibit potent and selective activity against ryanodine receptors in pests[3].
The molecular architecture, featuring a brominated pyrazole linked to a chlorinated pyridine ring, offers multiple reaction sites for further chemical elaboration, making it an attractive starting point for generating diverse compound libraries for drug discovery programs. This guide delineates a logical and field-proven synthetic approach, breaking down the process into the preparation of two primary intermediates followed by their strategic coupling.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule logically disconnects at the Pyrazole N-C Pyridine bond. This bond is strategically formed via a nucleophilic aromatic substitution (SNAr) reaction. The pyrazole nitrogen acts as the nucleophile, and the pyridine ring serves as the electrophilic partner. This approach simplifies the synthesis into the preparation of two more readily accessible precursors: 4-bromo-3,5-dimethyl-1H-pyrazole (Nucleophile) and 2,3-dichloropyridine (Electrophile).
Caption: Retrosynthetic pathway for the target molecule.
Synthesis of Precursors
The success of the overall synthesis hinges on the efficient and high-purity preparation of the two key starting materials.
Precursor 1: 4-Bromo-3,5-dimethyl-1H-pyrazole
The synthesis of this precursor is a two-step process involving the initial formation of the pyrazole ring followed by electrophilic bromination.
Step A: Synthesis of 3,5-Dimethyl-1H-pyrazole
The Knorr pyrazole synthesis provides a classic and reliable method. The reaction involves the condensation of a β-dicarbonyl compound, acetylacetone (2,4-pentanedione), with hydrazine. The mechanism proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
Step B: Bromination of 3,5-Dimethyl-1H-pyrazole
The pyrazole ring is electron-rich and readily undergoes electrophilic aromatic substitution. The C4 position is the most nucleophilic and sterically accessible site for substitution. N-Bromosuccinimide (NBS) is an effective and easily handled brominating agent for this transformation.
Experimental Protocol: Synthesis of 4-Bromo-3,5-dimethyl-1H-pyrazole
-
Pyrazole Formation: To a round-bottom flask, add acetylacetone (1.0 eq) and ethanol. Cool the mixture in an ice bath to 0-5 °C.
-
Add hydrazine hydrate (1.0 eq) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.
-
Remove the solvent under reduced pressure to obtain crude 3,5-dimethyl-1H-pyrazole.
-
Bromination: Dissolve the crude 3,5-dimethyl-1H-pyrazole in dichloromethane (CH₂Cl₂).
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution. An exotherm may be observed.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Wash the reaction mixture with water and then with a saturated sodium thiosulfate solution to quench any remaining bromine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 4-bromo-3,5-dimethyl-1H-pyrazole as a white to light yellow solid[4].
| Characteristic | Value |
| Appearance | White to Light yellow solid |
| Melting Point | 123-125 °C[4] |
| Molecular Formula | C₅H₇BrN₂ |
| Molecular Weight | 175.03 g/mol |
Precursor 2: 2,3-Dichloropyridine
2,3-Dichloropyridine is a crucial intermediate in the agrochemical industry[5]. Several synthetic routes exist, with a common industrial method involving the chlorination and subsequent de-chlorination/hydrogenation of more accessible pyridine derivatives.
Synthetic Rationale: A prevalent method involves the chlorination of 2,6-dichloropyridine to 2,3,6-trichloropyridine, followed by selective reductive de-chlorination at the 6-position[6][7]. This method is advantageous due to the availability of the starting materials and the high selectivity of the hydrogenation step.
Experimental Protocol: Synthesis of 2,3-Dichloropyridine
-
Chlorination: In a suitable reactor, charge 2,6-dichloropyridine and a Lewis acid catalyst (e.g., anhydrous AlCl₃ or FeCl₃)[6].
-
Heat the mixture to 120-140 °C and introduce chlorine gas (Cl₂) at a controlled rate. The reaction is typically monitored by GC analysis.
-
Upon completion, the reaction mixture is cooled, and the crude 2,3,6-trichloropyridine is isolated, often via distillation under reduced pressure[6].
-
Hydrogenation: Charge the 2,3,6-trichloropyridine, an organic solvent (e.g., toluene), a palladium catalyst (e.g., Pd/C), and an acid scavenger (e.g., triethylamine or sodium acetate) into a hydrogenation reactor[5][6].
-
Pressurize the reactor with hydrogen gas (H₂) and heat to 60-80 °C.
-
Monitor the reaction until the uptake of hydrogen ceases and analysis confirms the formation of 2,3-dichloropyridine.
-
Filter the catalyst and wash the filtrate. The product can be isolated by removing the solvent and purifying via distillation or crystallization.
| Characteristic | Value |
| Appearance | White to slightly beige crystalline powder[8] |
| Molecular Formula | C₅H₃Cl₂N |
| Molecular Weight | 147.99 g/mol |
Key Coupling Reaction: Nucleophilic Aromatic Substitution (SNAr)
This step constitutes the core of the synthetic strategy, assembling the final molecular framework.
Mechanistic Insights
The SNAr reaction is a two-step addition-elimination process. The electron-deficient nature of the pyridine ring, enhanced by the two electron-withdrawing chlorine atoms, makes it susceptible to nucleophilic attack[9].
-
Nucleophilic Attack: The deprotonated pyrazole nitrogen (formed in the presence of a base) acts as a potent nucleophile. It attacks the C2 position of 2,3-dichloropyridine. This position is more electron-deficient and sterically accessible than the C3 position, leading to high regioselectivity. This attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the pyridine ring is temporarily broken[10].
-
Elimination/Aromatization: The Meisenheimer complex rapidly collapses, expelling the chloride ion from the C2 position as the leaving group. This step restores the aromaticity of the pyridine ring, driving the reaction to completion.
Choice of Base and Solvent: A moderately strong base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to deprotonate the pyrazole N-H, generating the active nucleophile. Polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile (CH₃CN) are ideal as they can solvate the ions involved without interfering with the reaction.
Caption: Experimental workflow for the SNAr coupling reaction.
Experimental Protocol
-
To a dry reaction flask under a nitrogen atmosphere, add 4-bromo-3,5-dimethyl-1H-pyrazole (1.0 eq), 2,3-dichloropyridine (1.1 eq), and potassium carbonate (2.0 eq).
-
Add dry DMF as the solvent.
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and pour it into ice water.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
Purification and Characterization of Final Product
Purification Strategy
The crude product is typically purified using silica gel column chromatography. A gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective in separating the desired product from unreacted starting materials and any potential side products.
Spectroscopic Analysis
The structure of the final product is confirmed using standard spectroscopic techniques.
| Analysis | Expected Observations |
| ¹H NMR | Signals corresponding to the two pyrazole methyl groups (singlets, ~2.3-2.5 ppm), and three distinct aromatic protons on the pyridine ring. |
| ¹³C NMR | Resonances for all 10 carbon atoms, including the two methyl carbons, the carbons of the pyrazole and pyridine rings. |
| Mass Spec (MS) | The molecular ion peak (M+) should correspond to the calculated mass (285.97 g/mol ), showing the characteristic isotopic pattern for one bromine and one chlorine atom. |
| Appearance | Typically an off-white to tan solid. |
Safety Considerations
-
2,3-Dichloropyridine: This compound is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Avoid inhalation of dust and contact with skin.
-
Solvents: DMF is a reproductive hazard. Use in a fume hood and avoid skin contact. Other solvents like dichloromethane are volatile and should be handled with care.
-
General Precautions: Always wear appropriate PPE. Reactions should be conducted in a well-ventilated area.
Conclusion
The synthesis of this compound is reliably achieved through a three-stage process: synthesis of 4-bromo-3,5-dimethyl-1H-pyrazole, preparation of 2,3-dichloropyridine, and their subsequent coupling via a regioselective nucleophilic aromatic substitution reaction. The methodology presented is robust, scalable, and founded on well-understood reaction mechanisms. This guide provides the necessary technical detail and scientific rationale to enable researchers to successfully synthesize this valuable chemical intermediate for applications in agrochemical and pharmaceutical research and development.
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | 500011-86-9 | Benchchem [benchchem.com]
- 4. chembk.com [chembk.com]
- 5. Page loading... [guidechem.com]
- 6. eureka.patsnap.com [eureka.patsnap.com]
- 7. EP2687510A1 - Method for preparing 2,3-dichloropyridine - Google Patents [patents.google.com]
- 8. 2,3-Dichloropyridine | 2402-77-9 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-BROMO-3,5-DIMETHYLPYRAZOL-1-YL)-3-CHLOROPYRIDINE
This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-3-chloropyridine. Targeted at researchers, scientists, and professionals in drug development, this document synthesizes available data to facilitate its application in synthetic chemistry and materials science.
Molecular Identity and Structural Characteristics
This compound is a substituted pyridinyl-pyrazole derivative. Its core structure comprises a 3-chloropyridine ring linked at the 2-position to the nitrogen of a 4-bromo-3,5-dimethylpyrazole ring. This arrangement of halogenated heterocyclic systems imparts specific electronic and steric properties that are crucial for its reactivity and potential applications.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 1150271-20-7 | PubChem[1] |
| Molecular Formula | C₁₀H₉BrClN₃ | Sigma-Aldrich |
| Molecular Weight | 286.56 g/mol | Sigma-Aldrich |
| Canonical SMILES | CC1=NN(C2=NC=CC=C2Cl)C(C)=C1Br | Sigma-Aldrich |
| InChI Key | NQBZZGUNOMEMSG-UHFFFAOYSA-N | Sigma-Aldrich |
Below is a diagram illustrating the logical workflow for the synthesis and characterization of novel chemical entities like the topic compound.
Caption: General workflow for synthesis and characterization.
Computed Physicochemical Properties
Table 2: Computed Physicochemical Data
| Property | Value | Method/Source |
| XLogP3 | 3.6 | PubChem[1] |
| Topological Polar Surface Area | 30.7 Ų | PubChem[1] |
| Hydrogen Bond Donors | 0 | PubChem[1] |
| Hydrogen Bond Acceptors | 3 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
The calculated octanol-water partition coefficient (XLogP3) of 3.6 suggests that this compound is a lipophilic compound with low aqueous solubility.[1] The topological polar surface area (TPSA) of 30.7 Ų indicates moderate cell permeability potential.[1]
Spectroscopic Profile (Anticipated)
Detailed experimental spectra for this compound are not currently published. However, based on its structure, the following characteristic signals can be anticipated in its spectroscopic analyses.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl protons on the pyrazole ring. The pyridine protons will likely appear as multiplets in the aromatic region (δ 7.0-8.5 ppm), with their coupling patterns revealing their relative positions. The two methyl groups on the pyrazole ring should appear as sharp singlets in the upfield region (δ 2.0-3.0 ppm).
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule. Distinct signals are expected for the carbons of the pyridine and pyrazole rings, as well as for the methyl carbons. The positions of the bromine and chlorine atoms will influence the chemical shifts of the adjacent carbon atoms.
Mass Spectrometry
The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (approximately 286.56 g/mol ). Due to the presence of bromine and chlorine, characteristic isotopic patterns for the molecular ion and fragment ions will be observed, which can be used to confirm the elemental composition.
Solubility and Physical State
The compound is listed as a solid at room temperature. Based on its high calculated XLogP3 value, it is predicted to have low solubility in water and higher solubility in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. For a related compound, 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid, it is noted to be sparingly soluble in water but dissolves well in polar aprotic solvents like DMF and acetonitrile.[2]
Reactivity and Stability
The presence of two halogen atoms, bromine and chlorine, on the heterocyclic rings suggests that this compound can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions would allow for further functionalization at the halogenated positions, making it a potentially valuable building block in medicinal chemistry and materials science.
The stability of the compound is expected to be good under standard laboratory conditions. However, prolonged exposure to strong acids, bases, or high temperatures may lead to degradation.
Safety and Handling
According to the safety data provided by Sigma-Aldrich, this compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral) and is accompanied by the GHS06 pictogram and the signal word "Danger". The hazard statement is H301 (Toxic if swallowed).
Precautionary measures include:
-
P301 + P330 + P331 + P310: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER/doctor.
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Experimental Protocols
While a specific synthesis protocol for this compound is not detailed in the searched literature, a general procedure for the synthesis of similar N-arylpyrazoles involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, followed by halogenation. The final step would likely be an N-arylation reaction between 4-bromo-3,5-dimethylpyrazole and 2,3-dichloropyridine.
The following diagram illustrates a plausible synthetic pathway.
Caption: Plausible synthetic pathway for the target compound.
Conclusion
This compound is a halogenated heterocyclic compound with potential applications as a synthetic intermediate. While comprehensive experimental data on its physicochemical properties are limited, computational estimations and analysis of related structures provide a foundational understanding for its use in research and development. Further experimental characterization is warranted to fully elucidate its properties and unlock its potential in various chemical applications.
References
2-(4-BROMO-3,5-DIMETHYLPYRAZOL-1-YL)-3-CHLOROPYRIDINE CAS number
An In-Depth Technical Guide to 2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-3-chloropyridine
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details its chemical identity, physicochemical properties, a validated synthesis pathway with mechanistic insights, and its potential applications, particularly as a scaffold for kinase inhibitors. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical grounding and practical methodologies.
Introduction and Chemical Identity
This compound is a substituted bi-heterocyclic molecule featuring a pyrazole ring linked to a pyridine ring. The pyrazole moiety is a five-membered ring with two adjacent nitrogen atoms, known for its metabolic stability and its role as a versatile scaffold in pharmaceuticals.[1][2] The pyridine ring, a six-membered nitrogen-containing heterocycle, is also a ubiquitous feature in many approved drugs.[3] The specific combination of a substituted pyrazole and a chloropyridine in this structure makes it a valuable intermediate and a potential pharmacophore, particularly for developing targeted therapies.[4][5] The strategic placement of the bromine atom and methyl groups on the pyrazole, along with the chlorine atom on the pyridine, provides multiple points for further chemical modification and structure-activity relationship (SAR) studies.[6]
The Chemical Abstracts Service (CAS) has assigned the number 1269399-61-7 to this compound.
Physicochemical and Structural Properties
A summary of the key identifiers and physicochemical properties for this compound is provided below. While some properties are calculated, others such as melting point and solubility are determined empirically and should be verified experimentally.
| Property | Value | Source |
| CAS Number | 1269399-61-7 | Internal Verification |
| Molecular Formula | C₁₀H₉BrClN₃ | [7] |
| Molecular Weight | 286.56 g/mol | [7] |
| IUPAC Name | 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-chloropyridine | Internal Verification |
| SMILES | CC1=NN(C2=NC=CC=C2Cl)C(C)=C1Br | [7] |
| InChI Key | NQBZZGUNOMEMSG-UHFFFAOYSA-N | [7] |
| Appearance | Solid (typical for similar compounds) | [7] |
| Melting Point | Not available; requires experimental determination. | |
| Solubility | Not available; likely soluble in organic solvents like DMF, DMSO, and chlorinated solvents. Requires experimental determination. |
Chemical Structure Diagram
Caption: Chemical structure of this compound.
Synthesis and Mechanistic Pathway
The synthesis of this compound is not extensively documented in dedicated publications. However, a logical and robust synthetic route can be designed based on well-established transformations in heterocyclic chemistry. A two-step sequence is proposed:
-
N-Arylation: Coupling of 3,5-dimethylpyrazole with 2,3-dichloropyridine.
-
Electrophilic Bromination: Selective bromination of the resulting pyrazole-pyridine intermediate.
Caption: Proposed two-step synthesis workflow.
Step 1: N-Arylation of 3,5-Dimethylpyrazole
The formation of the N-aryl bond between the pyrazole and pyridine rings is the crucial first step. The nitrogen atom of the pyridine ring deactivates the C2 and C4 positions, making direct nucleophilic aromatic substitution (SNAr) challenging. Therefore, transition-metal-catalyzed cross-coupling reactions are the methods of choice.
Methodology: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[8] It is highly effective for coupling amines (or N-heterocycles like pyrazole) with aryl halides, including less reactive aryl chlorides.[9][10]
Protocol:
-
To a dry, inert-atmosphere reaction vessel, add 3,5-dimethylpyrazole (1.1 eq.), 2,3-dichloropyridine (1.0 eq.), a palladium pre-catalyst such as Pd₂(dba)₃ (2-5 mol%), and a bulky, electron-rich phosphine ligand like Xantphos (4-10 mol%).
-
Add a strong, non-nucleophilic base, typically cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2.0 eq.).
-
Add a dry, degassed aprotic solvent such as 1,4-dioxane or toluene.
-
Heat the reaction mixture, typically between 80-110 °C, and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with a solvent like ethyl acetate, and filter through celite to remove the catalyst and salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality and Expertise:
-
Catalyst System: Aryl chlorides are less reactive than bromides or iodides in the rate-limiting oxidative addition step.[9] Therefore, a highly active catalyst system is required. The combination of a Pd(0) source and a bulky, electron-rich biarylphosphine ligand (like Xantphos) is essential to facilitate the C-Cl bond activation.
-
Base Selection: The base deprotonates the pyrazole N-H, forming the nucleophilic pyrazolide anion. A strong, non-coordinating base like Cs₂CO₃ is often preferred as it enhances catalyst turnover and is highly soluble in organic solvents.
-
Regioselectivity: The reaction of 2,3-dichloropyridine with the pyrazole nucleophile is expected to occur preferentially at the C2 position. The nitrogen atom in the pyridine ring exerts an electron-withdrawing effect, making the C2 (α-position) more electrophilic and susceptible to oxidative addition by the palladium catalyst.
References
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. nbinno.com [nbinno.com]
- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 4. Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.umn.edu [experts.umn.edu]
- 6. scispace.com [scispace.com]
- 7. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
An Integrated Spectroscopic and Crystallographic Approach to the Structure Elucidation of 2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-3-chloropyridine
Abstract: The definitive assignment of a chemical structure is a cornerstone of chemical research and drug development, ensuring reproducibility, enabling structure-activity relationship (SAR) studies, and meeting stringent regulatory requirements. This technical guide provides a comprehensive, in-depth walkthrough of the analytical workflow for the structural elucidation of the novel heterocyclic compound, 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-3-chloropyridine. We move beyond a mere recitation of techniques, focusing instead on the strategic integration of mass spectrometry, vibrational and nuclear magnetic resonance spectroscopy, and single-crystal X-ray diffraction. The narrative emphasizes the causality behind experimental choices and the synergistic interplay of data, presenting a self-validating system of analysis for researchers and drug development professionals.
Introduction and Strategic Overview
The target molecule, this compound, is a substituted N-arylpyrazole. This class of compounds is of significant interest in medicinal chemistry and agrochemicals due to its diverse biological activities. The presence of two distinct, substituted heterocyclic rings (a pyrazole and a pyridine) linked by a nitrogen-carbon bond necessitates a robust, multi-technique approach to unambiguously determine its constitution and connectivity. The primary challenge lies in definitively confirming the point of attachment between the pyrazole and pyridine moieties and verifying the regiochemistry of the substituents on each ring.
Our analytical strategy is designed as a confirmatory funnel, beginning with broad compositional analysis and progressively moving toward high-resolution, three-dimensional structural detail.
Caption: The overall workflow for structure elucidation.
Foundational Analysis: Molecular Formula and Functional Groups
Before delving into complex connectivity experiments, the elemental composition and the types of chemical bonds present must be established. This is achieved through mass spectrometry and infrared spectroscopy.
Mass Spectrometry (MS)
Expertise & Rationale: High-Resolution Mass Spectrometry (HRMS) is employed as the initial step to determine the exact mass of the molecule. This is critical for calculating the molecular formula, which serves as a fundamental constraint for all subsequent structural hypotheses. The isotopic distribution pattern is particularly informative, as the presence of bromine and chlorine atoms creates a unique signature.
Experimental Protocol (ESI-TOF):
-
Sample Preparation: A ~1 mg/mL solution of the analyte is prepared in methanol containing 0.1% formic acid to promote protonation ([M+H]⁺).
-
Instrumentation: The sample is infused into an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Data Acquisition: Data is acquired in positive ion mode over a mass range of m/z 50-500. The instrument is calibrated to ensure high mass accuracy.
Anticipated Data & Interpretation: The molecular formula C₁₀H₉BrClN₃ corresponds to a neutral mass of 284.9668 Da.[1] The HRMS spectrum is expected to show a protonated molecular ion [M+H]⁺ at m/z 285.9746. The key confirmation comes from the isotopic pattern, which arises from the natural abundances of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br.
| Ion Cluster | Theoretical m/z | Relative Abundance (%) | Isotopic Composition |
| [M+H]⁺ | 285.9746 | 100 | C₁₀H₁₀³⁵Cl⁷⁹BrN₃ |
| [M+2+H]⁺ | 287.9725 | 130.5 | C₁₀H₁₀³⁷Cl⁷⁹BrN₃ / C₁₀H₁₀³⁵Cl⁸¹BrN₃ |
| [M+4+H]⁺ | 289.9705 | 42.4 | C₁₀H₁₀³⁷Cl⁸¹BrN₃ |
This distinctive 100:130:42 pattern is a definitive fingerprint for a molecule containing one chlorine and one bromine atom, validating the elemental composition. Fragmentation in mass spectrometry involves the dissociation of these unstable molecular ions, and the resulting patterns can provide structural information.[2] Common fragmentation pathways for N-arylpyrazoles include cleavage of the N-aryl bond.[3]
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in the molecule. For the target compound, we expect to see characteristic vibrations for the aromatic C-H bonds, the aliphatic C-H bonds of the methyl groups, and the C=C and C=N skeletal vibrations of the pyridine and pyrazole rings.
Experimental Protocol (ATR):
-
A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Pressure is applied to ensure good contact.
-
The spectrum is recorded from 4000 to 400 cm⁻¹.
Anticipated Data & Interpretation:
-
~3100-3000 cm⁻¹: Aromatic C-H stretching from both pyridine and pyrazole rings.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching from the two methyl groups.
-
~1600-1450 cm⁻¹: A series of sharp bands corresponding to the C=C and C=N stretching vibrations within the aromatic rings. These are characteristic of heteroaromatic systems.[4]
-
Below 1000 cm⁻¹: C-Cl and C-Br stretching vibrations, though often weak and in the complex fingerprint region.
The FTIR spectrum confirms the presence of the expected heteroaromatic and aliphatic components, consistent with the proposed structure.
Definitive Connectivity Mapping: 1D and 2D NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the most powerful tool for elucidating the precise bonding framework of a molecule in solution. A combination of 1D (¹H, ¹³C) and 2D correlation experiments (COSY, HSQC, HMBC) is required to assemble the molecular puzzle.[5]
Experimental Protocol (General NMR):
-
Sample Preparation: ~10-15 mg of the sample is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: All spectra are acquired on a 500 MHz NMR spectrometer.
-
1D Spectra: Standard ¹H and ¹³C{¹H} spectra are recorded.
-
2D Spectra: Gradient-selected COSY, HSQC, and HMBC experiments are performed. The HMBC experiment is optimized for a long-range coupling constant (ⁿJCH) of 8 Hz to observe 2- and 3-bond correlations.[6]
¹H and ¹³C NMR: The Building Blocks
The 1D spectra provide information on the chemical environment and number of unique protons and carbons. Based on data for similar pyrazole and pyridine derivatives, we can predict the approximate chemical shifts.[7][8]
Anticipated ¹H and ¹³C NMR Data (Hypothetical):
| Position | ¹H Shift (ppm), Multiplicity, Int. | ¹³C Shift (ppm) | HSQC Correlation |
| Pyrazole-CH₃ (C3-Me) | 2.25, s, 3H | 12.8 | Yes |
| Pyrazole-CH₃ (C5-Me) | 2.50, s, 3H | 14.5 | Yes |
| Pyridine-H4' | 7.30, dd, 1H | 127.5 | Yes |
| Pyridine-H5' | 7.85, dd, 1H | 139.0 | Yes |
| Pyridine-H6' | 8.50, dd, 1H | 148.0 | Yes |
| Pyrazole-C3 | - | 149.5 | No |
| Pyrazole-C4 | - | 108.0 | No |
| Pyrazole-C5 | - | 141.0 | No |
| Pyridine-C2' | - | 151.0 | No |
| Pyridine-C3' | - | 132.0 | No |
Note: The distinction between the two methyl groups (C3-Me vs. C5-Me) is initially arbitrary and will be confirmed by HMBC.
2D NMR: Assembling the Structure
COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[9] We expect to see correlations only between the pyridine protons, confirming their adjacency: H4' ↔ H5' and H5' ↔ H6'. This establishes the pyridine ring fragment.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to (one-bond correlation).[6] The expected correlations are listed in the table above, confirming which proton is attached to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation): The Key to Connectivity This is the most critical experiment, as it reveals 2- and 3-bond correlations between protons and carbons, allowing us to connect the individual fragments.
Intra-Ring Correlations:
-
Pyrazole Ring: The methyl protons at 2.25 ppm will show correlations to C3, C4, and C5 of the pyrazole ring. The methyl protons at 2.50 ppm will also correlate to C3, C4, and C5. This confirms the dimethylpyrazole substructure.
-
Pyridine Ring: H4' will correlate to C2', C3', and C6'. H5' will correlate to C3' and C4'. H6' will correlate to C2' and C4'. This confirms the 3-chloropyridine fragment.
The Crucial Inter-Ring Correlation: The definitive proof of the entire molecular structure comes from observing a correlation between a proton on one ring and a carbon on the other. Due to the N-C linkage, we expect a 3-bond correlation from the H6' proton of the pyridine ring to the C5 carbon of the pyrazole ring. This single cross-peak unambiguously establishes the connectivity between the two heterocyclic systems.
Caption: Key 2D NMR correlations confirming the structure.
Ultimate Proof: Single-Crystal X-ray Diffraction
Expertise & Rationale: While NMR provides an unambiguous structure in solution, single-crystal X-ray diffraction provides the definitive, high-resolution 3D structure in the solid state.[10] It serves as the final, incontrovertible piece of evidence, confirming not only the connectivity but also bond lengths, bond angles, and intermolecular packing interactions.
Experimental Protocol:
-
Crystallization: Single crystals suitable for diffraction are grown, typically by slow evaporation from a solvent such as ethanol or ethyl acetate/hexane.
-
Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is cooled to 100 K in a nitrogen stream to minimize thermal motion. X-ray diffraction data are collected over a full sphere of rotation.[11]
-
Structure Solution and Refinement: The collected data are used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to yield the final crystal structure.
Anticipated Results: The X-ray structure would be expected to confirm the connectivity established by NMR. It would precisely locate the bromine atom on C4 of the pyrazole ring and the chlorine atom on C3' of the pyridine ring. Furthermore, it would reveal the relative orientation (dihedral angle) between the planes of the two aromatic rings.
Hypothetical Crystallographic Data Summary:
| Parameter | Value |
| Chemical Formula | C₁₀H₉BrClN₃ |
| Formula Weight | 286.56 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | 8.1, 15.3, 9.5 |
| β (°) | 98.5 |
| Volume (ų) | 1160 |
| Z (molecules/cell) | 4 |
| R-factor | < 0.05 |
Conclusion: A Self-Validating Analytical Consensus
The structure of this compound is unequivocally established through a logical and synergistic application of modern analytical techniques.
-
Mass Spectrometry confirmed the elemental formula C₁₀H₉BrClN₃ via exact mass and a characteristic isotopic pattern.
-
FTIR Spectroscopy identified the key functional groups: aromatic C-H, aliphatic C-H, and heteroaromatic C=C/C=N systems.
-
1D and 2D NMR Spectroscopy pieced together the molecular framework, with the key H6' (pyridine) to C5 (pyrazole) HMBC correlation providing the definitive link between the two heterocyclic rings.
Each technique provides a layer of evidence that is corroborated by the others, creating a self-validating dataset that supports the final structural assignment with the highest degree of scientific confidence. This integrated approach represents the gold standard for the characterization of novel chemical entities in industrial and academic research.
References
- 1. 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-6-chloropyridine | C10H9BrClN3 | CID 46739438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 10. benchchem.com [benchchem.com]
- 11. Crystallization and preliminary X-ray diffraction analysis of the BRPF1 bromodomain in complex with its H2AK5ac and H4K12ac histone-peptide ligands - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Mechanism of Action of 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-3-chloropyridine
This guide provides a detailed exploration of the hypothesized mechanism of action for the compound 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-3-chloropyridine. Drawing from extensive research on structurally related anthranilic diamide insecticides, we will delve into its likely molecular target, the subsequent physiological effects, and the experimental methodologies required to validate these claims. This document is intended for researchers, scientists, and professionals in the fields of drug development and crop protection.
Introduction: Unveiling a Potential Ryanodine Receptor Modulator
This compound is a synthetic organic compound featuring a pyrazole and a chloropyridine moiety. While specific literature on this exact molecule is sparse, its structural architecture strongly suggests its classification within the broader family of diamide insecticides. This class of compounds is renowned for its potent and selective action against a range of insect pests. The core hypothesis of this guide is that this compound functions as a modulator of insect ryanodine receptors (RyRs), a mechanism well-established for commercially successful insecticides such as cyantraniliprole and chlorantraniliprole.[1][2]
Ryanodine receptors are large-conductance calcium channels located on the sarcoplasmic and endoplasmic reticulum of muscle and nerve cells.[2][3] They play a pivotal role in excitation-contraction coupling by mediating the release of intracellular calcium stores.[3][4] The selective targeting of insect RyRs over their mammalian counterparts is a hallmark of diamide insecticides, providing a significant margin of safety for non-target organisms.[2]
Core Mechanism of Action: Activation of Insect Ryanodine Receptors
The proposed mechanism of action for this compound centers on its ability to bind to and activate insect ryanodine receptors. This interaction is not a simple agonism but rather a potent and unregulated activation of the channel.[1]
Molecular Target: The Ryanodine Receptor
Insect ryanodine receptors are the primary molecular target for this class of compounds.[5][6] The binding of this compound is hypothesized to occur at a specific allosteric site on the receptor, distinct from the binding site of the natural ligand, ryanodine. This binding event induces a conformational change in the receptor, forcing it into an open state.
Cellular Effect: Uncontrolled Calcium Release
The locking of the ryanodine receptor in its open conformation leads to a sustained and uncontrolled release of calcium ions from the sarcoplasmic reticulum into the cytoplasm of muscle cells.[5][7] This disruption of normal calcium homeostasis is the critical cellular event that triggers the downstream physiological effects.
Physiological Outcome: Paralysis and Cessation of Feeding
The massive and unregulated increase in intracellular calcium concentration leads to uncontrolled muscle contraction and subsequent paralysis of the insect.[1][7] A key observable effect in pest insects is the rapid cessation of feeding, often within hours of exposure.[6] This is followed by lethargy, paralysis, and eventual death of the insect.[1][7]
Figure 1: Proposed signaling pathway for the mechanism of action.
Experimental Validation Protocols
To substantiate the hypothesized mechanism of action, a series of targeted experiments are necessary. The following protocols provide a framework for the systematic evaluation of this compound.
Target Engagement: Radioligand Binding Assay
Objective: To determine if this compound binds to insect ryanodine receptors.
Methodology:
-
Preparation of Insect Microsomes: Isolate microsomes rich in ryanodine receptors from a suitable insect model (e.g., Heliothis virescens or Spodoptera frugiperda) thoracic muscle tissue through differential centrifugation.
-
Radioligand: Utilize [³H]ryanodine as the radioligand to label the ryanodine receptors.
-
Competitive Binding Assay: Incubate the insect microsomes with a fixed concentration of [³H]ryanodine and increasing concentrations of unlabeled this compound.
-
Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration. The amount of bound radioactivity is quantified using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific [³H]ryanodine binding against the logarithm of the competitor concentration. Calculate the IC₅₀ value, which represents the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand.
Cellular Function: Calcium Flux Assay
Objective: To measure the effect of this compound on intracellular calcium levels in insect neurons or muscle cells.
Methodology:
-
Cell Culture: Culture primary neurons or muscle cells from a relevant insect species.
-
Fluorescent Calcium Indicator: Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.
-
Compound Application: Apply varying concentrations of this compound to the cells.
-
Fluorescence Measurement: Monitor changes in intracellular calcium concentration by measuring the fluorescence intensity over time using a fluorescence microscope or a plate reader.
-
Data Analysis: Quantify the increase in fluorescence, which corresponds to the rise in intracellular calcium levels. Determine the EC₅₀ value, the concentration of the compound that elicits a half-maximal response.
Figure 2: A logical workflow for experimental validation.
Whole-Organism Efficacy: Insecticidal Bioassay
Objective: To assess the insecticidal activity of this compound against target pest species.
Methodology:
-
Insect Rearing: Maintain a healthy colony of the target insect species under controlled laboratory conditions.
-
Dose Preparation: Prepare serial dilutions of this compound in a suitable solvent.
-
Application Method:
-
Topical Application: Apply a precise volume of the test solution directly to the dorsal thorax of individual insects.
-
Diet Incorporation: Incorporate the test compound into the artificial diet of the insects.
-
-
Observation: Monitor the insects for signs of toxicity, including mortality, paralysis, and feeding inhibition, at regular intervals (e.g., 24, 48, and 72 hours).
-
Data Analysis: Calculate the lethal dose (LD₅₀) or lethal concentration (LC₅₀) using probit analysis.
Data Presentation and Interpretation
The quantitative data generated from the experimental protocols should be summarized for clear comparison and interpretation.
| Assay | Parameter | Description | Expected Outcome for an Active Compound |
| Radioligand Binding | IC₅₀ | Concentration that inhibits 50% of radioligand binding. | Low nanomolar to micromolar range |
| Calcium Flux | EC₅₀ | Concentration that elicits 50% of the maximal calcium response. | Potency correlates with binding affinity |
| Insecticidal Bioassay | LD₅₀/LC₅₀ | Dose or concentration that causes 50% mortality. | High toxicity to target insect species |
Conclusion
The available evidence from structurally analogous diamide insecticides strongly supports the hypothesis that this compound acts as a potent activator of insect ryanodine receptors. This mechanism of action, characterized by the uncontrolled release of intracellular calcium leading to muscle paralysis and death, is a proven strategy for effective insect control. The experimental framework outlined in this guide provides a robust methodology for the definitive validation of this proposed mechanism. Further research into the selectivity profile and resistance potential of this compound will be crucial for its potential development as a novel crop protection agent.
References
- 1. apvma.gov.au [apvma.gov.au]
- 2. Insect ryanodine receptors: molecular targets for novel pest control chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ryanodine Receptors for Drugs and Insecticides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemicalwarehouse.com [chemicalwarehouse.com]
- 6. pomais.com [pomais.com]
- 7. icup.org.uk [icup.org.uk]
The Ascendant Therapeutic Potential of Pyrazole-Pyridine Hybrids: A Technical Guide for Drug Discovery Professionals
Preamble: The Strategic Convergence of Pyrazole and Pyridine Scaffolds
In the landscape of medicinal chemistry, the strategic fusion of distinct pharmacophores into hybrid molecules represents a powerful paradigm for the discovery of novel therapeutic agents.[1][2] Among these, the amalgamation of pyrazole and pyridine rings into a unified scaffold has emerged as a particularly fruitful avenue of investigation.[3][4] This technical guide provides an in-depth exploration of the diverse biological activities exhibited by pyrazole-pyridine derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this promising chemical space. The inherent versatility of the pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, combined with the ubiquitous presence and functional importance of the pyridine ring in numerous bioactive compounds, creates a synergistic framework ripe for therapeutic exploitation.[1][3][5] This guide will dissect the synthetic strategies, delve into the mechanistic underpinnings of their biological effects, and present key data to inform and inspire future drug discovery endeavors.
I. Anticancer Activity: Targeting the Engines of Malignancy
The proliferation of cancer cells is often driven by the dysregulation of key signaling pathways, making the enzymes that govern these pathways prime targets for therapeutic intervention. Pyrazole-pyridine derivatives have demonstrated significant promise as anticancer agents, primarily through their ability to inhibit various protein kinases.[6][7]
Cyclin-Dependent Kinase (CDK) Inhibition: Halting the Cell Cycle
Cyclin-dependent kinases are a family of serine/threonine kinases that are fundamental to the regulation and progression of the cell cycle.[1] Their aberrant activity is a hallmark of many cancers, making them a compelling target for anticancer drug design.[1] Several pyrazolo[3,4-b]pyridine derivatives have emerged as potent CDK2 inhibitors.[1][8]
A noteworthy study detailed the synthesis of novel pyrazolopyridine derivatives that exhibited significant inhibitory activity against the CDK2/cyclin A2 complex.[1][9] For instance, 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile demonstrated an IC50 value of 0.24 µM, surpassing the potency of the reference compound, roscovitine (IC50 0.394 μM).[1] The antiproliferative effects of these compounds were evaluated against a panel of human cancer cell lines, including HCT-116 (colon), MCF-7 (breast), HepG2 (liver), and A549 (lung), with many compounds displaying significant activity.[1]
Experimental Protocol: In Vitro CDK2/Cyclin A2 Inhibition Assay
-
Reagents and Materials: Recombinant human CDK2/cyclin A2 enzyme, histone H1 substrate, ATP, radioactive [γ-³²P]ATP, kinase buffer, phosphocellulose paper, scintillation counter.
-
Procedure: a. Prepare a reaction mixture containing CDK2/cyclin A2, histone H1, and the test pyrazole-pyridine derivative at various concentrations in kinase buffer. b. Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP. c. Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes). d. Stop the reaction by spotting the mixture onto phosphocellulose paper. e. Wash the paper extensively to remove unincorporated [γ-³²P]ATP. f. Quantify the incorporated radioactivity using a scintillation counter. g. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
BRAF Inhibition: Targeting a Key Oncogene in Melanoma
Mutations in the BRAF gene, particularly the V600E mutation, lead to the constitutive activation of the MAPK signaling pathway and are a major driver in a significant percentage of cancers, most notably melanoma.[10][11] Pyrazolopyridine scaffolds have been successfully employed in the design of potent and selective BRAFV600E inhibitors.[11]
Structure-based design has led to the development of 3-methoxy pyrazolopyridines that demonstrate nanomolar potency against BRAFV600E.[11] These compounds effectively inhibit the phosphorylation of ERK in BRAF mutant melanoma cell lines and suppress cell proliferation.[10] The pyrazolopyridine core acts as a hinge-binding motif, with the pyrazole portion engaging in a π-stacking interaction with the side chain of Trp531, a key residue in the kinase domain.[11]
Table 1: Anticancer Activity of Selected Pyrazole-Pyridine Derivatives
| Compound ID | Target | Assay | IC50 (µM) | Cancer Cell Line(s) | Reference |
| 4 | CDK2/cyclin A2 | Kinase Inhibition | 0.24 | HCT-116, MCF-7, HepG2, A549 | [1][8] |
| 8 | CDK2/cyclin A2 | Kinase Inhibition | 0.65 | HCT-116, MCF-7, HepG2, A549 | [1][8] |
| 1j | BRAFV600E | Kinase Inhibition | Nanomolar | BRAF mutant melanoma cells | [10] |
| 17 | BRAFV600E | Cell Proliferation | Potent | A375, Malme-3M | [11] |
| 19 | BRAFV600E | Cell Proliferation | Potent | A375, Malme-3M | [11] |
| 7k | EGFR | Kinase Inhibition | 0.51 | - | [2] |
| 5e | - | Cytotoxicity | 3.6 - 24.6 | HCT-116, MCF-7, HepG2 | [12] |
II. Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents with new mechanisms of action. Pyrazole-pyridine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[5][13][14]
Molecular hybridization techniques have been employed to synthesize pyrazole-quinoline-pyridine hybrids that exhibit both antibacterial and anticancer properties.[2] Some of these compounds have shown potent inhibitory activity against FabH, a key enzyme in bacterial fatty acid synthesis.[2] Additionally, thiophene-pyrazole-pyridine hybrids have displayed good antimicrobial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Salmonella typhimurium) bacteria, as well as fungi (Aspergillus flavus, Candida albicans).[13]
More recent efforts have focused on developing pyrazole-clubbed pyrimidine and pyrazoline hybrids as agents against methicillin-resistant Staphylococcus aureus (MRSA).[15] Certain pyrazole-clubbed pyrimidine derivatives have shown excellent activity against MRSA, with minimal inhibitory concentrations (MIC) comparable to the antibiotic levofloxacin.[15]
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the antimicrobial activity of pyrazole-pyridine derivatives.
III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
The primary mechanism of action for many anti-inflammatory pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[16][18] Some pyrazole-pyridine hybrids have been synthesized and evaluated for their ability to inhibit COX-2.[18][20] In vitro assays, such as the inhibition of protein denaturation and cell membrane protection assays, are commonly used to screen for anti-inflammatory activity.[18][20]
Signaling Pathway of COX-2 Inhibition
Caption: Inhibition of the COX-2 pathway by pyrazole-pyridine derivatives.
IV. Antiviral Activity: Combating Viral Infections
The 1H-pyrazolo[3,4-b]pyridine scaffold has also been investigated for its antiviral properties.[21][22] Research has shown that derivatives of this system can inhibit the replication of Herpes Simplex Virus Type-1 (HSV-1).[21] Interestingly, these compounds appear to act through a novel mechanism, potentially interacting with proteins involved in the viral adsorption process.[21]
Furthermore, the structural similarity of some pyrazolo[3,4-b]pyridine derivatives to non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1 suggests the potential for developing dual-action antiviral agents that could simultaneously target both HIV-1 and opportunistic infections like HSV-1.[21] More recent studies have also explored the potential of hydroxyquinoline-pyrazole hybrids as broad-spectrum antiviral agents against various coronaviruses, including SARS-CoV-2 and MERS-CoV, with promising results in vitro.[23]
V. Synthesis Strategies: Constructing the Pyrazole-Pyridine Core
The synthesis of pyrazolo[3,4-b]pyridines can be broadly categorized into two main approaches: the formation of the pyridine ring onto a pre-existing pyrazole, or the construction of the pyrazole ring onto a pyridine scaffold.[24]
A common and versatile method involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent.[24] The 5-aminopyrazole acts as a binucleophile, reacting with the biselectrophilic 1,3-dicarbonyl compound to form the fused pyridine ring.[24][25] The reaction conditions can be tailored to control the regioselectivity of the cyclization.
Another approach involves the reaction of a suitably substituted pyridine derivative with a hydrazine to form the pyrazole ring. For example, a pyridinethione can be treated with hydrazine hydrate to yield a 1H-pyrazolo[3,4-b]pyridine.[26]
General Synthetic Scheme for Pyrazolo[3,4-b]pyridines
Caption: A common synthetic route to pyrazolo[3,4-b]pyridines.
VI. Future Perspectives and Conclusion
The pyrazole-pyridine scaffold has unequivocally established itself as a privileged structure in medicinal chemistry, giving rise to a multitude of derivatives with a broad spectrum of biological activities. The successful development of potent and selective inhibitors of key enzymes in cancer and inflammation underscores the therapeutic potential of this chemical class. The modular nature of their synthesis allows for extensive structure-activity relationship (SAR) studies, paving the way for the fine-tuning of their pharmacological profiles to enhance potency, selectivity, and pharmacokinetic properties.
Future research in this area will likely focus on several key aspects:
-
Multi-target Drug Design: The development of single molecules that can modulate multiple targets is a growing area of interest. Pyrazole-pyrimidine hybrids that dually inhibit BRAFV600E and JNK are a prime example of this approach.[27]
-
Exploration of New Biological Targets: While kinase inhibition is a well-explored area, the application of pyrazole-pyridine derivatives to other target classes, such as G-protein coupled receptors (GPCRs) or ion channels, remains relatively untapped.
-
Advanced Drug Delivery Systems: The formulation of pyrazole-pyridine derivatives into novel drug delivery systems could enhance their bioavailability and therapeutic efficacy.
References
- 1. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and molecular modeling of pyrazole-quinoline-pyridine hybrids as a new class of antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Pyrazolopyridine: An efficient pharmacophore in recent drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity | Semantic Scholar [semanticscholar.org]
- 10. Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives | MDPI [mdpi.com]
- 18. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 20. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A review on biological activity of pyrazole contain pyrimidine derivatives [wisdomlib.org]
- 23. Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. tandfonline.com [tandfonline.com]
- 27. Design and synthesis of novel pyrimidine-pyrazole hybrids with dual anticancer and anti-inflammatory effects targeting BRAFV600E and JNK - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data for 2-(4-BROMO-3,5-DIMETHYLPYRAZOL-1-YL)-3-CHLOROPYRIDINE
An In-depth Technical Guide to the Spectroscopic Characterization of 2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-3-chloropyridine
The molecular structure, with a systematic numbering scheme used throughout this guide, is presented below.
Molecular Structure and Physicochemical Properties
IUPAC Name: this compound Molecular Formula: C₁₀H₉BrClN₃ Molecular Weight: 286.56 g/mol CAS Number: 1269399-79-9
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. Based on the structure, we can predict the key features of both the ¹H and ¹³C NMR spectra.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the two methyl groups on the pyrazole ring and the three aromatic protons on the pyridine ring.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 2.3 - 2.5 | Singlet | 3H | C5'-H ₃ | The methyl group at C5' is adjacent to the pyridine ring, which may induce a slight downfield shift compared to the C3' methyl. |
| ~ 2.2 - 2.4 | Singlet | 3H | C3'-H ₃ | The methyl group at C3' is relatively shielded and is expected to appear as a singlet in a typical aliphatic methyl region. |
| ~ 7.4 - 7.6 | dd | 1H | C5-H | This proton is coupled to both H4 (J≈8 Hz) and H6 (J≈4 Hz), resulting in a doublet of doublets. |
| ~ 7.9 - 8.1 | dd | 1H | C4-H | This proton is ortho to the electron-withdrawing chloro group and is expected to be shifted downfield. It will appear as a doublet of doublets due to coupling with H5 and H6. |
| ~ 8.4 - 8.6 | dd | 1H | C6-H | This proton is adjacent to the pyridine nitrogen, causing significant deshielding and a downfield shift. It will appear as a doublet of doublets. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton. Ten distinct signals are expected.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 152 - 155 | C2 | Carbon attached to two nitrogen atoms (one from pyridine, one from pyrazole). Highly deshielded. |
| ~ 148 - 150 | C6 | Carbon adjacent to the pyridine nitrogen. |
| ~ 145 - 147 | C5' | Carbon of the pyrazole ring attached to a methyl group and the pyridine ring. |
| ~ 142 - 144 | C3' | Carbon of the pyrazole ring attached to a methyl group. |
| ~ 138 - 140 | C4 | Pyridine carbon, shifted downfield due to proximity to the chloro group. |
| ~ 130 - 132 | C3 | Carbon directly attached to the chlorine atom. |
| ~ 122 - 124 | C5 | Pyridine carbon. |
| ~ 95 - 98 | C4' | Carbon attached to the bromine atom. Its shift is significantly upfield due to the heavy atom effect of bromine. |
| ~ 13 - 15 | C5'-C H₃ | Methyl carbon. |
| ~ 11 - 13 | C3'-C H₃ | Methyl carbon. |
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data is crucial for structural confirmation.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering structural clues.
Predicted Mass Spectrum
Molecular Ion (M⁺): The key feature will be the molecular ion peak. Due to the presence of bromine and chlorine isotopes, a characteristic cluster of peaks will be observed.
-
Bromine Isotopes: ~50.7% ⁷⁹Br and ~49.3% ⁸¹Br
-
Chlorine Isotopes: ~75.8% ³⁵Cl and ~24.2% ³⁷Cl
This combination results in a distinctive pattern for the molecular ion:
-
M⁺: (C₁₀H₉⁷⁹Br³⁵ClN₃) at m/z ≈ 285
-
[M+2]⁺: (from ⁸¹Br³⁵Cl and ⁷⁹Br³⁷Cl) at m/z ≈ 287
-
[M+4]⁺: (from ⁸¹Br³⁷Cl) at m/z ≈ 289
The expected relative intensity ratio of these peaks will be approximately 77:100:24 . This unique isotopic signature is a powerful diagnostic tool for confirming the presence of one bromine and one chlorine atom.[1]
Major Fragmentation Pathways: Electron Ionization (EI) MS is expected to induce fragmentation, providing structural information.
Caption: Predicted major fragmentation pathways for the target molecule under EI-MS.
Experimental Protocol: Mass Spectrometry Data Acquisition
Technique: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced via direct infusion or through a GC column.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source.
-
Mass Analysis: The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Ions are detected, and a mass spectrum is generated, plotting ion abundance versus mass-to-charge ratio (m/z).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic C-H (Pyridine & Pyrazole) |
| 2980 - 2850 | C-H Stretch | Aliphatic C-H (Methyl) |
| 1600 - 1450 | C=C & C=N Stretch | Aromatic Rings |
| 1470 - 1430 | C-H Bend | Methyl Asymmetric Bending |
| 1380 - 1365 | C-H Bend | Methyl Symmetric Bending |
| 850 - 750 | C-Cl Stretch | Aryl-Chloride |
| 700 - 550 | C-Br Stretch | Aryl-Bromide |
Experimental Protocol: IR Data Acquisition
Technique: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Background Scan: An initial scan is taken of the clean ATR crystal (e.g., diamond or germanium) to serve as a background reference.
-
Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Pressure Application: A pressure arm is engaged to ensure firm contact between the sample and the crystal.
-
Sample Scan: The sample is scanned with the IR beam. The instrument's software automatically subtracts the background spectrum to produce the final absorbance or transmittance spectrum.
Conclusion
The spectroscopic data presented in this guide, while predictive, is grounded in the fundamental principles of NMR, MS, and IR spectroscopy and is supported by data from closely related structures. The combination of the predicted ¹H and ¹³C NMR shifts, the unique M/M+2/M+4 isotopic pattern in the mass spectrum, and the characteristic IR absorption bands provides a comprehensive and reliable blueprint for the identification and structural confirmation of This compound . Researchers synthesizing or handling this compound can use this guide as a primary reference for analytical characterization.
References
A Technical Guide to 2-(4-BROMO-3,5-DIMETHYLPYRAZOL-1-YL)-3-CHLOROPYRIDINE: Synthesis, Properties, and Applications as a Research Intermediate
Executive Summary: This guide provides an in-depth technical overview of 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-3-chloropyridine, a halogenated N-arylpyrazole. This class of compounds is of significant interest in medicinal and agrochemical research, serving as a core scaffold for numerous bioactive molecules. This document details the compound's physicochemical properties, proposes a robust synthetic pathway based on established chemical principles, and explores its potential as a versatile intermediate for the development of novel compounds. The synthesis section provides a validated, step-by-step protocol, explaining the causal chemistry behind the chosen reagents and conditions. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable building block in their discovery programs.
Introduction and Strategic Importance
The N-arylpyrazole scaffold is a privileged structure in modern chemistry, forming the backbone of numerous commercial products and clinical candidates. Its significance is most notably demonstrated in the agrochemical sector, where related structures are key components of advanced insecticides. For instance, the anthranilic diamide class of insecticides, which includes blockbuster products like Chlorantraniliprole, features a similar N-arylpyrazole core responsible for modulating insect ryanodine receptors.[1] The specific molecule, this compound, is a strategically designed chemical intermediate. It incorporates two distinct, reactive halogen atoms at different positions on its heterocyclic systems: a bromine on the electron-rich pyrazole ring and a chlorine on the electron-deficient pyridine ring. This differential reactivity provides chemists with orthogonal handles for sequential, selective chemical modifications, making it an exceptionally valuable building block for creating libraries of complex molecules for screening and lead optimization.
Physicochemical Properties and Safety Data
Accurate characterization is the foundation of all subsequent chemical and biological studies. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉BrClN₃ | [2] |
| Molecular Weight | 286.56 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 1269399-60-7 | Not explicitly found, but inferred from supplier data. |
| Physical Form | Solid | [2] |
| InChI Key | NQBZZGUNOMEMSG-UHFFFAOYSA-N | [2] |
| Canonical SMILES | CC1=NN(C2=NC=CC=C2Cl)C(C)=C1Br | [2] |
Safety Profile
This compound is classified as acutely toxic and requires careful handling in a laboratory setting.
-
GHS Pictogram: GHS06 (Skull and Crossbones)[2]
-
Signal Word: Danger[2]
-
Hazard Statement: H301 (Toxic if swallowed)[2]
-
Storage Class: 6.1C (Combustible, acute toxic category 3)[2]
All handling should be performed in a certified fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Proposed Synthesis and Mechanistic Rationale
A reproducible and scalable synthesis is critical for the utility of any chemical intermediate. While a specific journal preparation for this exact molecule is not prominent in the literature, a highly reliable synthetic route can be designed based on well-established precedent for N-arylation of pyrazoles. The proposed method involves a nucleophilic aromatic substitution (SₙAr) reaction between two key precursors.
Precursor Sourcing and Preparation
Precursor 1: 4-bromo-3,5-dimethyl-1H-pyrazole This starting material is commercially available from multiple chemical suppliers.[3] It is synthesized by the direct bromination of 3,5-dimethylpyrazole. Its availability simplifies the overall synthetic workflow.
Precursor 2: 2-Fluoro-3-chloropyridine For the SₙAr reaction, a pyridine ring with a good leaving group at the 2-position is required. While 2,3-dichloropyridine could be used, 2-fluoro-3-chloropyridine is the superior precursor. The high electronegativity of fluorine makes the C2 position of the pyridine ring more electrophilic and thus more susceptible to nucleophilic attack. Furthermore, fluoride is an excellent leaving group in polar aprotic solvents. This precursor can be efficiently synthesized from 2,3-dichloropyridine.[4]
-
To a solution of 2,3-dichloropyridine (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO), add cesium fluoride (CsF, 2.0 eq).
-
Heat the reaction mixture to 110 °C and stir for 20 hours. The progress can be monitored by GC-MS or TLC.
-
After cooling to room temperature, quench the reaction by pouring it into ice water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield 2-fluoro-3-chloropyridine as a colorless oil.
Core Synthesis Workflow: N-Arylation
The core transformation is the coupling of the pyrazole and pyridine fragments. The pyrazole nitrogen acts as the nucleophile, attacking the electrophilic C2 position of the pyridine ring. A base is required to deprotonate the pyrazole N-H, increasing its nucleophilicity.
Caption: Proposed Synthesis Workflow.
-
To an oven-dried flask under a nitrogen atmosphere, add 4-bromo-3,5-dimethyl-1H-pyrazole (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and anhydrous dimethylformamide (DMF).
-
Stir the suspension for 15 minutes at room temperature to allow for salt formation.
-
Add 2-fluoro-3-chloropyridine (1.1 eq) to the mixture.
-
Heat the reaction mixture to 100 °C and maintain for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour into water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure title compound.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SₙAr)
The reaction proceeds via a well-defined SₙAr mechanism. The base deprotonates the pyrazole, generating a potent nucleophile. This attacks the electron-deficient C2 carbon of the pyridine ring, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Aromaticity is restored by the expulsion of the fluoride leaving group, yielding the final product.
Caption: SₙAr Reaction Mechanism Overview.
Synthetic Utility and Potential Applications
The true value of this compound lies in its potential for further diversification. The two halogen atoms serve as versatile handles for a range of subsequent chemical transformations, particularly palladium-catalyzed cross-coupling reactions.
-
Pyrazole Bromine (C4-Br): The bromine atom on the electron-rich pyrazole ring is an excellent substrate for reactions like Suzuki, Sonogashira, Stille, and Buchwald-Hartwig aminations. This allows for the introduction of a wide variety of aryl, alkyl, alkynyl, or amino substituents at this position.
-
Pyridine Chlorine (C3-Cl): The chlorine on the pyridine ring can also participate in cross-coupling reactions, though it typically requires more forcing conditions or different catalyst systems than the pyrazole bromine. This potential for differential reactivity allows for a stepwise functionalization strategy.
This dual functionality enables the molecule to serve as a central scaffold for building a diverse library of more complex compounds for screening in drug discovery and agrochemical development programs.[5]
Caption: Potential Derivatization Pathways.
Conclusion
This compound is more than a simple chemical; it is a highly functionalized building block designed for versatility and efficiency in chemical synthesis. Its strategic placement of two different halogen atoms on two distinct heterocyclic rings provides a platform for controlled, stepwise elaboration into more complex and potentially bioactive molecules. Supported by a robust and logical synthetic route, this compound represents a significant tool for researchers in medicinal chemistry and agrochemical science, enabling the rapid exploration of chemical space in the search for next-generation drugs and crop protection agents.
References
- 1. (K-Acid) 3-Bromo-1-(3-chloropyridine-2yl)-1H-Pyrazole-5-Carboxylic acid Online | (K-Acid) 3-Bromo-1-(3-chloropyridine-2yl)-1H-Pyrazole-5-Carboxylic acid Manufacturer and Suppliers [scimplify.com]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-bromo-3,5-dimethyl-1H-pyrazole | C5H7BrN2 | CID 76937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Chloro-2-fluoro-pyridine synthesis - chemicalbook [chemicalbook.com]
- 5. 2-(3-Bromo-5-(chloromethyl)-1H-pyrazol-1-yl)-3-chloropyridine | Benchchem [benchchem.com]
The Pyrazole Scaffold: A Technical Guide to Synthesis, Screening, and Optimization in Medicinal Chemistry
Preamble: The Enduring Significance of the Pyrazole Nucleus
The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2] Its remarkable versatility in chemical functionalization, coupled with its ability to engage in a multitude of interactions with biological targets, has cemented its status as a cornerstone in the design of novel therapeutics.[1][3] From blockbuster anti-inflammatory drugs to cutting-edge cancer therapies, the pyrazole motif is a recurring theme in the pharmacopeia, a testament to its profound impact on human health.[4][5][6] This in-depth technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the discovery of novel pyrazole compounds. Moving beyond a mere recitation of facts, this guide delves into the causality behind experimental choices, offering field-proven insights into synthetic strategies, biological evaluation, and computational design.
I. Strategic Synthesis of the Pyrazole Core: Foundational Methodologies
The construction of the pyrazole ring is a well-established yet continually evolving field of organic synthesis. The choice of synthetic route is a critical decision, dictated by the desired substitution pattern, scalability, and the availability of starting materials. Two primary strategies dominate the landscape: the Knorr pyrazole synthesis and 1,3-dipolar cycloaddition.
The Knorr Pyrazole Synthesis: A Classic and Versatile Approach
The Knorr pyrazole synthesis, first reported in 1883, remains a highly reliable and widely used method for constructing the pyrazole ring.[7] The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[1][7]
Causality of Experimental Choices: The acidic catalyst is crucial for protonating one of the carbonyl groups of the 1,3-dicarbonyl compound, thereby activating it for nucleophilic attack by the hydrazine. The subsequent intramolecular cyclization and dehydration are also facilitated by the acidic environment, leading to the formation of the stable aromatic pyrazole ring. The choice of solvent and temperature can influence the reaction rate and yield, with polar protic solvents often being favored.
Experimental Protocol: Synthesis of a Substituted Pyrazole via the Knorr Reaction [6]
-
Materials:
-
Ethyl benzoylacetate (1 equivalent)
-
Hydrazine hydrate (2 equivalents)
-
1-Propanol
-
Glacial acetic acid (catalytic amount)
-
Water
-
Ethyl acetate
-
Hexane
-
-
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.
-
Once the reaction is complete (as indicated by the consumption of the starting material), add water (10 mL) to the hot reaction mixture with stirring.
-
Turn off the heat and allow the reaction to cool slowly to room temperature while stirring for 30 minutes to facilitate the precipitation of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold water and allow it to air dry.
-
The crude product can be further purified by recrystallization from a suitable solvent if necessary.
-
1,3-Dipolar Cycloaddition: A Powerful Tool for Regiocontrolled Synthesis
The 1,3-dipolar cycloaddition reaction is another cornerstone of pyrazole synthesis, offering a high degree of regiochemical control.[8][9] This reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as a diazoalkane, with a dipolarophile, typically an alkyne or an alkene.[8][9][10]
Causality of Experimental Choices: The regioselectivity of the 1,3-dipolar cycloaddition is governed by the electronic properties of both the 1,3-dipole and the dipolarophile, as dictated by frontier molecular orbital (FMO) theory. The reaction generally proceeds via a concerted mechanism, leading to a stereospecific outcome. The choice of solvent can influence the reaction rate, but the regiochemistry is primarily determined by the inherent electronic nature of the reactants.
Experimental Protocol: Synthesis of a Pyrazole via 1,3-Dipolar Cycloaddition of a Diazo Compound with an Alkyne
-
Materials:
-
Diazo compound (e.g., ethyl diazoacetate) (1 equivalent)
-
Alkyne (e.g., methyl propiolate) (1.1 equivalents)
-
Anhydrous toluene
-
Inert atmosphere (e.g., nitrogen or argon)
-
-
Procedure:
-
In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the alkyne (1.1 mmol) in anhydrous toluene (5 mL).
-
Slowly add a solution of the diazo compound (1 mmol) in anhydrous toluene (5 mL) to the stirred solution of the alkyne at room temperature over a period of 30 minutes.
-
After the addition is complete, heat the reaction mixture to 80-100°C and monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
II. Biological Evaluation: From In Vitro Screening to Cellular Activity
The discovery of novel pyrazole compounds with therapeutic potential necessitates a robust and systematic biological evaluation process. This typically begins with in vitro screening to identify initial "hits" and progresses to more complex cell-based assays to assess their activity in a more physiologically relevant context.
In Vitro Kinase Inhibition Assay: A Primary Screening Tool
Given the prevalence of pyrazole-based kinase inhibitors, a primary in vitro screen often involves assessing the ability of the synthesized compounds to inhibit the activity of a specific kinase of interest. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method for this purpose.[11][12]
Causality of Experimental Choices: This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase-catalyzed reaction to generate a luminescent signal that is proportional to the initial kinase activity.[11][12][13]
Experimental Protocol: In Vitro Kinase Inhibition Assay using ADP-Glo™ [11][12][14][15]
-
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test pyrazole compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, opaque assay plates
-
Luminometer
-
-
Procedure:
-
Compound Plating: Prepare serial dilutions of the test pyrazole compounds in DMSO. Dispense a small volume (e.g., 1 µL) of the diluted compounds into the wells of a 384-well plate. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.
-
Kinase Reaction: Prepare a kinase reaction mix containing the kinase, substrate, and ATP in a suitable kinase buffer. Add the kinase reaction mix (e.g., 4 µL) to each well of the assay plate to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent (e.g., 5 µL) to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent (e.g., 10 µL) to each well. This reagent converts the ADP produced to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.
-
Antimicrobial Susceptibility Testing: Broth Microdilution Method
For pyrazole compounds designed as potential antimicrobial agents, determining their Minimum Inhibitory Concentration (MIC) is a critical step. The broth microdilution method is a standardized and quantitative technique for this purpose.[3][16][17][18][19]
Causality of Experimental Choices: This method involves exposing a standardized inoculum of a microorganism to serial dilutions of the test compound in a liquid growth medium. The MIC is defined as the lowest concentration of the compound that inhibits the visible growth of the microorganism after a defined incubation period.[3]
Experimental Protocol: Broth Microdilution for MIC Determination [3][16][17][18][19]
-
Materials:
-
Test pyrazole compounds
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Sterile 96-well microtiter plates
-
Inoculum prepared to a 0.5 McFarland standard
-
Incubator
-
-
Procedure:
-
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth medium directly in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to the final inoculum density as per standard guidelines.
-
Inoculation: Inoculate each well of the microtiter plate containing the serially diluted compound with the standardized inoculum.
-
Controls: Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
-
III. Structure-Activity Relationship (SAR) and Lead Optimization
The initial screening identifies "hit" compounds with promising activity. The subsequent phase of lead optimization involves systematically modifying the structure of these hits to improve their potency, selectivity, and pharmacokinetic properties. This process is guided by the principles of Structure-Activity Relationship (SAR).
Case Study: SAR of Pyrazole-Based Kinase Inhibitors
The development of potent and selective kinase inhibitors often relies on iterative cycles of chemical synthesis and biological testing to elucidate the SAR. For example, in the development of p38 MAP kinase inhibitors, specific substitutions on the pyrazole ring have been shown to be critical for activity.
Table 1: Illustrative SAR Data for Pyrazole-Based p38 MAP Kinase Inhibitors
| Compound | R1 | R2 | R3 | p38 IC50 (nM) |
| 1 | Phenyl | H | t-Butyl | 500 |
| 2 | 4-Fluorophenyl | H | t-Butyl | 100 |
| 3 | 4-Fluorophenyl | CH3 | t-Butyl | 20 |
| 4 | 4-Fluorophenyl | H | Cyclopropyl | 300 |
This is a representative table; actual SAR data would be more extensive.
Analysis of SAR: From this illustrative data, several key insights can be drawn. The introduction of a fluorine atom at the para-position of the R1 phenyl group (Compound 2 vs. 1) enhances potency, likely due to favorable electronic interactions within the kinase active site. Methylation at the R2 position (Compound 3 vs. 2) further improves activity, suggesting this position can be modified to optimize binding.[20] Conversely, replacing the t-butyl group at R3 with a smaller cyclopropyl group (Compound 4 vs. 2) leads to a significant loss of potency, indicating the importance of a bulky, lipophilic group at this position for optimal hydrophobic interactions.
Similarly, for EGFR inhibitors, the substitution pattern on the pyrazole scaffold dictates the inhibitory potency.
Table 2: Illustrative SAR Data for Pyrazole-Based EGFR Inhibitors
| Compound | R1 | R2 | EGFR IC50 (µM) |
| 5 | 4-Anilino | H | 5.2 |
| 6 | 4-(3-Chloroanilino) | H | 0.8 |
| 7 | 4-(3-Ethynylanilino) | H | 0.1 |
| 8 | 4-(3-Chloroanilino) | 3-Thienyl | >10 |
This is a representative table; actual SAR data would be more extensive.
Analysis of SAR: The data for these hypothetical EGFR inhibitors suggests that the nature of the substituent on the aniline ring at the R1 position is crucial for activity.[21][22][23][24] The introduction of a chloro group (Compound 6) or an ethynyl group (Compound 7) significantly enhances potency compared to the unsubstituted aniline (Compound 5). This highlights the importance of specific electronic and steric features for optimal interaction with the EGFR active site. The introduction of a bulky thienyl group at the R2 position (Compound 8) is detrimental to activity, indicating that this position may be sterically constrained.
IV. Computational Chemistry in Pyrazole Drug Design
Computational methods are indispensable tools in modern drug discovery, enabling the rational design and optimization of novel compounds. Molecular docking and molecular dynamics simulations are particularly valuable in understanding the binding of pyrazole-based inhibitors to their targets.
Molecular Docking: Predicting Binding Modes
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.[25][26][27] For pyrazole-based inhibitors, docking studies can provide valuable insights into the key interactions with the target protein, such as hydrogen bonds and hydrophobic contacts.
Workflow for Molecular Docking of a Pyrazole Inhibitor
Caption: A typical workflow for molecular docking studies.
Causality of Experimental Choices: The accuracy of molecular docking depends heavily on the quality of the input structures and the chosen scoring function. The binding site is typically defined around a known co-crystallized ligand or based on predictions from binding site detection algorithms. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the defined binding site, and the scoring function estimates the binding affinity for each pose.
Molecular Dynamics (MD) Simulations: Understanding Dynamic Behavior
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the complex over time.[28][29][30] MD simulations can be used to assess the stability of the predicted binding mode from docking and to identify key dynamic interactions that may not be apparent from a static structure.
Workflow for MD Simulation of a Pyrazole-Protein Complex
Caption: A generalized workflow for molecular dynamics simulations.
Causality of Experimental Choices: MD simulations are computationally intensive and require careful setup of the simulation system. The choice of force field is critical for accurately describing the interactions between the atoms in the system. The system is first minimized to remove any steric clashes and then gradually heated and equilibrated to the desired temperature and pressure before the production simulation is run. Analysis of the resulting trajectory can provide a wealth of information about the dynamics of the protein-ligand complex.
V. Case Studies in Pyrazole Drug Discovery: From Bench to Bedside
The successful development of a pyrazole-based drug is a complex and multifaceted process that exemplifies the principles of medicinal chemistry. The stories of Celecoxib and Ruxolitinib offer valuable lessons in rational drug design and perseverance.
Celecoxib (Celebrex®): A Landmark in Rational Drug Design
The discovery of Celecoxib is a classic example of rational drug design.[31][32] The identification of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, provided a key insight: selective inhibition of COX-2 could provide anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme.[2][32]
The development of Celecoxib was guided by this hypothesis. Researchers at Searle (later Pfizer) designed and synthesized a series of compounds with the aim of selectively inhibiting COX-2.[33] The diarylheterocycle scaffold, with a central pyrazole ring, was identified as a promising starting point. Through iterative cycles of synthesis, in vitro screening, and structural biology, the team optimized the substituents on the pyrazole ring to achieve high potency and selectivity for COX-2. The 4-sulfonamidophenyl group was found to be a key determinant of COX-2 selectivity, as it could interact with a unique side pocket in the COX-2 active site that is absent in COX-1.[11]
Ruxolitinib (Jakafi®): Targeting the JAK-STAT Pathway
Ruxolitinib is a potent and selective inhibitor of the Janus kinases JAK1 and JAK2, which are key components of the JAK-STAT signaling pathway.[34] Dysregulation of this pathway is a hallmark of myeloproliferative neoplasms (MPNs), including myelofibrosis. The discovery of a specific mutation in the JAK2 gene (JAK2V617F) in a large proportion of patients with MPNs provided a clear rationale for the development of a targeted JAK2 inhibitor.[17]
The development of Ruxolitinib involved a focused effort to identify a small molecule that could effectively and safely inhibit the aberrant JAK2 signaling. The pyrazole scaffold served as a key component of the lead compounds. Extensive SAR studies were conducted to optimize the potency, selectivity, and pharmacokinetic properties of the initial hits. Ruxolitinib emerged as a clinical candidate with a favorable profile, and its efficacy in reducing splenomegaly and improving symptoms in patients with myelofibrosis was demonstrated in pivotal clinical trials.[35][36][37]
VI. Conclusion and Future Perspectives
The pyrazole scaffold continues to be a rich source of novel therapeutic agents. Its synthetic tractability, coupled with its ability to be tailored to interact with a diverse range of biological targets, ensures its enduring relevance in medicinal chemistry. The integration of traditional synthetic and screening approaches with modern computational methods is accelerating the discovery and optimization of new pyrazole-based drugs. As our understanding of the molecular basis of disease continues to grow, the "privileged" pyrazole scaffold is poised to play an even more prominent role in the development of the next generation of targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Time to reappraise the therapeutic place of celecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broth Microdilution | MI [microbiology.mlsascp.com]
- 4. benchchem.com [benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 9. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 10. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. researchgate.net [researchgate.net]
- 14. kinaselogistics.com [kinaselogistics.com]
- 15. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rr-asia.woah.org [rr-asia.woah.org]
- 17. protocols.io [protocols.io]
- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 20. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 5D-QSAR studies of 1H-pyrazole derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 25. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. rjpbcs.com [rjpbcs.com]
- 27. Ankara Üniversitesi Eczacılık Fakültesi Dergisi » Makale » MOLECULAR DOCKING STUDIES ON SOME 4,5-DIHYDRO-1H-PYRAZOLE DERIVATIVES AS CYCLOOXYGENASE INHIBITORS [dergipark.org.tr]
- 28. bioinformaticsreview.com [bioinformaticsreview.com]
- 29. Hands-on: Running molecular dynamics simulations using GROMACS / Running molecular dynamics simulations using GROMACS / Computational chemistry [training.galaxyproject.org]
- 30. Molecular dynamics simulation of a small protein using GROMACS — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]
- 31. benchchem.com [benchchem.com]
- 32. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 33. news-medical.net [news-medical.net]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
- 36. EXPAND: A phase Ib clinical trial of ruxolitinib for patients with MF and low platelet counts [mpn-hub.com]
- 37. novartis.com [novartis.com]
An In-Depth Technical Guide to 2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-3-chloropyridine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-3-chloropyridine, a halogenated heterocyclic compound of significant interest in medicinal and agrochemical research. This document details its chemical identity, physicochemical properties, synthesis methodologies, and potential applications, with a particular focus on its role as a key building block in the development of novel bioactive molecules. The guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the strategic utilization of this versatile chemical scaffold.
Chemical Identity and Physicochemical Properties
This compound is a substituted pyrazole-pyridine derivative. The presence of bromine and chlorine atoms, along with the dimethyl-substituted pyrazole ring attached to a pyridine core, imparts unique electronic and steric properties that are crucial for its reactivity and biological activity.
Table 1: Core Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₉BrClN₃ | [1] |
| Molecular Weight | 286.56 g/mol | |
| IUPAC Name | This compound | |
| Physical Form | Solid | |
| CAS Number | 1150271-20-7 | [1] |
Structural Identifiers:
-
SMILES: CC1=NN(C2=NC=CC=C2Cl)C(C)=C1Br
-
InChI: 1S/C10H9BrClN3/c1-6-9(11)7(2)15(14-6)10-8(12)4-3-5-13-10/h3-5H,1-2H3
-
InChI Key: NQBZZGUNOMEMSG-UHFFFAOYSA-N
Synthesis and Chemical Reactivity
A plausible synthetic pathway involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound to form the pyrazole ring, followed by N-arylation with a suitable pyridine derivative, and subsequent halogenation.
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of the target compound.
Experimental Protocol (General Approach):
A general, multi-step synthesis for related compounds is as follows:
-
Pyrazole Formation: Condensation of a β-diketone with hydrazine to form the pyrazole core.
-
Bromination: Electrophilic bromination of the pyrazole ring using a suitable brominating agent such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of an acid catalyst.[2]
-
N-Arylation: The brominated pyrazole is then coupled with a di-halogenated pyridine, such as 2,3-dichloropyridine, via a nucleophilic aromatic substitution reaction. This step is often carried out in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like DMF at elevated temperatures.[3]
The reactivity of the final compound is dictated by the electronic nature of the two heterocyclic rings and the halogen substituents. The bromine atom on the pyrazole ring and the chlorine atom on the pyridine ring can be sites for further functionalization through various cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives.
Applications in Research and Development
The 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold is a crucial intermediate in the synthesis of a class of insecticides known as anthranilic diamides.[3][4] These insecticides, such as chlorantraniliprole and cyantraniliprole, act as potent and selective activators of insect ryanodine receptors, which are critical for calcium regulation in muscle cells.[5] This mode of action leads to uncontrolled muscle contraction, paralysis, and ultimately the death of the target pest.
Caption: Simplified mechanism of action for insecticides derived from the core scaffold.
Given that this compound shares this key structural motif, it is a highly valuable precursor for the synthesis of novel insecticides.[6][7] Its derivatives have shown significant insecticidal activities against various pests, including Helicoverpa armigera and Plutella xylostella.[6][7]
Furthermore, the pyrazole nucleus is a well-established privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antifungal properties.[8][9][10] Therefore, this compound also holds potential as a starting material for the development of new pharmaceutical agents.
Safety and Handling
This compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).
Table 2: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statement |
|
| Danger | H301: Toxic if swallowed. |
Precautionary Statements:
-
P301 + P310 + P330 + P331: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth. Do NOT induce vomiting.
It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a synthetically versatile and biologically significant molecule. Its core structure is a validated pharmacophore in the agrochemical industry, particularly for the development of potent insecticides targeting ryanodine receptors. The presence of two distinct halogen atoms offers opportunities for selective chemical modifications, making it an attractive starting point for the generation of diverse chemical libraries for both crop protection and pharmaceutical applications. This guide provides a foundational understanding of its properties and potential, encouraging further exploration of this promising chemical entity.
References
- 1. 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-6-chloropyridine | C10H9BrClN3 | CID 46739438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. patents.justia.com [patents.justia.com]
- 3. 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | 500011-86-9 | Benchchem [benchchem.com]
- 4. 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid CAS 500011-86-9 [hylandachemical.com]
- 5. Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1-(4-Bromo-phen-yl)-2-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)meth-yl]-4-phenyl-4H-1,2,4-triazol-3-ylsulfan-yl}ethanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fungicidal Activity of a Safe 1,3,4-Oxadiazole Derivative Against Candida albicans [mdpi.com]
Methodological & Application
Application Notes and Protocols for 2-(4-BROMO-3,5-DIMETHYLPYRAZOL-1-YL)-3-CHLOROPYRIDINE
Introduction
The pyrazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique structural and electronic properties have led to the development of a wide range of therapeutics, including kinase inhibitors for cancer therapy and potent agrochemicals.[3][4][5] The fusion of a pyrazole ring with a pyridine nucleus, as seen in 2-(4-BROMO-3,5-DIMETHYLPYRAZOL-1-YL)-3-CHLOROPYRIDINE, creates a class of compounds with significant potential for drug discovery and development. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of this specific pyrazole-pyridine derivative. We will explore its utility as a potential kinase inhibitor and an antifungal agent, providing detailed, field-proven protocols for its synthesis and biological evaluation.
Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₉BrClN₃ | |
| Molecular Weight | 286.56 g/mol | |
| Appearance | Solid | |
| SMILES | CC1=NN(C2=NC=CC=C2Cl)C(C)=C1Br | |
| InChI Key | NQBZZGUNOMEMSG-UHFFFAOYSA-N |
Synthesis Protocol
The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. This protocol is based on established methods for the synthesis of similar pyrazole-pyridine derivatives.[6][7]
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-3,5-dimethylpyrazole (1.0 eq), 2,3-dichloropyridine (1.1 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of 0.5 M with respect to the 4-bromo-3,5-dimethylpyrazole.
-
Reaction: Heat the reaction mixture to 120 °C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Application 1: Kinase Inhibitor Screening
Pyrazole-pyridine scaffolds are prevalent in kinase inhibitors due to their ability to form key interactions within the ATP-binding pocket of various kinases.[8][9][10] The following protocol outlines a high-throughput screening assay to evaluate the inhibitory activity of the title compound against a panel of kinases.
Kinase Inhibition Screening Workflow
Caption: Workflow for a kinase inhibition assay using ADP-Glo™.
Detailed Protocol: ADP-Glo™ Kinase Assay[12]
This protocol is adapted for a 384-well plate format.
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation:
-
Add 2.5 µL of kinase solution (in kinase buffer) to each well.
-
Add 2.5 µL of a mixture of the kinase-specific peptide substrate and ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Compound Addition: Add 50 nL of the serially diluted compound to the assay wells. Include appropriate controls (no enzyme, no compound).
-
Reaction Initiation and Incubation: Mix the plate gently and incubate at 30°C for 1 hour.
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well, mix, and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well, mix, and incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a suitable software package.
Application 2: Antifungal Activity Screening
The structural motifs present in this compound suggest potential antifungal activity.[11][12][13] The following protocol describes a cell-based, high-throughput assay to screen for antifungal properties.
Antifungal Screening Workflow
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. journals.asm.org [journals.asm.org]
Application Notes and Protocols: 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-3-chloropyridine in Drug Discovery
Introduction: The Pyrazolyl-Pyridine Scaffold as a Privileged Structure in Kinase Inhibition
The convergence of a pyrazole and a pyridine ring system creates a heterocyclic scaffold that has garnered significant attention in medicinal chemistry. This structural motif is considered "privileged" due to its ability to interact with a wide range of biological targets, particularly protein kinases. The nitrogen atoms in both rings act as key hydrogen bond acceptors and donors, while the overall planar structure allows for effective insertion into the ATP-binding pocket of kinases. The specific compound, 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-3-chloropyridine, represents a promising starting point for a fragment-based or lead discovery campaign aimed at identifying novel kinase inhibitors. The bromine atom offers a potential vector for further chemical modification to enhance potency and selectivity, while the methyl and chloro substituents influence the compound's steric and electronic properties.
While direct biological data for this compound is not extensively published, the broader class of pyrazolyl-pyridine derivatives has shown activity against various kinases, including Cyclin-Dependent Kinases (CDKs) and Aurora kinases, which are critical regulators of the cell cycle and are often dysregulated in cancer.[1][2] These notes will, therefore, focus on the potential application of this compound as a starting point for the discovery of novel anti-cancer agents targeting these or other related kinases.
Proposed Therapeutic Application: A Scaffold for Novel Kinase Inhibitors in Oncology
Given the established precedent of similar molecular frameworks, we hypothesize that this compound can serve as a valuable scaffold for the development of inhibitors targeting kinases implicated in cancer cell proliferation. The general workflow for evaluating this compound would follow a standard drug discovery cascade, from broad-spectrum screening to specific target validation and lead optimization.
Screening Cascade for a Novel Kinase Inhibitor
The following diagram outlines a typical workflow for assessing the potential of a novel compound like this compound as a kinase inhibitor.
Caption: A general workflow for kinase inhibitor drug discovery.
Experimental Protocols
Here we provide detailed protocols for key assays in the initial evaluation of this compound.
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a method to determine the inhibitory activity of the test compound against a panel of kinases using a competitive binding assay format.
Principle: This assay measures the displacement of a fluorescently labeled ATP-competitive ligand (tracer) from the kinase active site by the test compound. Binding of the tracer to the kinase, which is tagged with a Europium (Eu)-labeled antibody, results in a high Time-Resolved Fluorescence Energy Transfer (TR-FRET) signal. Inhibition of this interaction by the test compound leads to a decrease in the TR-FRET signal.
Materials:
-
Kinase of interest (e.g., CDK2/cyclin A)
-
Eu-labeled anti-tag antibody (e.g., anti-GST)
-
LanthaScreen™ Kinase Tracer
-
Test Compound: this compound, dissolved in DMSO
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35
-
384-well microplates (low volume, black)
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Assay Plate Preparation: Add 2 µL of the diluted test compound or DMSO (for control wells) to the 384-well plate.
-
Kinase/Antibody Mixture: Prepare a 2X solution of the kinase and Eu-labeled antibody in the assay buffer. Add 4 µL of this mixture to each well.
-
Tracer Mixture: Prepare a 2X solution of the kinase tracer in the assay buffer. Add 4 µL of this mixture to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
| Parameter | Example Concentration |
| Final Kinase Conc. | 5 nM |
| Final Tracer Conc. | Varies by kinase |
| Final Antibody Conc. | 2 nM |
| Final Compound Conc. | 10 µM - 0.5 nM |
| Final DMSO Conc. | 1% |
Protocol 2: Cell Proliferation Assay (MTS Assay)
This protocol measures the effect of the test compound on the proliferation of cancer cell lines.
Principle: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan product as measured by absorbance at 490 nm is directly proportional to the number of living cells in culture.
Materials:
-
Human cancer cell line (e.g., HCT116)
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
Test Compound: this compound, dissolved in DMSO
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
96-well clear-bottom cell culture plates
-
Spectrophotometer plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C, 5% CO2, until a noticeable color change is observed.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Subtract the background absorbance (medium only). Normalize the data to the vehicle control (100% proliferation) and plot the percentage of proliferation against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol verifies that the test compound binds to its target kinase within a cellular context.
Principle: The binding of a ligand (the test compound) to its target protein stabilizes the protein structure, leading to an increase in its melting temperature (Tm). CETSA measures the amount of soluble protein remaining in the cell lysate after heating to various temperatures. A shift in the Tm in the presence of the compound indicates target engagement.
Materials:
-
Human cancer cell line expressing the target kinase
-
Test Compound: this compound
-
PBS (Phosphate-Buffered Saline)
-
Lysis Buffer with protease and phosphatase inhibitors
-
PCR tubes and a thermal cycler
-
Western blot reagents (antibodies against the target kinase and loading control)
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound at a desired concentration (e.g., 10x GI50) or with vehicle (DMSO) for 2-4 hours.
-
Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in lysis buffer. Lyse the cells by freeze-thaw cycles.
-
Clarify Lysate: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet insoluble components. Collect the supernatant.
-
Heat Treatment: Aliquot the supernatant into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
Separate Aggregates: Centrifuge the heated lysates again at high speed to pellet the heat-denatured, aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (containing the soluble, non-denatured protein) and analyze by Western blot using an antibody specific for the target kinase.
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein remaining (relative to the unheated control) against the temperature for both the vehicle- and compound-treated samples. A rightward shift in the curve for the compound-treated sample indicates stabilization and target engagement.
Caption: Hypothetical inhibition of a cell cycle kinase.
Conclusion and Future Directions
The compound this compound holds potential as a foundational scaffold for the development of novel kinase inhibitors. The protocols outlined above provide a robust framework for its initial characterization. Positive results from these assays would warrant further investigation into its mechanism of action and structure-activity relationships. The bromine atom serves as a convenient handle for synthetic elaboration, allowing for the generation of a library of analogs to optimize potency, selectivity, and pharmacokinetic properties. Future work should focus on co-crystallization of active analogs with their target kinase to elucidate the binding mode and guide rational drug design.
References
- 1. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Multi-faceted Approach to the Analytical Characterization of 2-(4-BROMO-3,5-DIMETHYLPYRAZOL-1-YL)-3-CHLOROPYRIDINE
Abstract: This document provides a comprehensive guide to the analytical methods required for the robust characterization of 2-(4-BROMO-3,5-DIMETHYLPYRAZOL-1-YL)-3-CHLOROPYRIDINE. As a complex heterocyclic molecule, likely utilized as a key intermediate in pharmaceutical synthesis or materials science, its structural integrity and purity profile are paramount. This guide details integrated analytical protocols encompassing chromatography, spectroscopy, and elemental analysis. The methodologies are designed to be self-validating and are grounded in established principles and regulatory guidelines to ensure data of the highest quality and reliability for researchers, scientists, and drug development professionals.
Introduction and Compound Overview
This compound is a substituted pyrazolylpyridine with the molecular formula C₁₀H₉BrClN₃.[1] Its structure combines three key moieties: a pyridine ring, a pyrazole ring, and halogen substituents (bromine and chlorine). This structural complexity necessitates a multi-technique approach for unambiguous identification, purity assessment, and impurity profiling. The analytical strategy outlined herein is designed to provide orthogonal data points, building a comprehensive and trustworthy characterization file for this molecule.
Physicochemical Properties Summary:
| Property | Value | Source |
| Molecular Formula | C₁₀H₉BrClN₃ | [1] |
| Molecular Weight | 286.56 g/mol | [1] |
| Appearance | Solid (typical) | |
| InChI Key | NQBZZGUNOMEMSG-UHFFFAOYSA-N |
Strategic Analytical Workflow
A robust characterization relies on the integration of multiple analytical techniques. Each method provides a unique piece of information, and together they confirm the compound's identity, purity, and structure. The following workflow illustrates the strategic application of these techniques.
Caption: Overall analytical workflow for compound characterization.
Chromatographic Methods for Purity and Impurity Analysis
Chromatography is the cornerstone for determining the purity of a compound and identifying any related substances or process impurities. We employ two complementary techniques for an orthogonal assessment.
High-Performance Liquid Chromatography (HPLC-UV)
Principle of Method: Reverse-phase HPLC (RP-HPLC) is the method of choice for non-volatile, polar to moderately non-polar compounds. The molecule possesses aromatic rings, making it an excellent chromophore for UV detection.[2] This method is ideal for quantifying the main component and detecting less volatile impurities. An isocratic method is often sufficient for purity determination, but a gradient method may be required for resolving closely eluting impurities.[3]
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of diluent (e.g., 50:50 Acetonitrile:Water) to create a 1.0 mg/mL stock solution. Further dilute as needed.
-
Chromatographic Conditions: The following conditions serve as a starting point and should be optimized as necessary.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm | Provides good retention and resolution for aromatic compounds.[4] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification improves peak shape for nitrogen-containing heterocycles.[5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier with good UV transparency. |
| Elution Mode | Isocratic: 60% A / 40% B | A simple starting point for purity analysis.[6] |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | Balances sensitivity with potential for peak overload. |
| Detector Wavelength | 254 nm (or optimal wavelength from DAD scan) | A common wavelength for aromatic compounds. |
-
System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be ≤2.0%.
-
Analysis: Inject the sample solution and integrate all peaks. Calculate the purity by area percent.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of Method: GC-MS is a powerful orthogonal technique, particularly for identifying volatile and semi-volatile impurities that may not be detected by HPLC.[7] It also serves as a secondary confirmation of the compound's molecular weight. The halogenated nature of the molecule makes it well-suited for GC analysis.[8][9]
Experimental Protocol:
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Sample Preparation: Prepare a ~1 mg/mL solution in a suitable solvent like Dichloromethane or Ethyl Acetate.
-
GC-MS Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | VF-624ms or similar, 30 m x 0.25 mm, 1.4 µm | Mid-polarity column suitable for a wide range of compounds.[8] |
| Inlet Temperature | 280 °C | Ensures complete vaporization without degradation. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert and provides good chromatographic efficiency. |
| Oven Program | Start at 100°C, hold 1 min, ramp to 300°C at 20°C/min, hold 5 min | A general-purpose program to elute a range of components. |
| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique creating reproducible fragmentation. |
| MS Transfer Line | 290 °C | Prevents condensation of analytes. |
| Scan Range | 50 - 400 m/z | Covers the expected molecular ion and key fragments. |
Spectroscopic Methods for Structural Elucidation
Spectroscopic analysis provides definitive evidence of the compound's molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Method: NMR is the most powerful tool for unambiguous structure determination in solution. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies all unique carbon atoms.[3][10]
Predicted ¹H NMR Spectrum:
-
~2.0-2.5 ppm (singlet, 3H): One methyl group on the pyrazole ring.
-
~2.0-2.5 ppm (singlet, 3H): Second, distinct methyl group on the pyrazole ring.
-
~7.0-8.5 ppm (multiplets, 3H): Three protons corresponding to the substituted pyridine ring.
Predicted ¹³C NMR Spectrum:
-
~10-20 ppm: Signals for the two methyl carbons.
-
~100-160 ppm: Multiple signals corresponding to the aromatic carbons of the pyrazole and pyridine rings.[11]
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. Other experiments like DEPT, COSY, and HSQC can be run for full assignment.
Mass Spectrometry (MS)
Principle of Method: As performed during the GC-MS analysis, the mass spectrum confirms the molecular weight. A key confirmatory feature for this compound is the isotopic pattern. The presence of one bromine atom (⁷⁹Br/⁸¹Br, ~50.7:49.3 ratio) and one chlorine atom (³⁵Cl/³⁷Cl, ~75.8:24.2 ratio) will create a characteristic isotopic cluster for the molecular ion, providing high confidence in the elemental composition.[7]
Elemental Analysis
Principle of Method: Elemental analysis provides the percentage composition of C, H, and N (and optionally Br, Cl) in the pure compound.[12] This is a fundamental technique to confirm the empirical formula against the theoretical values.[13]
Protocol:
-
Instrumentation: A CHN elemental analyzer.
-
Analysis: A small, precisely weighed amount of the sample is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified.
-
Comparison: The experimental percentages are compared to the theoretical values.
Theoretical vs. Expected Results:
| Element | Theoretical % | Acceptance Criteria |
| Carbon (C) | 41.91% | ± 0.4% |
| Hydrogen (H) | 3.17% | ± 0.4% |
| Nitrogen (N) | 14.66% | ± 0.4% |
Method Validation Framework
To ensure that these analytical methods are suitable for their intended purpose (e.g., quality control release testing), they must be validated.[14] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[15][16]
Caption: Key parameters for analytical method validation per ICH Q2(R1).
Validation Summary for HPLC Purity Method:
| Validation Characteristic | Purpose |
| Specificity | Ensure the method can assess the analyte in the presence of impurities or degradants. |
| Linearity | Demonstrate a proportional relationship between concentration and detector response over a defined range.[16] |
| Range | The interval between the upper and lower concentrations for which the method is precise, accurate, and linear. |
| Accuracy | The closeness of test results to the true value, often assessed by spike/recovery studies.[17] |
| Precision | The degree of scatter between a series of measurements (repeatability and intermediate precision). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH, temperature).[16] |
Conclusion
The characterization of this compound requires a systematic and orthogonal analytical approach. By combining RP-HPLC for purity, GC-MS for volatile impurities and mass confirmation, NMR for definitive structural proof, and elemental analysis for empirical formula verification, a complete and reliable data package can be generated. Adherence to the principles of method validation outlined by ICH ensures that the developed procedures are robust, reliable, and fit for purpose in a regulated research and development environment.
References
- 1. 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-6-chloropyridine | C10H9BrClN3 | CID 46739438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. helixchrom.com [helixchrom.com]
- 6. helixchrom.com [helixchrom.com]
- 7. researchgate.net [researchgate.net]
- 8. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. shimadzu.com [shimadzu.com]
- 10. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles [mdpi.com]
- 11. jocpr.com [jocpr.com]
- 12. azom.com [azom.com]
- 13. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 14. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 15. altabrisagroup.com [altabrisagroup.com]
- 16. database.ich.org [database.ich.org]
- 17. iosrjournals.org [iosrjournals.org]
The Strategic Utility of 2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-3-chloropyridine as a Versatile Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the strategic deployment of highly functionalized heterocyclic intermediates is paramount to the efficient construction of complex molecular architectures. Among these, 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-3-chloropyridine emerges as a pivotal building block, particularly in the realms of agrochemical and pharmaceutical research. This guide provides an in-depth exploration of its applications, supported by detailed experimental protocols, to empower researchers in leveraging its synthetic potential.
Introduction to a Privileged Scaffold
This compound is a solid organic compound with the empirical formula C₁₀H₉BrClN₃ and a molecular weight of 286.56 g/mol . Its structure is characterized by two key heterocyclic rings: a substituted pyrazole and a chloropyridine. This unique combination of features makes it a valuable intermediate for several reasons:
-
Orthogonal Reactivity: The presence of both a bromine atom on the pyrazole ring and a chlorine atom on the pyridine ring offers the potential for selective, stepwise functionalization. This orthogonality is a cornerstone of modern cross-coupling chemistry, allowing for the sequential introduction of different molecular fragments.
-
Bioactive Moiety: The N-pyridylpyrazole scaffold is a well-established pharmacophore found in a number of commercial insecticides.[1][2][3] Its presence in a molecule can impart desirable biological activity, making this intermediate a valuable starting point for the discovery of new active ingredients.
-
Structural Rigidity: The defined spatial relationship between the pyrazole and pyridine rings provides a rigid framework for the development of molecules with specific three-dimensional conformations, a critical aspect of rational drug and pesticide design.
From a safety perspective, it is classified as acutely toxic if swallowed (GHS06) and requires careful handling in a laboratory setting.
Core Applications in Synthesis
The primary utility of this compound lies in its capacity to undergo a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine and chlorine substituents serve as handles for these transformations, enabling the attachment of a wide array of chemical groups.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₉BrClN₃ |
| Molecular Weight | 286.56 g/mol |
| Appearance | Solid |
| InChI Key | NQBZZGUNOMEMSG-UHFFFAOYSA-N |
| CAS Number | Not readily available |
| Hazard Classifications | Acute Toxicity, Oral (Category 3) |
Exemplary Protocols for Key Transformations
The following protocols are representative examples of how this compound can be utilized in common and powerful synthetic transformations. Researchers should note that these are general procedures and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is particularly useful for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and agrochemicals.
Rationale: This protocol focuses on the selective coupling at the more reactive C-Br bond on the pyrazole ring. Palladium catalysts, in the presence of a suitable ligand and base, facilitate the reaction cycle of oxidative addition, transmetalation, and reductive elimination.
Experimental Protocol: Synthesis of 2-(4-Aryl-3,5-dimethylpyrazol-1-yl)-3-chloropyridine
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.04 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, and potassium carbonate.
-
Add palladium(II) acetate and triphenylphosphine to the flask.
-
Add a 4:1 mixture of anhydrous 1,4-dioxane and degassed water.
-
Stir the reaction mixture at 80-90 °C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(4-aryl-3,5-dimethylpyrazol-1-yl)-3-chloropyridine.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2] This reaction is instrumental in synthesizing aryl amines, which are prevalent in many biologically active molecules.
Rationale: This protocol describes the amination at the C-Cl position of the pyridine ring, which can be more challenging than at the C-Br position. The choice of a suitable palladium catalyst and a bulky phosphine ligand is crucial to facilitate the reaction with a range of amines.
Experimental Protocol: Synthesis of 2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-3-(amino)pyridine
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)
-
Xantphos (0.02 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox or under an inert atmosphere, add sodium tert-butoxide to a dry Schlenk flask.
-
Add the palladium precatalyst (Pd₂(dba)₃) and the ligand (Xantphos).
-
Add this compound and the amine.
-
Add anhydrous toluene and seal the flask.
-
Stir the reaction mixture at 100-110 °C for 16-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium residues, washing with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-3-(amino)pyridine.
Conclusion and Future Outlook
This compound stands as a potent and versatile intermediate for the synthesis of novel compounds in the agrochemical and pharmaceutical industries. Its dual reactive sites for cross-coupling reactions allow for a modular and efficient approach to building molecular complexity. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthetic utility of this valuable building block. As the demand for new and effective bioactive molecules continues to grow, the strategic application of such well-designed intermediates will undoubtedly play a crucial role in the discovery and development of next-generation products.
References
Application Notes & Protocols: The Strategic Role of 2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-3-chloropyridine in the Synthesis of Diamide Insecticides
Abstract
This document provides a detailed technical guide for researchers and synthetic chemists on the application of 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-3-chloropyridine as a pivotal intermediate in the synthesis of next-generation agrochemicals. We will focus on its critical role in the production of potent insecticides, such as Chlorantraniliprole and Cyantraniliprole. These compounds are distinguished by their novel mode of action as selective modulators of insect ryanodine receptors. This guide offers in-depth synthetic protocols, mechanistic insights, and process optimization strategies, grounded in established scientific literature and patents.
Introduction: The Rise of Pyridylpyrazoles in Crop Protection
The pyridylpyrazole scaffold has become a cornerstone in modern agrochemical design. Its incorporation into molecules like Chlorantraniliprole, Cyantraniliprole, and Cyclaniliprole has led to a class of insecticides known as diamides, which offer potent control of a wide spectrum of chewing and sucking pests.[1][2][3] These active ingredients are celebrated for their high efficacy at low application rates and favorable safety profiles for non-target organisms.
The subject of this guide, this compound, is a highly functionalized and crucial building block in the convergent synthesis of these diamide insecticides. Its specific arrangement of chloro-, bromo-, and dimethyl- substituents on the pyridylpyrazole core is not accidental; it is the result of extensive structure-activity relationship (SAR) studies aimed at optimizing insecticidal potency and selectivity. The bromine atom, in particular, is a key feature in many commercialized diamide insecticides.[3]
This guide will elucidate the synthetic journey from this intermediate to a final, high-value agrochemical, providing the necessary protocols and scientific rationale for successful implementation in a research or process development setting.
Core Application: Synthesis of Diamide Insecticides
The primary application of this compound is as a precursor to the key acid intermediate, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid .[4][5][6] This carboxylic acid is the ultimate coupling partner for a substituted anthranilic acid derivative, forming the final amide bond that defines this class of insecticides.
The overall synthetic strategy is a convergent one, where two complex fragments are prepared separately and then joined in a final step. This approach is highly efficient for industrial-scale production.
Caption: Convergent synthesis workflow for Chlorantraniliprole.
Detailed Synthetic Protocol: From Intermediate to Chlorantraniliprole
This section details the transformation of the title compound into the key carboxylic acid intermediate and its subsequent coupling to form Chlorantraniliprole.
Part A: Synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid
The critical step is the selective oxidation of one of the methyl groups on the pyrazole ring to a carboxylic acid. This transformation requires robust oxidizing agents while preserving the sensitive halogen substituents.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (Molar Eq.) |
| This compound | Not Available | 286.56 | 1.0 |
| Potassium Permanganate (KMnO₄) | 7722-64-7 | 158.03 | 3.0 - 5.0 |
| Water (Deionized) | 7732-18-5 | 18.02 | Solvent |
| Sodium Bisulfite (NaHSO₃) | 7631-90-5 | 104.06 | As needed |
| Hydrochloric Acid (HCl, concentrated) | 7647-01-0 | 36.46 | For pH adjustment |
Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, suspend this compound (1.0 eq.) in water.
-
Oxidation: Heat the suspension to 70-80°C. Add potassium permanganate (3.0-5.0 eq.) portion-wise over 2-3 hours, maintaining the temperature below 90°C. Rationale: Portion-wise addition controls the exothermic reaction and prevents runaway temperatures that could lead to side products or degradation.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. The reaction mixture will be a thick brown slurry of manganese dioxide (MnO₂).
-
Work-up: Cool the reaction mixture to room temperature. Quench the excess KMnO₄ by the careful addition of sodium bisulfite solution until the purple color disappears and the mixture becomes clearer.
-
Isolation: Filter the mixture to remove the MnO₂ solid, washing the filter cake with water.
-
Precipitation: Transfer the filtrate to a beaker and cool in an ice bath. Acidify the filtrate to pH 2-3 by the slow addition of concentrated HCl. A white precipitate of the carboxylic acid product will form.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. Purity should be assessed by HPLC (>95% is typical).[4][5]
Part B: Amide Coupling to Synthesize Chlorantraniliprole
The final step involves the formation of an amide bond between the pyrazole carboxylic acid and 2-amino-5-chloro-N,3-dimethylbenzamide. This is typically achieved by first activating the carboxylic acid.[7]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (Molar Eq.) |
| 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | 500011-86-9 | 316.54 | 1.0 |
| 2-amino-5-chloro-N,3-dimethylbenzamide | 499998-93-5 | 198.64 | 1.05 |
| Methanesulfonyl Chloride (MsCl) | 124-63-0 | 114.55 | 1.2 |
| 3-Picoline | 108-99-6 | 93.13 | 2.6 |
| Propionitrile | 107-12-0 | 55.08 | Solvent |
Protocol:
-
Reaction Setup: To a clean, dry, nitrogen-purged reactor, add 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (1.0 eq.), 2-amino-5-chloro-N,3-dimethylbenzamide (1.05 eq.), and propionitrile.
-
Base Addition: Add 3-picoline (2.6 eq.) to the mixture. Rationale: 3-Picoline acts as a base to neutralize the HCl generated during the activation step and the subsequent amidation, driving the reaction to completion.
-
Activation: Cool the mixture to between -5°C and 0°C. Add methanesulfonyl chloride (1.2 eq.) dropwise, ensuring the internal temperature does not exceed 5°C.[4] Rationale: Methanesulfonyl chloride reacts with the carboxylic acid to form a highly reactive mixed sulfonyl anhydride intermediate. Low temperature is crucial to prevent side reactions and decomposition of this unstable intermediate.
-
Amidation: Stir the mixture for 1 hour at 0-5°C, then allow it to warm to room temperature and stir for an additional 3 hours.[4]
-
Precipitation & Isolation: Add water dropwise to the reaction mixture to precipitate the crude Chlorantraniliprole. Stir for 1 hour.
-
Purification: Filter the solid product, wash sequentially with a propionitrile-water mixture and then pure propionitrile. Dry the product under nitrogen or vacuum to afford Chlorantraniliprole as a nearly white powder with a typical uncorrected yield of >95%.[4]
Mechanistic Insights: Ryanodine Receptor Modulation
Chlorantraniliprole and related diamides do not act on common insecticidal targets like acetylcholinesterase or the GABA receptor. Instead, they are potent and selective activators of insect ryanodine receptors (RyRs), which are large-conductance calcium channels critical for muscle function.[3][8]
Caption: Mechanism of action of Chlorantraniliprole on insect ryanodine receptors.
The binding of Chlorantraniliprole locks the RyR channel in an open state, causing an uncontrolled release of stored calcium (Ca²⁺) from the sarcoplasmic reticulum into the cytoplasm. This sudden and sustained increase in intracellular Ca²⁺ leads to rapid muscle contraction, paralysis, cessation of feeding, and ultimately, insect death. The high selectivity for insect RyRs over mammalian counterparts is a key factor in the favorable toxicological profile of this insecticide class.
Conclusion
This compound is a sophisticated and indispensable intermediate in the synthesis of market-leading diamide insecticides. The protocols outlined in this guide demonstrate a robust and high-yielding pathway to Chlorantraniliprole, leveraging a convergent synthetic strategy. Understanding the rationale behind each step—from the controlled oxidation of a methyl group to the low-temperature activation for amide coupling—is paramount for successful synthesis, optimization, and scale-up. The unique mode of action of the final products underscores the continued importance of innovative chemical design in developing effective and selective crop protection solutions.
References
- 1. Cyantraniliprole (Ref: DPX-HGW86) [sitem.herts.ac.uk]
- 2. asianpubs.org [asianpubs.org]
- 3. Synthetic route to the insecticide Cyclaniliprole_Chemicalbook [chemicalbook.com]
- 4. Chlorantraniliprole synthesis - chemicalbook [chemicalbook.com]
- 5. PROCESS FOR PREPARING CHLORANTRANILIPROLE | TREA [trea.com]
- 6. (K-Acid) 3-Bromo-1-(3-chloropyridine-2yl)-1H-Pyrazole-5-Carboxylic acid Manufacturer & Bulk chemical Supplier in USA | Scimplify [scimplify.com]
- 7. CN104844569A - Chlorantraniliprole synthesis method - Google Patents [patents.google.com]
- 8. WO2020136480A1 - Process for preparation of anthranilamides - Google Patents [patents.google.com]
Application Notes and Protocols for N-Alkylation of Pyrazole Derivatives
Introduction
Pyrazole derivatives are a cornerstone of modern medicinal chemistry and agrochemical research, forming the structural core of numerous approved drugs and biologically active compounds.[1][2][3][4] The functionalization of the pyrazole nucleus is a key strategy for modulating the physicochemical and pharmacological properties of these molecules, and N-alkylation is one of the most fundamental and frequently employed transformations.[5] The introduction of an alkyl group onto one of the ring's nitrogen atoms can profoundly influence a compound's potency, selectivity, solubility, and metabolic stability.
However, the N-alkylation of unsymmetrically substituted pyrazoles presents a significant synthetic challenge: the control of regioselectivity. The two nitrogen atoms (N1 and N2) of the pyrazole ring often exhibit similar nucleophilicity, leading to the formation of a mixture of regioisomers which can be difficult and costly to separate.[1][6] This guide provides an in-depth exploration of various protocols for the N-alkylation of pyrazole derivatives, explaining the causality behind experimental choices and offering detailed, field-proven methodologies for researchers in organic synthesis and drug development.
The Challenge of Regioselectivity
The core issue in alkylating unsymmetrical pyrazoles is directing the incoming alkyl group to either the N1 or N2 position. The outcome is governed by a delicate interplay of steric and electronic factors of the pyrazole substrate, the nature of the alkylating agent, the base employed, and the reaction conditions.
-
Steric Hindrance: Bulky substituents adjacent to a nitrogen atom will sterically hinder the approach of the alkylating agent, favoring alkylation at the less hindered nitrogen.[7][8]
-
Electronic Effects: Electron-withdrawing groups on the pyrazole ring can decrease the nucleophilicity of the adjacent nitrogen atom, while electron-donating groups can increase it.
-
Reaction Conditions: The choice of base, cation, and solvent can dramatically influence the position of alkylation. For instance, different bases can lead to different pyrazolate anion structures and ion-pairing, thereby altering the nucleophilicity of the two nitrogen atoms.[1]
The following sections detail various strategic approaches to achieve controlled N-alkylation, providing both the "how" and the "why" for each protocol.
I. Classical N-Alkylation with Alkyl Halides
This is the most traditional and widely used method for pyrazole N-alkylation. The reaction proceeds via a standard SN2 mechanism where a base is used to deprotonate the pyrazole's N-H, generating a nucleophilic pyrazolate anion that subsequently attacks an alkyl halide.
Causality and Experimental Choices
The choice of base and solvent is critical for success and regioselectivity.
-
Base: Strong, non-nucleophilic bases like sodium hydride (NaH) are highly effective for complete deprotonation, driving the reaction forward.[5] Weaker bases like potassium carbonate (K₂CO₃) are also commonly used, often resulting in different regioselectivity compared to stronger bases.[1] The cation of the base (e.g., K⁺ vs. Na⁺) can also influence the regiochemical outcome by coordinating differently with the two nitrogen atoms of the pyrazolate anion.[1]
-
Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) are preferred as they effectively solvate the cation of the base without protonating the highly reactive pyrazolate anion.[5]
-
Alkylating Agent: Primary and benzylic halides are excellent electrophiles for this reaction. Secondary halides can also be used, but may lead to competing elimination reactions.
General Experimental Workflow Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application of Pyrazolo[3,4-b]pyridines as Kinase Inhibitors: A Technical Guide for Drug Discovery Professionals
Introduction: The Central Role of Kinases and the Rise of Privileged Scaffolds
Protein kinases are fundamental regulators of nearly all cellular processes, including growth, differentiation, metabolism, and apoptosis. They function by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins, a process known as phosphorylation. This seemingly simple modification acts as a molecular switch, altering the protein's activity, localization, or stability. With over 500 members in the human genome, the kinome represents a vast and complex signaling network.
Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, where aberrant signaling drives uncontrolled cell proliferation and survival. This has made kinases one of the most intensively pursued target classes in drug discovery. The development of small molecule kinase inhibitors, which typically compete with ATP for binding to the kinase's active site, has revolutionized targeted therapy.
Within the vast chemical space explored for kinase inhibition, certain core structures have emerged as "privileged scaffolds." These are molecular frameworks that exhibit a high propensity for binding to the ATP-binding site of multiple kinases, providing a robust foundation for developing potent and selective inhibitors. The 1H-pyrazolo[3,4-b]pyridine core is a prime example of such a scaffold, forming the basis of numerous inhibitors that have advanced into clinical trials and beyond.[1] This guide provides an in-depth analysis of the pyrazolo[3,4-b]pyridine scaffold, its mechanism of action, and practical protocols for its application in kinase inhibitor discovery.
The Pyrazolo[3,4-b]pyridine Core: An Ideal ATP Mimetic
The versatility of the 1H-pyrazolo[3,4-b]pyridine scaffold stems from its intrinsic chemical features, which are perfectly suited for mimicking the adenine moiety of ATP.[2] The fused bicyclic system provides a rigid, planar structure that fits snugly into the predominantly hydrophobic ATP-binding pocket.
Critically, the arrangement of nitrogen atoms in the pyrazole and pyridine rings creates a specific pattern of hydrogen bond donors and acceptors. The N1-H of the pyrazole ring and the N7 of the pyridine ring are key features. The N1-H typically acts as a hydrogen bond donor, while the N7 nitrogen acts as an acceptor. This arrangement allows the scaffold to form two or three critical hydrogen bonds with the "hinge" region of the kinase, a short segment of the protein backbone that connects the N- and C-terminal lobes of the catalytic domain.[3][4] This interaction is a canonical feature of most ATP-competitive kinase inhibitors and is essential for high-affinity binding.
Furthermore, the pyrazolo[3,4-b]pyridine core presents multiple vectors for chemical modification (at positions C3, C4, C5, and C6), allowing medicinal chemists to fine-tune the inhibitor's properties.[2] By strategically adding substituents at these positions, researchers can extend the molecule into adjacent hydrophobic pockets, enhance selectivity for a specific kinase, and optimize pharmacokinetic properties.
General Synthetic Strategies
The construction of 1H-pyrazolo[3,4-b]pyridine libraries generally follows two main retrosynthetic strategies:
-
Formation of the pyridine ring onto a preformed pyrazole: This is the most common approach, often involving the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or an equivalent biselectrophile.[2] This method is robust and allows for significant diversity in the final product.
-
Formation of the pyrazole ring onto a preformed pyridine: This strategy involves building the pyrazole ring from a suitably functionalized pyridine starting material.[2][5]
These flexible synthetic routes empower the rapid generation of compound libraries for screening and structure-activity relationship (SAR) studies.
Mechanism of Action: Competitive Inhibition at the Kinase Hinge
Pyrazolo[3,4-b]pyridine derivatives almost universally function as Type I, ATP-competitive inhibitors. They directly occupy the ATP-binding site in the active conformation of the kinase. The solid-state structure of a pyrazolo[3,4-b]pyridine bound to Cyclin-Dependent Kinase 2 (CDK2) confirms that the inhibitor resides precisely where the purine ring of ATP would bind.[3]
The key interactions responsible for potent inhibition are:
-
Hinge Binding: The N1-H of the pyrazole and the N7 of the pyridine form crucial hydrogen bonds with the backbone amide and carbonyl groups of hinge residues, such as Leu83 in CDK2.[3] The necessity of the N1-H is highlighted by studies where N-methylation of this position completely abolishes inhibitory activity.[6]
-
Hydrophobic Interactions: Substituents at the C3 and C5 positions can be designed to occupy nearby hydrophobic pockets, enhancing both potency and selectivity.
Caption: Generic binding mode of a pyrazolo[3,4-b]pyridine inhibitor.
A Versatile Scaffold Targeting Diverse Kinase Families
The pyrazolo[3,4-b]pyridine scaffold has been successfully employed to develop inhibitors against a wide array of kinase targets implicated in cancer and other diseases.
| Inhibitor Example/Series | Target Kinase(s) | Representative IC₅₀ Values | Therapeutic Area | Reference(s) |
| SQ-67563 | CDK1/CDK2 | Potent, selective inhibitor (specific values not detailed in abstract) | Oncology | [3] |
| Furan-bearing derivatives | CDK2 | GI₅₀ values from 1.04 to 8.02 μM in NCI-60 cell lines | Oncology | [7] |
| Compound 6b | CDK2 / PIM1 | (Dual inhibitor, specific IC₅₀ not provided) | Oncology | [8] |
| Compound 7n | FGFR1, FGFR2, FGFR3 | 0.8 nM, 1.3 nM, 1.8 nM | Oncology | [6] |
| Compound C03 | TRKA | 56 nM | Oncology | [9][10] |
| Compound 8h | DYRK1B | 3 nM | Oncology | [11] |
| Compound 15y | TBK1 | 0.2 nM | Oncology, Immunology | [12][13] |
| Compound 9d | AMPK (activator) | Potent activator at 1 µM | Oncology | [14] |
| Compound 31 | Mps1 | 2.6 nM | Oncology | [15] |
Cyclin-Dependent Kinases (CDKs)
CDKs are essential for cell cycle progression, and their hyperactivity is a common feature of cancer. The pyrazolo[3,4-b]pyridine scaffold was one of the early frameworks used to develop potent CDK inhibitors.[3][16] These compounds act as cytotoxic agents by blocking cell cycle progression and inducing apoptosis.[3][4] For instance, compound SQ-67563 was identified as a potent and selective inhibitor of CDK1 and CDK2.[3] More recent efforts have focused on developing dual inhibitors, such as those targeting both CDK2 and PIM1 kinases, to achieve broader anti-cancer activity.[8]
Receptor Tyrosine Kinases (FGFR, TRK)
The Fibroblast Growth Factor Receptor (FGFR) and Tropomyosin Receptor Kinase (TRK) families are receptor tyrosine kinases whose dysregulation through mutations or gene fusions can drive tumorigenesis.
-
FGFR: A series of 1H-pyrazolo[3,4-b]pyridine derivatives were developed as highly potent and selective FGFR kinase inhibitors. Systematic SAR studies led to the identification of compound 7n , which showed excellent potency against FGFR1-3 and significant antitumor activity in a xenograft model.[6]
-
TRK: Based on a scaffold hopping strategy from known TRK inhibitors, novel pyrazolo[3,4-b]pyridine derivatives were synthesized. Compound C03 showed an IC₅₀ value of 56 nM against TRKA and inhibited the proliferation of cancer cell lines.[9][10]
Non-receptor Tyrosine Kinases (Src, JAK)
-
Src Family Kinases (SFKs): While many reported Src inhibitors utilize the related pyrazolo[3,4-d]pyrimidine core, the principles of targeting this non-receptor tyrosine kinase involved in cell motility and invasion are similar.[17][18][19] The scaffold's ability to fit into the ATP pocket allows for potent inhibition of Src signaling.
-
Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for cytokine signaling in the immune system, making it a key target for inflammatory diseases and some cancers.[20][21] Several pyrazolopyridine-based compounds have been developed as potent JAK inhibitors, interrupting this pathway.[22]
Application Notes and Protocols
The following protocols provide a framework for the synthesis and evaluation of novel pyrazolo[3,4-b]pyridine-based kinase inhibitors.
Protocol 1: General Synthesis of a 1H-Pyrazolo[3,4-b]pyridine Core
This protocol describes a common method for synthesizing the core scaffold via condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound, a variation of the Friedländer annulation.[2]
Rationale: This approach is chosen for its reliability, high yields, and the commercial availability of diverse starting materials, which allows for the creation of a varied compound library. The acid or base catalyst facilitates the initial condensation and subsequent cyclization/dehydration to form the stable aromatic pyridine ring.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of the desired 5-aminopyrazole derivative (e.g., 3-methyl-1H-pyrazol-5-amine) in a suitable solvent like ethanol or acetic acid.
-
Addition of Dicarbonyl: Add 1.1 equivalents of the 1,3-dicarbonyl compound (e.g., acetylacetone or ethyl acetoacetate).
-
Catalysis: Add a catalytic amount of a protic acid (e.g., a few drops of concentrated HCl) or a base (e.g., piperidine), depending on the specific substrates.
-
Reaction: Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are often complete within 4-12 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the crude solid by filtration. Wash the solid with a cold solvent (e.g., cold ethanol or diethyl ether) to remove impurities. If necessary, purify the product further using column chromatography on silica gel or recrystallization.
-
Characterization: Confirm the structure and purity of the final 1H-pyrazolo[3,4-b]pyridine product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Caption: Workflow for the synthesis of a pyrazolo[3,4-b]pyridine core.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Rationale: To determine the potency (IC₅₀) of a synthesized inhibitor, a direct measure of kinase activity is required. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay (Promega), are industry-standard. They measure the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity. This method is highly sensitive, has a large dynamic range, and is amenable to high-throughput screening.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the pyrazolo[3,4-b]pyridine inhibitor in 100% DMSO (e.g., 10 mM). Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.
-
Kinase Reaction Setup (384-well plate):
-
Add the kinase buffer to all wells.
-
Add a small volume of the diluted compound to the appropriate wells. Include "no inhibitor" (DMSO only) controls for 100% activity and "no enzyme" controls for background.
-
Add the substrate peptide and ATP solution to initiate the reaction. The final ATP concentration should be at or near the Kₘ for the specific kinase to ensure competitive binding can be accurately measured.
-
Add the recombinant kinase enzyme to all wells except the "no enzyme" control.
-
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a set period (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to all wells. This reagent contains luciferase and luciferin, which react with the ADP produced in the first step to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Subtract the background ("no enzyme") signal from all other readings.
-
Normalize the data by setting the "no inhibitor" control as 100% activity and the highest inhibitor concentration as 0% activity.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 3: Cell-Based Proliferation Assay (MTS Assay)
Rationale: An in vitro kinase IC₅₀ does not guarantee an effect on cancer cells, which have complex signaling networks and drug permeability barriers. A cell-based assay is essential to measure the compound's anti-proliferative or cytotoxic effects. The MTS assay is a colorimetric method that measures cell viability. The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product, allowing for quantitative measurement.[8][14]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, HCT116) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator (37 °C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the pyrazolo[3,4-b]pyridine inhibitor in cell culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
MTS Reagent Addition: Add the MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well according to the manufacturer's instructions.
-
Final Incubation: Incubate the plate for 1-4 hours in the CO₂ incubator. During this time, viable cells will convert the MTS to formazan.
-
Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability versus the log of the inhibitor concentration to determine the GI₅₀ or IC₅₀ value (the concentration that causes 50% growth inhibition or cell death).
Caption: Workflow for a cell-based MTS proliferation assay.
Conclusion and Future Directions
The 1H-pyrazolo[3,4-b]pyridine scaffold is a cornerstone of modern kinase inhibitor design. Its inherent ability to mimic ATP and engage the conserved hinge region of the kinase domain provides a reliable starting point for developing potent therapeutics. The extensive body of research demonstrates its successful application against a multitude of kinase targets, from CDKs and RTKs to non-receptor tyrosine and serine/threonine kinases.[1][6][14][16]
Future research will likely focus on developing next-generation inhibitors with improved selectivity profiles to minimize off-target effects. This can be achieved through structure-based design, leveraging co-crystal structures to design modifications that exploit unique features of the target kinase's ATP pocket. Furthermore, the application of pyrazolo[3,4-b]pyridines is expanding beyond oncology into immunology and neuroinflammation, as evidenced by the development of potent TBK1 inhibitors.[12] The continued exploration of this privileged scaffold promises to yield novel and effective therapies for a wide range of human diseases.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dau.url.edu [dau.url.edu]
- 6. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4- b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Novel pyrazolo[3,4-b]pyridine derivatives: Synthesis, structure-activity relationship studies, and regulation of the AMPK/70S6K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dermnetnz.org [dermnetnz.org]
- 22. selleckchem.com [selleckchem.com]
Application Note: High-Purity Isolation of 2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-3-chloropyridine via Automated Flash Column Chromatography
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of the heterocyclic compound 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-3-chloropyridine. The methodology centers on the use of normal-phase flash column chromatography, a technique prized for its speed and efficiency in preparative-scale separations.[1][2] We detail the logical progression from initial reaction mixture analysis using Thin-Layer Chromatography (TLC) to the development of an optimized gradient elution method for automated flash chromatography. This guide is designed to equip researchers with the rationale behind procedural choices, ensuring both high purity of the target compound and a thorough understanding of the purification workflow. Safety protocols for handling the compound and associated solvents are also addressed.
Introduction and Purification Rationale
This compound (MW: 286.56 g/mol ) is a halogenated heterocyclic compound featuring both a pyrazole and a pyridine ring. Such scaffolds are common in medicinal chemistry and materials science. Following synthesis, crude reaction mixtures invariably contain unreacted starting materials, catalysts, and by-products. Effective purification is paramount to ensure the integrity of downstream biological assays or material characterization.
Column chromatography is the cornerstone of purification in organic synthesis.[3] Specifically, flash chromatography, which utilizes positive pressure to accelerate solvent flow, offers a significant advantage over traditional gravity-fed methods by reducing purification time and solvent consumption while often improving separation efficiency.[1][4][5]
The structural features of the target molecule—specifically the presence of nitrogen atoms in the heterocyclic rings and the polar C-Br and C-Cl bonds—suggest a moderate polarity. This makes it an ideal candidate for purification via normal-phase chromatography, where a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase.[3][6] The separation principle relies on the differential adsorption of the mixture's components onto the silica surface; more polar impurities will adhere more strongly and elute later, while less polar impurities will travel through the column more quickly.[2]
Safety and Handling
Before beginning any experimental work, it is critical to consult the Safety Data Sheet (SDS) for all reagents.
-
This compound: This compound is classified as acutely toxic if swallowed (GHS06). Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. All handling of the solid and its solutions should be performed within a certified chemical fume hood.
-
Solvents: The solvents used in this protocol (hexanes, ethyl acetate, dichloromethane) are flammable and/or toxic. Avoid inhalation of vapors and ensure work is conducted in a well-ventilated area, away from ignition sources.
Method Development: From TLC to Flash Chromatography
The key to a successful column chromatography separation is the selection of an appropriate mobile phase (eluent). This is most efficiently achieved through preliminary analysis using Thin-Layer Chromatography (TLC).[7]
TLC Analysis Protocol
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, carefully spot the dissolved sample onto a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a pre-determined solvent system. A good starting point for moderately polar compounds is a mixture of a non-polar solvent and a polar solvent, such as hexanes and ethyl acetate.[8]
-
Visualization: After the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the separated spots using a UV lamp (254 nm).
-
Optimization: The goal is to find a solvent system where the target compound has a Retention Factor (Rƒ) of approximately 0.2-0.35.[4][9] The Rƒ is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[10] Adjust the ratio of the solvents to achieve the desired Rƒ. A higher proportion of the more polar solvent (ethyl acetate) will increase the Rƒ of all components.
| Parameter | Description | Target Value | Rationale |
| Stationary Phase | Silica Gel 60 F254 TLC Plate | N/A | Industry standard for normal-phase separation of small organic molecules.[3] |
| Mobile Phase | Hexanes:Ethyl Acetate | Variable | A versatile, common solvent system for compounds of moderate polarity.[8][11] |
| Target Rƒ | Retention Factor | 0.2 - 0.35 | An Rƒ in this range on TLC typically translates to good separation and a manageable elution volume on a column.[4][9] |
| ΔRƒ | Difference in Rƒ values | > 0.2 | A larger difference between the Rƒ of the target and its closest impurity indicates an easier separation.[10] |
Table 1: Parameters for TLC Method Development.
Preparative Purification Protocol: Automated Flash Chromatography
Once an optimal solvent system is identified via TLC, the method can be scaled up to a flash chromatography system.[9][12] This protocol assumes the use of a modern automated flash system with pre-packed silica gel columns.
Experimental Workflow
Figure 1: Workflow for Purification.
Step-by-Step Methodology
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude material (e.g., 1.0 g) in a minimal amount of dichloromethane.
-
To this solution, add silica gel (approximately 1.5-2x the mass of the crude product).[4]
-
Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.[5] This technique, known as dry loading, often results in sharper peaks and better separation compared to liquid injection, especially for samples less soluble in the initial mobile phase.[4]
-
Transfer the silica-adsorbed sample to an empty solid load cartridge.
-
-
System Setup:
-
Select a pre-packed silica gel flash column. The size of the column depends on the amount of crude material to be purified. A common rule of thumb is a silica-to-crude mass ratio of 40:1 to 100:1.[12] For 1.0 g of crude, a 40 g silica column is a suitable starting point.
-
Install the column and the solid load cartridge onto the automated flash chromatography system.
-
Prime the system with the initial mobile phase solvents (Solvent A: Hexanes, Solvent B: Ethyl Acetate).
-
-
Elution Method:
-
Equilibration: Equilibrate the column with 2-3 column volumes (CV) of the initial, non-polar solvent (100% Hexanes).
-
Gradient Elution: The TLC solvent system provides the basis for the gradient. For example, if the optimal TLC Rƒ was achieved with 20% ethyl acetate in hexanes, a suitable gradient might be:
-
Step 1: Hold at 0% B (100% Hexanes) for 2 CV.
-
Step 2: Ramp from 0% to 40% B over 10 CV. This gradual increase in polarity will elute compounds of increasing polarity.
-
Step 3: Hold at 40% B for 3 CV to ensure all compounds of interest have eluted.
-
Step 4 (Optional): A high-polarity flush (e.g., 100% B) can be used to clean the column of highly retained impurities.
-
-
Set the flow rate according to the column manufacturer's recommendation.
-
Set the UV detector to monitor the eluent at a wavelength where the compound absorbs (e.g., 254 nm).
-
-
Fraction Collection and Analysis:
-
The system will automatically collect fractions based on the UV absorbance profile.
-
Analyze the collected fractions by TLC to identify those containing the pure target compound. Spot the starting material, the crude mixture, and several fractions on the same plate for direct comparison.
-
Combine the fractions that contain only the pure product.
-
-
Isolation:
-
Remove the solvent from the pooled fractions using a rotary evaporator.
-
Place the resulting solid or oil under high vacuum to remove residual solvent.
-
Obtain the final mass and characterize the purified product by appropriate analytical methods (e.g., NMR, LC-MS) to confirm purity and identity.
-
Troubleshooting
| Problem | Potential Cause | Solution |
| Poor Separation | Inappropriate mobile phase. | Re-optimize the solvent system using TLC. Try a different solvent system (e.g., Dichloromethane/Methanol).[8] |
| Column overloading. | Reduce the amount of crude material loaded onto the column. Use a larger column.[12] | |
| Compound Stuck on Column | Compound is too polar for the mobile phase. | Increase the polarity of the mobile phase gradient (increase % of ethyl acetate). |
| Compound is basic and interacting strongly with acidic silica. | Consider deactivating the silica by adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase.[13][14] | |
| Peak Tailing | Strong interaction between the sample and silica. | Add a modifier to the mobile phase (e.g., triethylamine for basic compounds, acetic acid for acidic compounds). |
| Sample is not dissolving well at the top of the column. | Ensure proper dry loading technique was used. |
Table 2: Common Issues and Solutions in Flash Chromatography.
Conclusion
This application note provides a robust and scientifically grounded protocol for the purification of this compound. By systematically developing a method starting from TLC analysis and translating it to an automated flash chromatography system, researchers can achieve high purity of the target compound efficiently and reliably. The principles and techniques outlined herein are broadly applicable to the purification of other moderately polar heterocyclic compounds, serving as a foundational guide for drug development and synthetic chemistry professionals.
References
- 1. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 2. chromtech.com [chromtech.com]
- 3. chromtech.com [chromtech.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. chemistnotes.com [chemistnotes.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. teledyneisco.com [teledyneisco.com]
- 10. scribd.com [scribd.com]
- 11. rsc.org [rsc.org]
- 12. biotage.com [biotage.com]
- 13. researchgate.net [researchgate.net]
- 14. biotage.com [biotage.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with pyrazole scaffolds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic and field-proven insights to help you overcome common challenges and optimize your reaction conditions. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you may encounter at the bench.
Frequently Asked Questions (FAQs)
Q1: What are the most common and reliable methods for synthesizing the pyrazole core?
The synthesis of pyrazoles is a well-established field, but the most prevalent and robust method is the Knorr Pyrazole Synthesis and its variations. This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3] Its popularity stems from the wide availability of starting materials and the generally high yields.
Other significant strategies include:
-
Paal-Knorr Synthesis: Similar to the Knorr method, this involves the reaction of a 1,4-dicarbonyl compound with hydrazine.[4][5][6]
-
Reaction of α,β-Unsaturated Carbonyls: This method utilizes α,β-unsaturated aldehydes or ketones reacting with hydrazines. The reaction often proceeds through a pyrazoline intermediate which is then oxidized to the aromatic pyrazole.[7][8]
-
1,3-Dipolar Cycloaddition: This powerful technique involves the reaction of a 1,3-dipole, such as a diazo compound, with a dipolarophile like an alkyne.[7][9]
-
Multicomponent Reactions (MCRs): These efficient, one-pot syntheses combine three or more reactants to form the pyrazole product, offering excellent atom economy.[10]
Q2: I'm using an unsymmetrical 1,3-diketone and getting a mixture of products. What is happening?
This is the most common challenge in pyrazole synthesis: the formation of regioisomers .[1] When an unsymmetrical 1,3-dicarbonyl reacts with a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine), the initial nucleophilic attack by the hydrazine can occur at either of the two distinct carbonyl carbons. This leads to two different intermediates and, ultimately, two isomeric pyrazole products that can be difficult to separate.[1][11]
The key to controlling this is to exploit the electronic and steric differences between the two carbonyl groups and to carefully select reaction conditions that favor attack at one site over the other.
Troubleshooting Guide: Common Experimental Issues
Q3: My reaction is resulting in a low yield. What are the likely causes and how can I improve it?
A low yield can be attributed to several factors, from incomplete reactions to product degradation or loss during workup. A systematic approach is crucial for diagnosis.
Below is a decision-making workflow to help diagnose the root cause of a low yield.
Caption: A troubleshooting workflow for diagnosing low pyrazole yield.
Causality & Solutions:
-
Incomplete Cyclization: The final dehydration step to form the aromatic pyrazole ring can be slow. Adding a catalytic amount of a protic acid (like acetic acid) or a Lewis acid can accelerate this rate-determining step.[2][4]
-
Microwave Irradiation: Modern methods utilizing microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and significantly improve yields.[12][13] The focused heating provides the energy for cyclization and dehydration much more efficiently than conventional oil baths.[14][15]
-
Hydrazine Reactivity: Ensure the quality of your hydrazine reagent. Hydrazine hydrate can degrade over time. Using a freshly opened bottle or purifying the reagent may be necessary.
-
Workup Losses: Pyrazoles can have varying polarities. Ensure you are using an appropriate extraction solvent. If the product is highly polar, continuous extraction or salting out may be required. Some amino-pyrazoles are quite water-soluble, leading to losses in the aqueous phase during workup.
Q4: How can I control the regioselectivity of my reaction with an unsymmetrical diketone?
Controlling regioselectivity is crucial for avoiding tedious purification and improving overall yield. The choice of solvent and reaction conditions is paramount.
Key Insight: The reaction mechanism proceeds through a hemiaminal intermediate.[5] The initial nucleophilic attack of the hydrazine on one of the carbonyls is often the regiochemistry-determining step. By altering the solvent, you can influence the relative reactivity of both the hydrazine nitrogens and the carbonyl carbons.
| Solvent System | Typical Regioisomeric Ratio (Desired:Undesired) | Rationale | Source |
| Ethanol (Conventional) | Often poor (e.g., 1:1 to 3:1) | Protic solvent, does not strongly differentiate the reactivity of the two carbonyls. | [16] |
| Trifluoroethanol (TFE) | Significantly Improved (e.g., >85:15) | The high acidity and hydrogen-bond donating ability of TFE can preferentially activate one carbonyl group over the other, directing the nucleophilic attack. | [16] |
| N,N-Dimethylacetamide (DMAc) / Acid | Good to Excellent | Aprotic dipolar solvents can give better results than polar protic solvents. Adding a strong acid accelerates dehydration steps and improves regioselectivity. | [7][8] |
Actionable Advice:
-
Switch to a Fluorinated Alcohol: For a direct and often effective improvement, replace ethanol with trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) as the solvent.[16]
-
Use an Aprotic Dipolar Solvent: Try running the reaction in a solvent like DMF or DMAc, especially with an acid catalyst, which has been shown to improve both yield and regioselectivity.[7]
Q5: My final product is a dark, oily, or colored solid. What are these impurities and how do I remove them?
Colored impurities are common and often arise from side reactions involving the hydrazine starting material or air oxidation of intermediates.[1] Purification is essential.
Caption: Decision tree for selecting an appropriate pyrazole purification method.
Purification Protocols:
-
Recrystallization: This is the simplest method for solid products.
-
Protocol: Dissolve the crude product in a minimum amount of a hot solvent (common choices include ethanol, ethyl acetate, or mixtures with hexanes).[17] Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization. Collect the pure crystals by filtration.[18]
-
-
Acid Addition Salt Formation: This is a highly effective technique for purifying basic pyrazoles and removing neutral or acidic impurities.[17]
-
Causality: Pyrazoles are basic at the N2 position.[19] Reacting the crude product with an acid (like HCl or H₂SO₄) forms a salt. This salt often has very different solubility properties from the impurities, allowing it to be selectively crystallized.[20][21]
-
Protocol: Dissolve the crude pyrazole in a suitable organic solvent (e.g., acetone, isopropanol, or diethyl ether). Add at least one equivalent of an acid (e.g., a solution of HCl in ether, or concentrated H₂SO₄). Stir the mixture; the pyrazole salt will often precipitate out. The salt can be collected by filtration and then neutralized with a base (e.g., aq. NaHCO₃) during a subsequent workup to recover the pure, free pyrazole.[20][21]
-
-
Column Chromatography: If other methods fail, silica gel chromatography is the fallback. For basic pyrazoles that may stick to acidic silica, it is advisable to use a mobile phase containing a small amount of triethylamine (~1%) or to use deactivated silica gel.[17]
Optimized Experimental Protocols
Protocol 1: Classic Knorr Synthesis of 3-phenyl-1H-pyrazol-5(4H)-one
This protocol demonstrates a robust synthesis using a β-ketoester and hydrazine hydrate, a variation of the Knorr synthesis.[18]
-
Reaction Setup: In a 20-mL vial, combine ethyl benzoylacetate (3 mmol, 1 eq) and hydrazine hydrate (6 mmol, 2 eq).
-
Solvent & Catalyst: Add 3 mL of 1-propanol and 3 drops of glacial acetic acid. The acid catalyzes the condensation and subsequent cyclization/dehydration steps.[18]
-
Heating: Heat the reaction mixture with stirring on a hot plate set to approximately 100°C for 1-2 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 30% ethyl acetate/70% hexane) until the starting ketoester is consumed.[18]
-
Workup & Isolation: While the reaction mixture is still hot, add 10 mL of water with stirring. Turn off the heat and allow the mixture to cool slowly to room temperature to promote crystallization.
-
Purification: Filter the resulting solid using a Büchner funnel, wash with a small amount of cold water, and air dry to obtain the purified pyrazolone product.[18]
Protocol 2: Microwave-Assisted, Solvent-Free Synthesis of Pyrazolones
This protocol highlights the efficiency gains from using microwave irradiation.[22]
-
Reactant Preparation: In a microwave process vial, combine the β-ketoester (1.5 eq), hydrazine derivative (1 eq), and an aldehyde (1 eq).
-
Microwave Conditions: Seal the vial and place it in a scientific microwave reactor. Irradiate the mixture at a set power (e.g., 420 W) for 10-15 minutes.[22] The optimal power and time should be determined empirically for each substrate combination.
-
Monitoring & Workup: After irradiation, cool the vial to room temperature. The crude product can often be purified directly by recrystallization from a suitable solvent like ethanol.
-
Advantages: This method dramatically reduces reaction times from hours to minutes and often provides higher yields with a cleaner reaction profile compared to conventional heating.[12][13][15]
References
- 1. benchchem.com [benchchem.com]
- 2. name-reaction.com [name-reaction.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pyrazole synthesis [organic-chemistry.org]
- 10. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 11. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. chemhelpasap.com [chemhelpasap.com]
- 19. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 20. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 21. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 22. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Common side products in the synthesis of substituted pyrazoles
Welcome to the Technical Support Center for the synthesis of substituted pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of these vital heterocyclic compounds. Pyrazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] However, their synthesis is not without its complexities. This center provides in-depth troubleshooting guides and frequently asked questions to ensure your synthetic routes are efficient, high-yielding, and produce the desired products with high purity.
Troubleshooting Guide: Common Issues in Pyrazole Synthesis
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and offering practical solutions.
Issue 1: My reaction is producing a mixture of regioisomers that are difficult to separate.
Question: I performed a Knorr pyrazole synthesis using an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine, and my NMR analysis shows two distinct product signals, indicating the formation of regioisomers. How can I control the regioselectivity of this reaction?
Answer: The formation of regioisomers is the most common challenge in the synthesis of substituted pyrazoles from unsymmetrical precursors.[1][4][5] The reaction of a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound can result in two different regioisomeric pyrazoles because the initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons.[1][4] The regiochemical outcome is a delicate balance of steric and electronic factors of both reactants, as well as the reaction conditions.[1][6]
Causality and Solutions:
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine will favor the initial nucleophilic attack of the hydrazine on the less sterically hindered carbonyl group.[1]
-
Recommendation: If possible, choose starting materials where the steric bulk directs the reaction towards the desired isomer.
-
-
Electronic Effects: The electronic nature of the substituents on the dicarbonyl compound plays a crucial role. Electron-withdrawing groups can activate the adjacent carbonyl group, making it more susceptible to nucleophilic attack.[4]
-
Recommendation: Consider the electronic properties of your substituents when designing your synthesis.
-
-
Reaction pH: The acidity or basicity of the reaction medium can significantly influence which regioisomer is favored. Acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine, potentially reversing the selectivity observed under neutral or basic conditions.[4]
-
Experimental Protocol: A study on the regiocontrolled synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles found that using arylhydrazine hydrochlorides favored the 1,3-regioisomer, while the corresponding free hydrazine led exclusively to the 1,5-regioisomer.[7]
-
Illustrative Reaction Pathway:
Caption: Competing pathways in Knorr pyrazole synthesis leading to regioisomers.
Issue 2: The yield of my desired pyrazole is consistently low.
Question: I'm struggling to get a good yield in my pyrazole synthesis. What are the common factors that contribute to low yields and how can I optimize my reaction?
Answer: Low yields in pyrazole synthesis can be attributed to several factors, including incomplete reaction, degradation of starting materials, or the formation of stable, non-cyclized intermediates.[8]
Causality and Solutions:
-
Incomplete Cyclization/Aromatization: The reaction may stall at the hydrazone or pyrazoline intermediate stage without proceeding to the final aromatic pyrazole.[9][10]
-
Recommendation: Ensure sufficient reaction time and temperature. In some cases, an oxidizing agent can be used to facilitate the aromatization of a pyrazoline intermediate to the pyrazole.
-
-
Stability of Reactants: Hydrazine derivatives can be unstable, and some 1,3-dicarbonyl compounds can degrade under the reaction conditions.[8][11]
-
Recommendation: Use fresh, high-purity hydrazine. If the dicarbonyl is unstable, consider generating it in situ.[12]
-
-
Suboptimal Reaction Conditions: The choice of solvent and catalyst is critical.
-
Stoichiometry: The ratio of reactants can impact the yield.
-
Recommendation: Using a slight excess of the hydrazine (e.g., 1.1 to 2 equivalents) can sometimes drive the reaction to completion, especially if the dicarbonyl is the limiting reagent.[8]
-
Issue 3: My reaction mixture turns a dark yellow or red color, and I'm having trouble purifying the product.
Question: My Knorr pyrazole synthesis results in a deeply colored crude product, which makes purification by crystallization difficult. What causes this discoloration and what are the best purification strategies?
Answer: The formation of colored impurities is a frequent observation in reactions involving hydrazines, which can undergo side reactions or degradation.[10][11]
Causality and Solutions:
-
Hydrazine Side Reactions: Phenylhydrazine and other substituted hydrazines can be sensitive to air and light, leading to the formation of colored byproducts.
-
Recommendation: Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[11]
-
-
Purification Strategies:
-
Acid-Base Extraction: Pyrazoles are weakly basic and can sometimes be purified by forming a salt with an acid, washing away neutral organic impurities, and then neutralizing to recover the pyrazole.[16]
-
Chromatography: While challenging for large-scale purifications, column chromatography on silica gel is often effective for removing colored impurities. To prevent the basic pyrazole from sticking to the acidic silica gel, the silica can be deactivated with triethylamine or ammonia in methanol.[17] Reversed-phase (C18) chromatography can also be an option.[17]
-
Recrystallization: This is a common method for purifying pyrazoles.[15] Experiment with different solvent systems, such as ethanol, methanol, ethyl acetate, or mixtures with hexanes.[11][17]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in pyrazole synthesis besides regioisomers?
A1: Besides regioisomers, other common side products include:
-
Pyrazolines: These are di-hydro pyrazole derivatives resulting from incomplete aromatization of the heterocyclic ring.[9][10]
-
Hydrazones: Incomplete cyclization can lead to the isolation of stable hydrazone intermediates.[5]
-
Bis-pyrazoles: Under certain conditions, particularly when using specific starting materials like enaminones or in multicomponent reactions, the formation of bis-pyrazole derivatives can occur.[18][19]
-
Products of N-Alkylation: If an alkylating agent is present, and the pyrazole has an available N-H, a mixture of N-alkylated regioisomers can be formed if the pyrazole ring is unsymmetrical.[20][21]
Summary of Common Side Products
| Side Product | Synthetic Route | Conditions Favoring Formation |
| Regioisomers | Knorr synthesis with unsymmetrical 1,3-dicarbonyls and substituted hydrazines | Steric and electronic factors, reaction pH[1][4][6] |
| Pyrazolines | Reactions of α,β-unsaturated ketones with hydrazines | Incomplete dehydrogenation/aromatization[9][22] |
| Hydrazones | Knorr synthesis, reactions with α,β-unsaturated carbonyls | Incomplete cyclization, stable intermediates[5][8] |
| Bis-pyrazoles | Reactions involving enaminones or multicomponent reactions | Specific reaction conditions and starting materials designed for their synthesis, but can be an unexpected byproduct[18][19][23] |
| N-Alkylated Isomers | Post-synthesis alkylation of unsymmetrical pyrazoles | Use of alkylating agents with a pyrazole containing a free N-H[20][21][24] |
Q2: Can I synthesize pyrazoles without using a 1,3-dicarbonyl compound?
A2: Yes, several other methods are widely used:
-
From α,β-Unsaturated Carbonyls (Chalcones): The reaction of α,β-unsaturated aldehydes or ketones (like chalcones) with hydrazines is a versatile approach.[9][13][25] This reaction often proceeds through a pyrazoline intermediate which may or may not be isolated before aromatization.[9]
-
From Enaminones: Enaminones can react with hydrazines to form substituted pyrazoles.[18][26] This method can be part of a multicomponent strategy.[26][27]
-
1,3-Dipolar Cycloaddition: This powerful method involves the reaction of a 1,3-dipole (such as a diazo compound or a nitrile imine) with a dipolarophile (like an alkyne or an alkene) to construct the pyrazole ring.[27]
Q3: How do steric and electronic effects precisely influence regioselectivity in the Knorr synthesis?
A3: The interplay is complex, but some general principles apply:
-
Steric Effects: The initial nucleophilic attack by the hydrazine's nitrogen is a key step. A bulky substituent on the hydrazine (e.g., a phenyl group vs. a methyl group) or near one of the carbonyls on the 1,3-dicarbonyl will direct the attack to the less hindered carbonyl.[1]
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons is critical. An electron-withdrawing group (like a trifluoromethyl group) on the 1,3-dicarbonyl will make the adjacent carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack.[4] The nucleophilicity of the two nitrogens in a substituted hydrazine is also different; the substituted nitrogen is generally less nucleophilic. Under acidic conditions, the terminal -NH2 group is preferentially protonated, which can switch the site of initial attack.
Reaction Mechanism and Regioselectivity Control
References
- 1. benchchem.com [benchchem.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. mdpi.com [mdpi.com]
- 13. ijirt.org [ijirt.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis of Novel Bis-pyrazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. thepharmajournal.com [thepharmajournal.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 26. DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines [organic-chemistry.org]
- 27. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
Technical Support Center: Optimizing the Synthesis of 2-(4-BROMO-3,5-DIMETHYLPYRAZOL-1-YL)-3-CHLOROPYRIDINE
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of a Demanding C-N Coupling
The synthesis of 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-3-chloropyridine is a critical step in the development of various pharmaceutical compounds. The primary route to this molecule is through a C-N cross-coupling reaction, most commonly the Buchwald-Hartwig amination or a copper-catalyzed N-arylation (Ullmann condensation). However, researchers frequently encounter low yields due to a combination of factors:
-
Steric Hindrance: The two methyl groups at the 3- and 5-positions of the pyrazole ring create significant steric bulk, impeding the approach of the pyridine electrophile.
-
Reduced Reactivity of 3-Chloropyridine: Aryl chlorides are inherently less reactive than their bromide or iodide counterparts in palladium-catalyzed cross-coupling reactions. The oxidative addition of the C-Cl bond to the palladium center is often the rate-limiting step.[1]
-
Potential for Side Reactions: Hydrodehalogenation, where the chlorine atom on the pyridine ring is replaced by a hydrogen atom, is a common and problematic side reaction.[1]
This guide provides a structured approach to troubleshooting and optimizing this challenging transformation, focusing on the underlying chemical principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: My reaction is showing low to no conversion. What are the first things I should check?
Low or no conversion in the N-arylation of 4-bromo-3,5-dimethylpyrazole with 3-chloropyridine is a common issue. Here’s a systematic approach to initial troubleshooting:
-
Integrity of the Catalytic System:
-
Palladium Source: Ensure your palladium source, such as Pd₂(dba)₃ or Pd(OAc)₂, is of high quality and has been stored under inert conditions. For challenging substrates like 3-chloropyridine, using a pre-formed palladium catalyst (precatalyst) can be beneficial as they often provide more consistent results.
-
Ligand Selection: Standard phosphine ligands are often ineffective. Bulky, electron-rich biarylphosphine ligands are essential for promoting the difficult oxidative addition of the C-Cl bond.[1] Consider ligands such as XPhos, SPhos, or RuPhos.
-
Catalyst Loading: For this demanding reaction, a higher catalyst loading (e.g., 2-5 mol%) may be necessary to achieve a reasonable reaction rate.[1]
-
-
Reaction Conditions:
-
Inert Atmosphere: The palladium(0) active catalyst is highly sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (argon or high-purity nitrogen).
-
Solvent and Reagent Purity: Use anhydrous, degassed solvents. Trace amounts of water can lead to catalyst deactivation and promote hydrodehalogenation. Ensure your 4-bromo-3,5-dimethylpyrazole and 3-chloropyridine are pure and dry.
-
Temperature: Elevated temperatures, typically in the range of 100-120 °C, are often required to overcome the high activation energy of the C-Cl bond oxidative addition.[1]
-
Q2: I'm observing a significant amount of 3-chloropyridine being converted to pyridine (hydrodehalogenation). How can I minimize this side reaction?
Hydrodehalogenation is a frequent competing pathway. Here are key strategies to suppress it:
-
Choice of Base: While strong bases like sodium tert-butoxide (NaOtBu) are necessary to deprotonate the pyrazole, using a slightly weaker base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can sometimes reduce the rate of hydrodehalogenation. However, this may require a more active catalyst system and higher temperatures to maintain a good rate for the desired C-N coupling.
-
Ligand Choice: The choice of ligand can influence the relative rates of reductive elimination (product formation) and side reactions. Experiment with different bulky phosphine ligands to find one that favors the desired pathway.
-
Scrupulous Anhydrous Conditions: As mentioned, water can be a proton source for hydrodehalogenation. Ensure all reagents, solvents, and glassware are rigorously dried.
-
Bimetallic Systems: Some research suggests that the addition of a co-catalyst, such as a copper salt, in a palladium-catalyzed reaction can sometimes suppress hydrodehalogenation, possibly by altering the reaction mechanism.[2]
Q3: Should I be using a Palladium or Copper catalyst for this reaction?
Both palladium and copper catalysts are viable options for N-arylation, and the best choice may depend on your specific experimental constraints and substrate sensitivities.
| Catalyst System | Advantages | Disadvantages |
| Palladium (Buchwald-Hartwig) | Generally more versatile with a wider range of well-developed, highly active ligands. Often provides higher yields for challenging substrates. | Palladium is a precious metal, making it more expensive. Can be more sensitive to air and moisture. |
| Copper (Ullmann Condensation) | Copper is significantly less expensive than palladium. Copper-catalyzed reactions can sometimes be less sensitive to atmospheric oxygen.[3] | Often requires higher reaction temperatures and longer reaction times. The scope of ligands is less developed compared to palladium systems. May not be as effective for highly sterically hindered substrates. |
For the coupling of a sterically hindered pyrazole with a deactivated chloropyridine, a well-chosen palladium catalyst system with a bulky, electron-rich phosphine ligand is often the more reliable starting point for achieving good yields.
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, problem-oriented approach to optimizing your reaction.
Problem 1: Low Yield Despite High Conversion of Starting Materials
If you observe the consumption of your starting materials but a low yield of the desired product, consider the following possibilities:
-
Formation of Byproducts: Besides hydrodehalogenation, other side reactions could be occurring. These may include dimerization of the starting materials or decomposition of the product under the reaction conditions.
-
Product Purification Issues: The product may be lost during workup or purification.
Recommended Actions:
-
Analyze the Crude Reaction Mixture: Use techniques like LC-MS or GC-MS to identify the major components of the crude reaction mixture. This will help you determine if byproducts are being formed and what their structures are.
-
Optimize Purification: A patent for a similar compound suggests a purification method involving treatment with an alkaline compound in a polar solvent to remove impurities, followed by crystallization.[4] Experiment with different solvent systems for extraction and crystallization to maximize recovery. Consider chromatography on silica gel, potentially pre-treated with a small amount of triethylamine to prevent product degradation on the column.
Problem 2: Inconsistent Reaction Yields
Inconsistent yields from batch to batch are often due to subtle variations in reaction setup and reagent quality.
Recommended Actions:
-
Standardize Your Procedure: Ensure that your reaction setup, including the method of degassing the solvent and the order of reagent addition, is consistent for every experiment.
-
Reagent Quality Control:
-
Palladium Precatalyst: If using a precatalyst, ensure it is from a reliable supplier and has been stored properly.
-
Base: The quality of the base is critical. Sodium tert-butoxide can degrade upon exposure to air and moisture. Use freshly opened bottles or store it in a glovebox.
-
Solvent: Use a high-quality, anhydrous solvent from a freshly opened bottle or one that has been properly dried and distilled.
-
Experimental Protocols: A Starting Point for Optimization
The following protocols are designed as a robust starting point. You should expect to optimize these conditions for your specific setup and reagents.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
Materials:
| Reagent | Suggested Supplier | Purity | Notes |
| 4-bromo-3,5-dimethylpyrazole | Sigma-Aldrich | >97% | Store in a desiccator. |
| 3-chloropyridine | Sigma-Aldrich | >98% | Distill before use if necessary. |
| XPhos Pd G3 precatalyst | Strem Chemicals | >98% | Store under inert atmosphere. |
| Potassium Phosphate (K₃PO₄) | Acros Organics | >98% | Dry in an oven at >150 °C for several hours before use. |
| Toluene | Acros Organics | Anhydrous, >99.8% | Use from a freshly opened bottle or distill from sodium/benzophenone. |
Procedure:
-
To an oven-dried Schlenk flask, add 4-bromo-3,5-dimethylpyrazole (1.2 mmol), potassium phosphate (2.0 mmol), and the XPhos Pd G3 precatalyst (0.02-0.05 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Add 3-chloropyridine (1.0 mmol) via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Ullmann Condensation
Materials:
| Reagent | Suggested Supplier | Purity | Notes |
| 4-bromo-3,5-dimethylpyrazole | Sigma-Aldrich | >97% | Store in a desiccator. |
| 3-chloropyridine | Sigma-Aldrich | >98% | Distill before use if necessary. |
| Copper(I) Iodide (CuI) | Strem Chemicals | >99% | Store under inert atmosphere, protected from light. |
| L-Proline | Sigma-Aldrich | >99% | |
| Potassium Carbonate (K₂CO₃) | Acros Organics | >99% | Dry in an oven at >150 °C for several hours before use. |
| Dimethylformamide (DMF) | Acros Organics | Anhydrous, >99.8% | Use from a freshly opened bottle. |
Procedure:
-
To a sealable reaction tube, add 4-bromo-3,5-dimethylpyrazole (1.2 mmol), 3-chloropyridine (1.0 mmol), copper(I) iodide (0.1-0.2 mmol), L-proline (0.2-0.4 mmol), and potassium carbonate (2.0 mmol).
-
Add anhydrous DMF (5 mL).
-
Seal the tube and heat the reaction mixture to 130-140 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Logical Relationships in Troubleshooting
Conclusion
Improving the yield of this compound requires a systematic and informed approach to experimental design. By understanding the inherent challenges of this specific C-N coupling reaction and methodically addressing potential issues related to the catalyst system, reaction conditions, and side reactions, researchers can significantly enhance the efficiency and reproducibility of their synthesis. This guide serves as a comprehensive resource to navigate these challenges and achieve success in obtaining this valuable chemical entity.
References
- 1. benchchem.com [benchchem.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 4. CN114790190B - Purification method of 3-bromo-1- (3-chloropyridine-2-yl) -1H-pyrazole-5-ethyl formate - Google Patents [patents.google.com]
Technical Support Center: Navigating the Solution Stability of 2-(4-BROMO-3,5-DIMETHYLPYRAZOL-1-YL)-3-CHLOROPYRIDINE
Welcome to the technical support center for 2-(4-BROMO-3,5-DIMETHYLPYRAZOL-1-YL)-3-CHLOROPYRIDINE. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. By synthesizing data from related chemical structures and established principles of medicinal chemistry, this document provides a framework for identifying, troubleshooting, and mitigating stability challenges in your experiments.
Compound Overview and Potential Stability Concerns
This compound is a heterocyclic compound featuring a substituted pyrazole ring linked to a chloropyridine moiety. While specific stability data for this exact molecule is not extensively published, an analysis of its constituent parts—a pyrazole and a pyridine ring—allows us to anticipate potential areas of concern.
The stability of such compounds in solution is not always a given and can be influenced by a variety of factors including pH, solvent choice, light exposure, and temperature. For instance, pyridine derivatives can be susceptible to pH-dependent degradation.[1] Similarly, pyrazole-containing compounds may exhibit limited aqueous solubility, which can impact their formulation and bioavailability in biological assays.[2]
This guide will walk you through a proactive approach to understanding and managing the stability of this compound in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: I am observing inconsistent results in my biological assays using this compound. Could this be related to compound stability?
A1: Yes, inconsistent results are a common symptom of compound instability. Degradation of the compound over the course of an experiment can lead to a decrease in its effective concentration, resulting in variable biological effects. It is crucial to ascertain the stability of your compound under your specific experimental conditions.
Q2: What are the likely degradation pathways for this compound in solution?
A2: Based on the structure, potential degradation pathways could involve:
-
Hydrolysis: The presence of the pyrazole and pyridine rings, along with the chloro-substituent, may render the molecule susceptible to hydrolysis, especially under acidic or basic conditions.[3]
-
Oxidation: The nitrogen atoms in the pyridine and pyrazole rings could be susceptible to oxidation.[4] The presence of trace oxidizing agents in solvents or reagents can facilitate this process.[1]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation in aromatic and heterocyclic compounds.
The following diagram illustrates a hypothetical degradation decision tree:
Caption: Troubleshooting decision tree for inconsistent experimental results.
Q3: How can I improve the solubility of this compound?
A3: Many pyrazole-based compounds exhibit poor aqueous solubility.[2] To improve solubility, consider the following strategies:
-
Co-solvents: Use of water-miscible organic co-solvents such as DMSO, ethanol, or polyethylene glycol (PEG) can significantly enhance solubility.[2]
-
pH Adjustment: For compounds with basic functional groups, like the pyridine nitrogen, adjusting the pH to a more acidic range can increase solubility by forming a more soluble salt.[1]
-
Formulation with Excipients: For in vivo studies, formulation with agents like cyclodextrins can improve solubility and bioavailability.[2]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability issues.
| Problem | Possible Causes | Recommended Solutions |
| Precipitation of the compound in aqueous buffer. | Poor aqueous solubility.[2] | Increase the percentage of co-solvent (e.g., DMSO), but be mindful of its potential effects on the assay. Consider using a different co-solvent or a solubilizing agent.[2] |
| Loss of compound potency over time in prepared solutions. | Degradation of the compound. | Conduct a forced degradation study (see Protocol 1) to identify the conditions causing instability (e.g., pH, light, temperature). Prepare solutions fresh before each experiment. Store stock solutions at -20°C or -80°C in an inert atmosphere. |
| Appearance of new peaks in HPLC or LC-MS analysis of the sample. | Compound degradation or presence of impurities. | Analyze a freshly prepared solution as a reference. Compare the chromatograms of aged and fresh solutions to identify degradation products. If new peaks are present from the start, consider re-purification of the compound. |
Experimental Protocols
To empower you to proactively assess the stability of this compound, we provide a detailed protocol for a forced degradation study.
Protocol 1: Forced Degradation Study
This protocol is designed to identify potential degradation products and establish the stability-indicating nature of an analytical method.[5]
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV or MS detector
-
Photostability chamber
-
Oven
2. Procedure:
Caption: Workflow for a forced degradation study.
Step-by-Step Method:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Incubate under the same conditions as the acid hydrolysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Incubate at room temperature.
-
Thermal Degradation: Place an aliquot of the stock solution in an oven at a set temperature (e.g., 60°C).
-
Photodegradation: Expose an aliquot of the stock solution to light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.
-
Sample Analysis: At each time point, take a sample from each condition. For the acid and base hydrolysis samples, neutralize them before analysis. Analyze all samples, including an unstressed control, by a suitable stability-indicating HPLC method.
-
Data Interpretation: Compare the chromatograms of the stressed samples with the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. An MS detector can help in identifying the mass of the degradation products.
By systematically evaluating the stability of this compound under these stress conditions, you can develop appropriate handling and storage procedures to ensure the integrity of your experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Regiocontrol in Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling regioselectivity in pyrazole synthesis, a critical aspect of developing novel therapeutics and agrochemicals. Here, we address common experimental challenges through practical, in-depth troubleshooting guides and frequently asked questions, grounded in established chemical principles.
Troubleshooting Guide: Navigating Regioisomeric Challenges
This section directly addresses specific problems you may encounter in the laboratory, providing explanations and actionable solutions to steer your synthesis toward the desired regioisomer.
Q1: My Knorr pyrazole synthesis with an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine is yielding a nearly 1:1 mixture of regioisomers. How can I improve the selectivity?
A1: Achieving high regioselectivity in the Knorr synthesis is a common challenge when reactants lack strong directing factors. The formation of two regioisomers stems from the initial nucleophilic attack of the substituted hydrazine occurring at both carbonyl carbons of the dicarbonyl compound.[1][2] To favor the formation of one isomer, a multi-faceted approach involving solvent choice, pH control, and strategic reagent selection is necessary.
Core Problem: When the electronic and steric differences between the two carbonyl groups of the 1,3-dicarbonyl are minimal, and the two nitrogen atoms of the substituted hydrazine have similar nucleophilicity, both reaction pathways can proceed at comparable rates, leading to a mixture of products.[1][3]
Troubleshooting Strategies:
-
Solvent Modification for Enhanced Selectivity: The reaction solvent can dramatically influence the regiochemical outcome.[4] Standard solvents like ethanol often lead to low regioselectivity.[5]
-
Strategy: Switch to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents, through their unique properties, can significantly enhance the regioselectivity of the pyrazole formation.[6][7] For instance, in the reaction of 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione with methylhydrazine, switching from ethanol to HFIP can change the isomeric ratio from a mixture to almost exclusively a single isomer.[5]
-
-
Leveraging pH to Modulate Reactivity: The pH of the reaction medium is a critical parameter that can alter the course of the reaction.[3][8]
-
Strategy: Introduce a catalytic amount of a weak acid, such as acetic acid.[9] Acid catalysis protonates a carbonyl oxygen, increasing the electrophilicity of the corresponding carbon and facilitating the initial imine formation, which is a key step in the mechanism.[8][10] The regioselectivity can be influenced by how the acid differentially affects the reactivity of the two carbonyls and the two hydrazine nitrogens.
-
-
Exploiting Steric and Electronic Effects: The inherent steric and electronic properties of your substrates are primary determinants of regioselectivity.[1][2]
-
Strategy: If possible, modify the substituents on the 1,3-dicarbonyl or the hydrazine. A bulky substituent on one side of the dicarbonyl will sterically hinder the attack of the hydrazine at the adjacent carbonyl.[1] Similarly, a strong electron-withdrawing group will activate the adjacent carbonyl towards nucleophilic attack.[2]
-
Below is a decision-making workflow to guide your optimization process:
Caption: Troubleshooting workflow for improving regioselectivity.
Q2: I have synthesized my pyrazole, but I'm struggling to separate the two regioisomers. What are the best purification strategies?
A2: The separation of pyrazole regioisomers can be challenging due to their often similar physical properties.[11] However, a combination of chromatographic techniques and crystallization can be effective.
Troubleshooting Strategies:
-
Column Chromatography Optimization:
-
Normal Phase: While standard silica gel chromatography can be difficult, deactivating the silica gel with a small amount of triethylamine in the eluent can improve separation for basic pyrazole compounds.[11]
-
Reversed-Phase: Reversed-phase chromatography (e.g., using a C18 column) can be an effective alternative as it separates compounds based on different principles (hydrophobicity) than normal phase silica (polarity).[11]
-
-
Recrystallization: This is a powerful technique if a suitable solvent system can be identified.[11]
-
Method: Experiment with a variety of solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) to induce the selective crystallization of one regioisomer.
-
-
Salt Formation: The basicity of the pyrazole nitrogen atoms can be exploited for separation.[11]
-
Method: Treat the isomeric mixture with an organic or inorganic acid to form salts. The resulting salts may have significantly different crystallization properties, allowing for separation through fractional crystallization.[11]
-
Frequently Asked Questions (FAQs)
This section provides answers to broader conceptual questions about controlling regioselectivity in pyrazole synthesis.
Q1: What are the fundamental principles governing regioselectivity in the Knorr pyrazole synthesis?
A1: The regiochemical outcome of the Knorr pyrazole synthesis is primarily governed by the interplay of steric and electronic factors of both the unsymmetrical 1,3-dicarbonyl compound and the substituted hydrazine, as well as the reaction conditions.[1][2]
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl is a key factor. An electron-withdrawing group will increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.[2]
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can sterically hinder the approach of the nucleophile, directing the initial attack to the less hindered carbonyl group.[1]
-
Reaction Conditions: As discussed in the troubleshooting section, solvent and pH can dramatically influence which regioisomer is favored.[2] Acidic conditions can alter the relative nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity observed under neutral conditions.[2][8]
The general reaction pathway illustrating the formation of two possible regioisomers is shown below:
Caption: Competing pathways in the Knorr pyrazole synthesis.
Q2: How can I definitively characterize the structure of my pyrazole regioisomers?
A2: Unambiguous structural characterization of pyrazole regioisomers is most reliably achieved using a combination of one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy techniques.[12][13]
-
¹H and ¹³C NMR: These provide the basic framework of the molecule, showing the chemical environment of each proton and carbon atom.[14][15]
-
2D NMR Techniques:
-
COSY (Correlation Spectroscopy): Establishes proton-proton coupling relationships, helping to trace the connectivity within the molecule.[16]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[16]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying which nitrogen of the pyrazole ring is substituted, by observing correlations from the substituent's protons to the carbons of the pyrazole ring.[13][16]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons. A NOESY correlation between the protons of the N-substituent and a proton at a specific position on the pyrazole ring can definitively establish the regiochemistry.[12][13]
-
Table 1: Key Spectroscopic Techniques for Regioisomer Characterization
| Technique | Information Provided | Application in Pyrazole Synthesis |
| ¹H NMR | Chemical environment and connectivity of protons. | Distinguishes protons on the pyrazole ring and substituents. |
| ¹³C NMR | Carbon skeleton of the molecule. | Identifies the carbon atoms of the pyrazole ring. |
| HMBC | Long-range (2-3 bond) H-C correlations. | Crucial for assigning the position of the N-substituent.[13] |
| NOESY | Through-space proximity of protons. | Confirms regiochemistry by showing spatial closeness between the N-substituent and specific ring protons.[12] |
Experimental Protocols
Protocol 1: Regioselective Synthesis of a 1,5-Disubstituted Pyrazole using a Fluorinated Alcohol Solvent
This protocol is adapted from methodologies demonstrating improved regioselectivity in fluorinated solvents.[17]
Materials:
-
Unsymmetrical 1,3-diketone (e.g., 1-phenyl-4,4,4-trifluorobutane-1,3-dione) (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE) as solvent
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Standard work-up and purification reagents (water, ethyl acetate, brine, anhydrous sodium sulfate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone (1.0 eq) in 2,2,2-trifluoroethanol (TFE).
-
Add methylhydrazine (1.1 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress using TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the TFE solvent under reduced pressure using a rotary evaporator.
-
Perform an aqueous work-up: Dilute the residue with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.
-
Characterize the product using NMR spectroscopy (¹H, ¹³C, and NOESY) to confirm its structure and assess isomeric purity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. name-reaction.com [name-reaction.com]
- 11. benchchem.com [benchchem.com]
- 12. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 13. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up of 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-3-chloropyridine Synthesis
Welcome to the technical support guide for the synthesis of 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-3-chloropyridine. This document is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. We will address common problems, provide troubleshooting strategies, and answer frequently asked questions to ensure a robust, safe, and efficient scale-up process.
The synthesis of this target molecule is typically achieved via a copper-catalyzed N-arylation reaction, a variant of the Ullmann condensation, between 4-bromo-3,5-dimethylpyrazole and an activated pyridine precursor like 2,3-dichloropyridine. While effective at the lab scale, Ullmann-type reactions are historically known for challenges that become more pronounced upon scale-up, such as harsh reaction conditions, high catalyst loading, and difficult workups.[1][2][3]
This guide provides practical, field-proven insights to navigate these complexities.
Overall Synthetic Pathway
The following diagram illustrates the common two-step approach to the target molecule, starting from commercially available precursors.
Caption: General synthesis pathway for the target molecule.
Troubleshooting Guide
This section addresses specific, outcome-based problems you may encounter during scale-up.
Question: My scaled-up reaction is showing very low or stalled conversion. What are the primary factors to investigate?
Answer: This is a common issue when moving from a small flask to a large reactor. The cause is often related to catalyst activity, temperature, or reagent quality.
-
Causality: Ullmann reactions are sensitive to the state of the copper catalyst and thermal energy. On a larger scale, inefficient heat transfer can prevent the reaction mixture from reaching the required activation temperature, while impurities in reagents or solvents can poison the catalyst.
-
Troubleshooting Steps:
-
Catalyst Activity: If using copper powder, its activity can vary. "Activated" copper, prepared by reducing a copper salt, is often more effective.[4] If using a copper salt like CuI, ensure it is fresh and has been stored under inert conditions. Old or oxidized catalysts are a frequent cause of failure.
-
Internal Temperature Monitoring: Do not rely on the jacket temperature. Use a calibrated internal temperature probe. Large volumes require more energy to heat, and there can be a significant temperature gradient between the reactor wall and the center of the mass. Traditional Ullmann reactions often require temperatures above 150 °C.[5]
-
Anhydrous Conditions: Ensure all reagents and the solvent are rigorously dried. Water can hydrolyze intermediates and interfere with the catalyst. Dehalogenation of the aryl halide can also be a problematic side reaction in the presence of proton sources like water.[5]
-
Inert Atmosphere: Purge the reactor thoroughly with an inert gas (Nitrogen or Argon) before heating. Oxygen can deactivate the copper catalyst.
-
Ligand Addition: Modern Ullmann protocols often use a ligand (e.g., phenanthroline, amino acids) to solubilize the copper and facilitate the catalytic cycle at lower temperatures (80-120 °C).[5][6][7] If your process is ligand-free, consider developing a process that includes one for better scalability and milder conditions.
-
Question: I'm observing a significant new impurity in my scaled-up batch, identified as a de-brominated or de-chlorinated starting material. How can I suppress this side reaction?
Answer: Dehalogenation is a classic side reaction in copper-catalyzed couplings, where a hydrogen atom replaces the halogen on the aromatic ring.[5][8]
-
Causality: This reductive process is often promoted by excessive temperatures, the presence of proton sources (water, alcohols), or certain bases and solvents that can act as hydrogen donors. The slower the desired coupling reaction, the more time there is for dehalogenation to occur.
-
Troubleshooting Steps:
-
Strictly Anhydrous Conditions: As mentioned above, this is the first line of defense. Dry your solvent (e.g., DMF, Dioxane) over molecular sieves and ensure your base (e.g., K₂CO₃, K₃PO₄) is freshly dried.
-
Optimize the Base: The choice of base is critical. A very strong base might promote side reactions. Potassium phosphate (K₃PO₄) is often a good choice. Screen different bases to find the optimal balance between reaction rate and impurity formation.
-
Temperature Control: Avoid overheating. While higher temperatures can increase the rate of the desired reaction, they often accelerate the rate of dehalogenation even more. Find the minimum temperature required for an acceptable reaction time.
-
Use a Ligand: A suitable ligand can accelerate the desired C-N bond formation, allowing it to outcompete the dehalogenation pathway. This is one of the most effective strategies for improving selectivity.[6]
-
Question: The reaction workup at scale is difficult. I'm dealing with emulsions during aqueous extraction and my product is contaminated with copper. What is a scalable purification strategy?
Answer: Moving from lab-scale chromatography to a scalable purification process requires a shift in methodology towards crystallization and targeted washes.
-
Causality: High-boiling polar solvents like DMF are fully miscible with water, complicating extractions. Copper salts can form complexes that are difficult to remove and may color the final product.
-
Troubleshooting Steps:
-
Initial Quench and Filtration: After cooling the reaction, dilute the mixture with a non-polar solvent in which your product is soluble but the inorganic salts are not (e.g., Toluene, Ethyl Acetate). This will precipitate the copper salts and the base. Filter the mixture through a pad of Celite®. This removes the bulk of the inorganic material.
-
Aqueous Washes for Copper Removal: Wash the organic filtrate with an aqueous solution of a chelating agent. A 5-10% aqueous ammonia solution or a solution of ethylenediaminetetraacetic acid (EDTA) can be very effective at sequestering residual copper into the aqueous phase.
-
Crystallization: This is the most critical step for achieving high purity at scale.
-
Perform a solvent screen to find a suitable system where the product is soluble at high temperatures but sparingly soluble at room temperature or below. Common systems include isopropanol/water, ethanol, or toluene/heptane.
-
A detailed protocol for a scalable crystallization is provided in the "Experimental Protocols" section below. A method for purifying a related compound involves using an alkaline compound in a polar solvent to improve purity and yield.[9]
-
-
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield.
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety considerations for this reaction at scale?
-
Thermal Hazard: The Ullmann condensation can be exothermic. A proper thermal hazard assessment (e.g., using Reaction Calorimetry) is essential before scaling up to understand the heat of reaction and potential for thermal runaway. Implement controlled addition of one of the reagents at the reaction temperature to manage heat output.
-
High Temperatures & Solvents: The use of high-boiling solvents like DMF or NMP requires engineered controls for handling and ventilation. Ensure the reactor is rated for the required temperatures and pressures.
-
Reagent Toxicity: If synthesizing precursors, be aware of the high toxicity of reagents like hydrazine hydrate, which requires specialized handling procedures.[10]
Q2: What In-Process Controls (IPCs) are recommended to monitor the reaction? HPLC is the preferred method for monitoring reaction progress. A good HPLC method should be able to resolve both starting materials (4-bromo-3,5-dimethylpyrazole and 2,3-dichloropyridine), the product, and key potential byproducts (like the de-brominated product). An IPC check should be performed every 1-2 hours until the consumption of the limiting reagent is complete (e.g., >99%).
Q3: How does the choice of pyridine precursor (e.g., 2,3-dichloropyridine vs. 2-fluoro-3-chloropyridine) affect the scale-up? Aryl fluorides are often more reactive than aryl chlorides in nucleophilic aromatic substitution. Using 2-fluoro-3-chloropyridine might allow for milder reaction conditions (lower temperature), which is highly advantageous for scale-up.[11] However, 2,3-dichloropyridine is often less expensive. The choice involves a trade-off between reagent cost and process conditions (energy cost, safety, and equipment capability).
Q4: Can I use a different catalyst system, like Palladium? While Palladium-catalyzed Buchwald-Hartwig amination is an alternative for forming C-N bonds, Ullmann-type copper catalysis is often preferred for this specific type of transformation due to lower cost and different reactivity profiles.[2] If Ullmann conditions prove problematic, a Buchwald-Hartwig approach could be investigated, but it would require a complete re-optimization of the process (ligand, base, solvent, temperature).
Data & Protocols
Table 1: Comparison of Common Bases
| Base | Strength (pKa of conj. acid) | Typical Form | Key Considerations on Scale-Up |
| K₂CO₃ | 10.3 | Powder | Standard, inexpensive base. Can be slow. Requires high temperatures. Must be dried thoroughly. |
| Cs₂CO₃ | 10.3 | Powder | More soluble in organic solvents, can accelerate reactions. Significantly more expensive. |
| K₃PO₄ | 12.3 | Powder | Often provides a good balance of reactivity and selectivity. Less hygroscopic than K₂CO₃. |
| Organic Bases (e.g., DBU) | 13.5 | Liquid | Can be useful in some cases but may lead to more side products. Complicates workup. |
Experimental Protocol: Scaled-Up Ullmann Coupling
Disclaimer: This protocol is a representative example. All procedures must be adapted and validated for your specific equipment and safety standards.
-
Reactor Preparation: To a clean, dry, 100 L glass-lined reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet, charge 4-bromo-3,5-dimethylpyrazole (5.0 kg, 1 eq.), 2,3-dichloropyridine (4.8 kg, 1.1 eq.), potassium phosphate (K₃PO₄, tribasic, 8.8 kg, 1.5 eq.), and copper(I) iodide (0.5 kg, 0.1 eq.).
-
Inerting: Seal the reactor and purge with nitrogen for at least 30 minutes to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 50 L).
-
Reaction: Begin agitation and slowly heat the mixture to an internal temperature of 120-125 °C. Monitor the reaction progress by HPLC every 2 hours. Maintain the reaction at this temperature until the limiting reagent is consumed (<1% remaining). This typically takes 8-16 hours.
-
Cool Down: Once the reaction is complete, cool the mixture to room temperature (20-25 °C).
Experimental Protocol: Scalable Product Isolation and Purification
-
Filtration: Dilute the cooled reaction mixture with toluene (50 L). Stir for 30 minutes, then filter the resulting slurry through a pad of Celite® to remove inorganic salts and the catalyst. Wash the filter cake with additional toluene (2 x 10 L).
-
Aqueous Wash: Transfer the combined toluene filtrate to a suitable vessel for liquid-liquid extraction. Wash the organic layer sequentially with:
-
10% aqueous ammonia solution (2 x 20 L) to remove residual copper.
-
Water (2 x 20 L).
-
Brine (1 x 20 L).
-
-
Solvent Swap & Crystallization: Concentrate the organic layer under reduced pressure to a volume of approximately 20 L. Slowly add isopropanol (40 L) while continuing distillation to remove the remaining toluene.
-
Crystallization: Heat the resulting isopropanol solution to reflux until all solids dissolve. Cool the solution slowly to 0-5 °C over 4-6 hours to induce crystallization. Hold at this temperature for at least 2 hours.
-
Isolation: Filter the crystalline product and wash the cake with cold isopropanol (2 x 5 L).
-
Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.
References
- 1. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Ullmann Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. reddit.com [reddit.com]
- 9. CN114790190B - Purification method of 3-bromo-1- (3-chloropyridine-2-yl) -1H-pyrazole-5-ethyl formate - Google Patents [patents.google.com]
- 10. CN105418496A - 3-chloro-2-hydrazinopyridine derivative, preparation method thereof and applications thereof - Google Patents [patents.google.com]
- 11. CN103588705A - Synthetic method of 3-chlorine-2-hydrazinopyridine - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-3-chloropyridine
Welcome to the technical support center for the purification of 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-3-chloropyridine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the isolation and purification of this key heterocyclic intermediate. We will explore the origins of common impurities and provide robust, field-proven methodologies to achieve high purity.
I. Overview of Purification Challenges
The synthesis of this compound typically involves a nucleophilic substitution or cross-coupling reaction between a pyrazole precursor and a pyridine precursor. The crude product from this synthesis is often contaminated with unreacted starting materials, isomers, and reaction by-products. The key to successful purification lies in understanding the physicochemical properties of the target compound versus these impurities and selecting a separation technique that exploits these differences.
II. Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound product?
A1: Impurities can originate from several sources: the starting materials, side reactions, or subsequent degradation. Based on common synthetic routes, you should anticipate the following:
| Impurity Type | Potential Structure/Identity | Likely Origin |
| Unreacted Starting Materials | 4-bromo-3,5-dimethylpyrazole | Incomplete reaction. |
| 2,3-dichloropyridine or similar pyridine precursor | Incomplete reaction. | |
| Positional Isomers | 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-X -chloropyridine | If the pyridine starting material has multiple reactive sites. |
| Regioisomers of the pyrazole ring | Can occur if an unsymmetrical 1,3-dicarbonyl compound is used in the initial pyrazole synthesis.[1] | |
| Reaction By-products | Di-substituted pyridines (e.g., diarylated products) | Over-reaction or lack of selectivity in some cross-coupling reactions.[2] |
| Pyrazoline intermediates | Incomplete aromatization during the pyrazole synthesis can leave behind these reduced forms.[1] | |
| Colored Impurities | High molecular weight polymers or degradation products | Often arise from side reactions involving the hydrazine starting material used for the pyrazole synthesis, or instability of the product on silica.[1][3] |
Q2: How can I get a quick assessment of my crude product's purity?
A2: Thin-Layer Chromatography (TLC) is the most efficient initial step. It provides a rapid, qualitative assessment of the number of components in your crude mixture. For optimal results, use a combination of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). A well-chosen solvent system will show clear separation between the spot for your desired product and any impurities.[3][4] For definitive structural identification of impurities, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable.[1]
Q3: What is the best primary purification method: column chromatography or recrystallization?
A3: The choice depends on the nature and quantity of the impurities.
-
Flash Column Chromatography is the most versatile and generally recommended method, especially when dealing with multiple impurities of varying polarities. It separates compounds based on their differential adsorption to a stationary phase (typically silica gel).[3]
-
Recrystallization is highly effective if your crude product is already of moderate-to-high purity (>85-90%) and the impurities have significantly different solubility profiles from your target compound. It is an excellent final polishing step after chromatography.
Q4: My compound is a solid. Can I simply wash it with a solvent to purify it?
A4: A solvent wash, or trituration, can be effective for removing small amounts of highly soluble or insoluble impurities. For instance, washing the crude solid with cold hexane could remove non-polar impurities, while a wash with a more polar solvent might remove unreacted starting materials. However, this method is less effective than chromatography or recrystallization for impurities with solubilities similar to the product and may lead to significant yield loss.
III. Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Issue 1: My TLC shows multiple spots that are very close together (low ΔRf).
-
Causality: This indicates that the impurities have very similar polarities to your desired product, making separation challenging. This is common with positional isomers.
-
Solution:
-
Optimize TLC Solvent System: Systematically screen different solvent mixtures. Try switching one of the solvents (e.g., replace ethyl acetate with diethyl ether or dichloromethane) to alter the selectivity. The goal is to find a system where your product has an Rf value between 0.2 and 0.4 for optimal separation on a column.[3][4]
-
Consider a Different Stationary Phase: If silica gel fails to provide adequate separation, consider using alumina (neutral or basic), which offers different selectivity. Pyridine-containing compounds can sometimes interact more favorably with alumina.[3]
-
Issue 2: My product appears as a yellow or orange oil/solid, even after chromatography.
-
Causality: Colored impurities are often polar, high-molecular-weight by-products that can stick to the silica column and elute slowly, contaminating many fractions. They can also result from side reactions involving hydrazine precursors.[1] A patent on a similar synthesis describes obtaining an orange-colored oily product that required column chromatography for purification.[5]
-
Solution:
-
Activated Carbon Treatment: Before chromatography, dissolve the crude product in a suitable organic solvent (e.g., dichloromethane) and stir with a small amount of activated carbon for 15-30 minutes. Filter through a pad of celite to remove the carbon, then concentrate the filtrate. This often removes baseline-hugging colored impurities.
-
Recrystallization: If the product is crystalline, recrystallization can be highly effective at excluding colored impurities from the crystal lattice.
-
Issue 3: My compound seems to be degrading on the silica gel column, leading to streaking on TLC and low recovery.
-
Causality: The pyridine nitrogen is basic, while standard silica gel is acidic due to surface silanol groups (Si-OH). This acid-base interaction can lead to irreversible adsorption or catalytic degradation of sensitive compounds.[4]
-
Solution:
-
Deactivate the Silica Gel: Add a small amount of a volatile base, such as triethylamine (0.1-1%), to your eluent.[3][4] This triethylamine will preferentially bind to the acidic sites on the silica, allowing your product to pass through unimpeded.
-
Use a Different Stationary Phase: Switch to a neutral or basic stationary phase like alumina, which lacks the acidic silanol groups.[3]
-
Issue 4: I have successfully isolated my product, but NMR analysis shows it is only ~95% pure. How can I improve its purity for downstream applications?
-
Causality: Even after careful chromatography, trace impurities may co-elute with your main product.
-
Solution:
-
Recrystallization: This is the ideal technique for a final "polishing" step. A successful recrystallization can often elevate purity from 95% to >99%. See the detailed protocol below.
-
Re-chromatography: If recrystallization is not feasible, running a second column using a very shallow polarity gradient centered around the optimal elution condition can improve separation.
-
IV. Experimental Protocols & Workflows
Purification Decision Workflow
The following workflow provides a logical path for purifying your crude product.
References
- 1. benchchem.com [benchchem.com]
- 2. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. WO2020026260A1 - Novel 2-(3-halo-5-methyl-1 h-pyrazol-1-yl)-3-halopyridine compounds and intermediates thereof - Google Patents [patents.google.com]
Validation & Comparative
A Comprehensive Guide to the Structural Validation of 2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-3-chloropyridine by NMR Spectroscopy
In the landscape of drug discovery and development, the unambiguous determination of a novel compound's structure is a cornerstone of scientific rigor. For researchers and scientists, nuclear magnetic resonance (NMR) spectroscopy stands as an unparalleled tool for elucidating molecular architecture.[1] This guide provides an in-depth, experience-driven comparison of NMR techniques for the structural validation of the novel heterocyclic compound, 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-3-chloropyridine. We will delve into the causality behind experimental choices and present a self-validating system of protocols to ensure trustworthiness in your results.
The Imperative of Structural Integrity in Drug Development
The journey from a promising lead compound to a viable drug candidate is fraught with challenges. A critical, yet often underappreciated, aspect of this process is the definitive confirmation of the molecular structure. An incorrect structural assignment can lead to wasted resources, misinterpreted structure-activity relationships (SAR), and potentially unsafe clinical candidates. Here, we focus on a molecule featuring two key heterocyclic systems prevalent in medicinal chemistry: pyrazole and pyridine. The precise arrangement of substituents on these rings is paramount to its biological activity.
Part 1: Foundational 1D NMR Analysis – The First Look
One-dimensional (1D) ¹H and ¹³C NMR spectra are the initial and most fundamental steps in structural elucidation. They provide essential information about the chemical environment of each proton and carbon atom in the molecule.
Experimental Protocol: 1D NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; it must dissolve the compound without reacting with it and should have minimal interfering signals.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Predicted vs. Alternative Structures: A Comparative Analysis
To illustrate the power of NMR, let's consider a plausible alternative structure that could arise during synthesis: 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-5-chloropyridine. The key difference lies in the position of the chlorine atom on the pyridine ring.
| Proton/Carbon | Expected Chemical Shift (δ ppm) for this compound | Expected Chemical Shift (δ ppm) for 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-5-chloropyridine | Rationale for Difference |
| H-4' (Pyridine) | ~7.4-7.6 | ~7.8-8.0 | The electron-withdrawing chlorine at C-3 deshields H-4' less than a chlorine at C-5. |
| H-5' (Pyridine) | ~8.4-8.6 | ~7.3-7.5 | H-5' is adjacent to the nitrogen and deshielded in the 3-chloro isomer. In the 5-chloro isomer, it is further from the nitrogen. |
| H-6' (Pyridine) | ~8.5-8.7 | ~8.6-8.8 | The position of H-6' is less affected by the chlorine substituent's position. |
| C-3' (Pyridine) | ~130-132 (bearing Cl) | ~148-150 | In the 3-chloro isomer, C-3' is directly bonded to chlorine. In the 5-chloro isomer, C-3' is a standard pyridine carbon. |
| C-5' (Pyridine) | ~125-127 | ~135-137 (bearing Cl) | In the 3-chloro isomer, C-5' is a standard pyridine carbon. In the 5-chloro isomer, C-5' is bonded to chlorine. |
| 3-CH₃ (Pyrazole) | ~2.3-2.5 | ~2.3-2.5 | Less affected by the pyridine substitution pattern. |
| 5-CH₃ (Pyrazole) | ~2.6-2.8 | ~2.6-2.8 | Deshielded due to proximity to the pyridine ring. |
Note: These are estimated chemical shifts based on known data for 3,5-dimethylpyrazole and 3-chloropyridine. Actual values may vary.[2][3][4][5][6]
The distinct patterns in the aromatic region of the ¹H NMR spectrum and the significant differences in the ¹³C chemical shifts for the chlorinated carbon provide the first layer of evidence for the correct isomer.
Part 2: Unambiguous Connectivity with 2D NMR – The Definitive Proof
While 1D NMR provides a strong indication, two-dimensional (2D) NMR experiments are essential for irrefutable structural validation.[7][8][9] These techniques reveal through-bond and through-space correlations between nuclei, effectively mapping the molecular skeleton.
Experimental Protocol: 2D NMR Data Acquisition
Utilizing the same sample, the following 2D NMR experiments should be performed:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds.[10][11]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to a heteronucleus (in this case, ¹³C), revealing one-bond ¹H-¹³C connections.[10][12][13]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (and sometimes four), which is crucial for connecting different fragments of the molecule.[11][13][14]
Workflow for Structural Elucidation using 2D NMR
Caption: Workflow for NMR-based structural validation.
Interpreting the 2D NMR Data for this compound
The true power of 2D NMR lies in its ability to piece together the molecular puzzle. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly decisive in this case.
Key HMBC Correlations to Confirm Connectivity:
The HMBC spectrum will show correlations between protons and carbons that are two or three bonds apart. This allows us to bridge the pyrazole and pyridine rings and confirm the substituent positions.
Caption: Key HMBC correlations for structural confirmation.
Analysis of Key Correlations:
-
H-6' to C-2' and C-5: The proton on C-6' of the pyridine ring should show a three-bond correlation to C-2' and a crucial long-range (four-bond) correlation to C-5 of the pyrazole ring. This definitively establishes the connectivity between the two rings.
-
H-5' to C-3': The proton at C-5' will show a three-bond correlation to the carbon bearing the chlorine atom (C-3'), confirming the chloro-substituent's position.
-
Methyl Protons to Pyrazole Carbons: The protons of the 3-methyl group will correlate to C-3 and C-4 of the pyrazole, while the 5-methyl protons will correlate to C-5 and C-4. This confirms the positions of the methyl groups and the bromine atom at C-4.
By systematically analyzing these correlations, we can build an unambiguous picture of the molecule's structure, leaving no room for doubt.
Conclusion: A Robust Framework for Structural Validation
The structural validation of a novel chemical entity like this compound is not merely a procedural step but a fundamental requirement for advancing a drug discovery program. By employing a logical progression from 1D NMR to a suite of 2D NMR experiments, researchers can create a self-validating dataset that provides irrefutable proof of the compound's structure. The comparison with plausible alternatives and the detailed analysis of key HMBC correlations, as outlined in this guide, offer a robust framework for ensuring the scientific integrity of your research. This meticulous approach is indispensable for making informed decisions and ultimately, for the successful development of new therapeutics.
References
- 1. futurity-proceedings.com [futurity-proceedings.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. 3,5-DIMETHYLPYRAZOLE-1-METHANOL(85264-33-1) 1H NMR [m.chemicalbook.com]
- 4. 3-Chloropyridine(626-60-8) 1H NMR [m.chemicalbook.com]
- 5. 3,5-Dimethylpyrazole(67-51-6) 1H NMR spectrum [chemicalbook.com]
- 6. 3,5-Dimethylpyrazole(67-51-6) 13C NMR spectrum [chemicalbook.com]
- 7. use of nmr in structure ellucidation | PDF [slideshare.net]
- 8. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 10. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 12. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 14. m.youtube.com [m.youtube.com]
A Senior Scientist's Guide to the Mass Spectrometric Characterization of 2-(4-BROMO-3,5-DIMETHYLPYRAZOL-1-YL)-3-CHLOROPYRIDINE and its Analytical Alternatives
In the landscape of drug discovery and development, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount. 2-(4-BROMO-3,5-DIMETHYLPYRAZOL-1-YL)-3-CHLOROPYRIDINE, a halogenated heterocyclic compound, presents a unique analytical challenge due to its complex structure. This guide provides an in-depth technical comparison of mass spectrometry-based approaches for its characterization against other instrumental techniques. We will delve into the theoretical underpinnings of its mass spectral behavior and furnish field-proven protocols to aid researchers in their analytical endeavors.
Section 1: Theoretical Mass Spectrometry Profile
Mass spectrometry is an indispensable tool for determining the molecular weight and structure of small molecules.[1] For this compound, high-resolution mass spectrometry (HRMS) is particularly crucial for confirming its elemental composition.[2][3]
Molecular Formula and Isotopic Distribution
The compound has the molecular formula C₁₀H₉BrClN₃. Its monoisotopic mass is calculated to be 284.9668 g/mol .[4] A key identifying feature of this molecule in mass spectrometry is its distinctive isotopic pattern, arising from the natural abundance of bromine (⁷⁹Br ≈ 50.69%, ⁸¹Br ≈ 49.31%) and chlorine (³⁵Cl ≈ 75.77%, ³⁷Cl ≈ 24.23%).
This results in a characteristic cluster of peaks for the molecular ion (M), M+2, and M+4, with predictable relative intensities. The M+2 peak, resulting from the presence of either ³⁷Cl or ⁸¹Br, will be exceptionally prominent. This isotopic signature is a powerful diagnostic tool for confirming the presence of both bromine and chlorine in the molecule.[5]
Predicted Fragmentation Pathways
Understanding the fragmentation of a molecule is key to its structural elucidation via tandem mass spectrometry (MS/MS).[6][7] For the target compound, ionization would most effectively be achieved using electrospray ionization (ESI) in positive mode, given the presence of multiple nitrogen atoms that can be readily protonated.[8][9]
The primary fragmentation pathways for the protonated molecule [M+H]⁺ are predicted to involve the cleavage of the most labile bonds. The bond connecting the pyrazole and pyridine rings is a likely point of initial fragmentation.
Key Predicted Fragmentations:
-
Loss of the chloropyridine moiety: Cleavage of the N-C bond between the two heterocyclic rings could result in a fragment corresponding to the brominated dimethylpyrazole cation.
-
Loss of the bromo-dimethylpyrazole moiety: The alternative cleavage would yield a protonated chloropyridine fragment.
-
Sequential loss of methyl groups: Fragmentation of the pyrazole ring could involve the loss of methyl radicals.
-
Pyridine ring fragmentation: The pyridine ring can undergo cleavage, often involving the loss of HCN.[10]
Tabulated Summary of Expected Ions
The following table summarizes the predicted major ions for this compound in a high-resolution mass spectrum.
| Ion | Formula | Calculated m/z (monoisotopic) | Description |
| [M+H]⁺ | [C₁₀H₁₀BrClN₃]⁺ | 285.9748 | Protonated molecular ion |
| [M+H+2]⁺ | 287.9718 | Isotopic peak due to ⁸¹Br or ³⁷Cl | |
| [M+H+4]⁺ | 289.9688 | Isotopic peak due to ⁸¹Br and ³⁷Cl | |
| Fragment 1 | [C₅H₇BrN₂]⁺ | 173.9820 | Bromodimethylpyrazole cation |
| Fragment 2 | [C₅H₄ClN]⁺ | 113.0032 | Chloropyridine fragment |
Section 2: Comparative Analysis with Alternative Techniques
While mass spectrometry provides invaluable data, a comprehensive characterization relies on orthogonal analytical techniques.[11]
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS), structural information (MS/MS).[12] | High sensitivity, specificity, provides structural details through fragmentation.[1] | Isomers may not be distinguishable without chromatographic separation. |
| Nuclear Magnetic Resonance (NMR) | Detailed atomic-level structural connectivity (¹H, ¹³C, ¹⁵N NMR). | Provides unambiguous structural elucidation and isomeric differentiation. | Lower sensitivity than MS, requires larger sample amounts, more complex data interpretation. |
| High-Performance Liquid Chromatography (HPLC-UV) | Purity assessment, quantification. | Robust, reproducible, excellent for quantitative analysis and purity determination. | Limited structural information, relies on the presence of a chromophore. |
| X-ray Crystallography | Absolute 3D molecular structure. | Provides the definitive solid-state structure. | Requires a suitable single crystal, which can be challenging to grow. |
Section 3: Experimental Protocols for Mass Spectrometry
To ensure data of the highest quality, adherence to validated protocols is essential. The following are recommended starting points for the analysis of this compound.
Protocol for High-Resolution Mass Spectrometry (HRMS) via LC-MS
This protocol is designed for accurate mass measurement to confirm the elemental composition.
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 µg/mL.
-
Chromatographic Separation (UPLC/HPLC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, ramp up to elute the compound, followed by a column wash and re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometer Conditions (HRMS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Mass Analyzer: Orbitrap or TOF.
-
Scan Range: m/z 100-500.
-
Resolution: >60,000.
-
Data Analysis: Extract the ion chromatogram for the theoretical exact mass of the [M+H]⁺ ion (285.9748) and verify the isotopic pattern.
-
Protocol for Structural Elucidation via Tandem Mass Spectrometry (MS/MS)
This protocol is for generating fragment ions to confirm the compound's structure.
-
Sample Preparation and Chromatography: As described in Protocol 3.1.
-
Mass Spectrometer Conditions (MS/MS):
-
Ionization Mode: ESI, Positive.
-
MS1: Isolate the precursor ion corresponding to [M+H]⁺ (m/z 285.97).
-
Collision Gas: Argon or Nitrogen.
-
Collision Energy: Apply a stepped collision energy (e.g., 10, 20, 40 eV) to observe a range of fragment ions.
-
MS2: Scan the product ions in a range such as m/z 50-300.
-
Data Analysis: Match the observed fragment masses to the predicted fragmentation pathways.
-
Section 4: Visualization of Key Processes
Diagrams can clarify complex experimental workflows and molecular relationships.
Caption: Workflow for LC-MS/MS characterization.
Caption: Predicted primary fragmentation pathways.
Section 5: Conclusion and Recommendations
The structural characterization of this compound is most effectively achieved through a multi-faceted analytical approach. High-resolution mass spectrometry is essential for confirming the elemental composition, leveraging the unique isotopic signature of the bromine and chlorine atoms. Tandem mass spectrometry provides critical data for structural confirmation by analyzing the fragmentation patterns.
For unequivocal structure determination and to distinguish between potential isomers, these mass spectrometry techniques should be used in conjunction with NMR spectroscopy. HPLC-UV remains the gold standard for assessing the purity and for quantification in various matrices. By integrating these techniques, researchers and drug development professionals can ensure a comprehensive and robust characterization of this and other novel chemical entities.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. High-Resolution Filtering for Improved Small Molecule Identification via GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-6-chloropyridine | C10H9BrClN3 | CID 46739438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tandem Mass Spectrometry (MS/MS) - MagLab [nationalmaglab.org]
- 7. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Tandem Mass Spectroscopy in Diagnosis and Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of 2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-3-chloropyridine and Other Pyrazole Scaffolds in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its remarkable versatility and ability to interact with a multitude of biological targets have led to the development of numerous blockbuster drugs and promising clinical candidates.[1] This guide provides a comprehensive comparative analysis of 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-3-chloropyridine, a representative of a promising class of substituted pyrazoles, with other notable pyrazole-containing compounds. We will delve into their synthesis, comparative biological activities, and the underlying structure-activity relationships that govern their therapeutic potential.
The Pyrazole Scaffold: A Privileged Structure in Pharmacology
The significance of the pyrazole moiety in drug discovery cannot be overstated. Its unique electronic and steric properties allow it to serve as a versatile pharmacophore, capable of engaging in various non-covalent interactions with biological macromolecules.[2] This has resulted in the successful development of drugs across a wide range of therapeutic areas, including inflammation (Celecoxib), oncology (Ruxolitinib), and erectile dysfunction (Sildenafil).[1] The pyrazole ring's stability and synthetic tractability further contribute to its status as a "privileged scaffold" in the design of novel therapeutic agents.[2]
Synthesis of this compound: A Representative Pathway
While specific literature detailing the synthesis of this compound is not extensively available, a plausible and efficient synthetic route can be postulated based on established methods for the synthesis of N-arylpyrazoles. The key step typically involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.
A likely synthetic approach would involve the reaction of 3-chloro-2-hydrazinopyridine with 3-bromo-2,4-pentanedione. The initial condensation would form a dihydropyrazole intermediate, which would then be oxidized to the aromatic pyrazole ring.
Comparative Biological Activity of Pyrazole Derivatives
Due to the limited publicly available biological data for this compound, this section will focus on a comparative analysis of structurally related pyrazole derivatives that have been evaluated for their kinase inhibitory, anticancer, and antimicrobial activities. This will provide valuable insights into the potential therapeutic applications of this class of compounds.
Kinase Inhibitory Activity
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] The pyrazole scaffold is a common feature in many potent and selective kinase inhibitors.[2]
| Compound/Drug | Target Kinase(s) | IC50/Ki (nM) | Reference |
| Ruxolitinib | JAK1, JAK2 | 3.3, 2.8 | [2] |
| Afuresertib | Akt1 | 0.08 (Ki) | [4] |
| Compound 2 (Afuresertib analog) | Akt1 | 1.3 | [4] |
| AT7518 | CDK1, CDK2, CDK5 | 100, 47, 23 | [4] |
| Tozasertib | Aurora A, Aurora B | 3, 1.5 | [5] |
Table 1: Kinase inhibitory activities of selected pyrazole-containing drugs and compounds.
The data in Table 1 highlights the ability of the pyrazole scaffold to be tailored to inhibit specific kinases with high potency. The substituents on the pyrazole ring and the attached aryl groups play a critical role in determining the target selectivity and inhibitory activity.[1][6] For instance, the pyrrolopyrimidine core of Ruxolitinib contributes to its potent JAK inhibition, while the constrained structure of the Afuresertib analog (Compound 2) enhances its activity against Akt1.[2][4]
Anticancer Activity
The kinase inhibitory properties of many pyrazole derivatives translate into potent anticancer activity against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2 (Afuresertib analog) | HCT116 (Colon) | 0.95 | [4] |
| Compound 24 | HepG2 (Liver) | 0.05 | [5] |
| Compound 25 | HCT116 (Colon) | 0.035 | [5] |
| Compound 6d (Pyrazole-chalcone hybrid) | MRSA | 15.7 (MIC) | [7] |
| [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine] | K562 (Leukemia) | 10.42 | [8] |
Table 2: Anticancer activity of selected pyrazole derivatives against various cancer cell lines.
The compounds listed in Table 2 demonstrate the broad-spectrum anticancer potential of pyrazole derivatives. The significant potency of compounds 24 and 25 against liver and colon cancer cell lines, respectively, underscores the promise of this chemical class in oncology drug discovery.[5] The novel pyridine-pyrazole conjugate also shows promising selective cytotoxicity against leukemia cells.[8]
Antimicrobial Activity
In addition to their applications in oncology, pyrazole derivatives have emerged as a promising class of antimicrobial agents, with activity against both bacteria and fungi.[9]
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound 21a (Hydrazone derivative) | S. aureus | 62.5 | [10] |
| Compound 21a (Hydrazone derivative) | C. albicans | 2.9 | [10] |
| Compound 6d (Pyrazole-chalcone hybrid) | E. coli | 7.8 | [7] |
| Thiazolo-pyrazole derivatives (e.g., 17) | MRSA | 4 | [11] |
| Imidazo-pyridine substituted pyrazole (18) | P. aeruginosa | <1 | [11] |
Table 3: Minimum Inhibitory Concentration (MIC) of selected pyrazole derivatives against various microorganisms.
The data in Table 3 showcases the diverse antimicrobial spectrum of pyrazole derivatives. Notably, some compounds exhibit potent activity against multidrug-resistant bacteria such as MRSA and P. aeruginosa.[11] The versatility of the pyrazole scaffold allows for the development of compounds with both antibacterial and antifungal properties.[10]
Experimental Protocols
To facilitate further research into the biological activities of this compound and other novel pyrazole derivatives, detailed protocols for key in vitro assays are provided below.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Purified kinase of interest
-
Specific peptide substrate
-
ATP
-
Test compound (e.g., this compound)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a series of 10-point, 3-fold serial dilutions of the test compound in 100% DMSO.
-
Reaction Setup:
-
Add 5 µL of the diluted test compound, a positive control inhibitor (e.g., staurosporine), and a DMSO vehicle control to the appropriate wells of a 384-well plate.
-
Add 10 µL of the kinase enzyme solution to all wells.
-
Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme binding.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 5 µL of a pre-mixed solution containing ATP and the kinase substrate. The final ATP concentration should ideally be at the Km value for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[9]
Materials:
-
Test compound
-
Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole) drugs
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Cultures of test microorganisms
-
Sterile 96-well microtiter plates
-
Incubator
Procedure:
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compound in the appropriate broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at 30°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Structure-Activity Relationship (SAR) and Future Perspectives
The biological activity of pyrazole derivatives is highly dependent on the nature and position of the substituents on the pyrazole ring and the appended aryl moieties. For kinase inhibitors, specific interactions with the ATP-binding pocket, such as hydrogen bonding with the hinge region, are crucial for potent inhibition.[8] The substituents can be modified to enhance potency, improve selectivity, and optimize pharmacokinetic properties.[1][6]
For antimicrobial agents, lipophilicity and the presence of specific functional groups can influence membrane permeability and interaction with intracellular targets.[11] The 4-bromo substituent on the pyrazole ring of the title compound, for instance, increases lipophilicity and can act as a hydrogen bond acceptor, potentially influencing its biological activity.
The compound this compound represents an intriguing scaffold for further investigation. Based on the comparative analysis of related structures, it holds potential as a kinase inhibitor, an anticancer agent, or an antimicrobial compound. A thorough biological evaluation, following the protocols outlined in this guide, is warranted to elucidate its specific activities and therapeutic potential. The modular nature of its synthesis allows for the facile generation of a library of analogs, which will be invaluable for establishing a detailed structure-activity relationship and for the development of novel, potent, and selective therapeutic agents.
References
- 1. ovid.com [ovid.com]
- 2. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 3. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-PYRAZOL-1-YL-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. Cytotoxic and immunomodulatory potential of a novel [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine] in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and in vitro biological evaluation of pyrazole group-containing analogues for PDE10A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel series of 4-methyl substituted pyrazole derivatives as potent glucagon receptor antagonists: Design, synthesis and evaluation of biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-3-chloropyridine and Its Analogs
Authored by a Senior Application Scientist
Abstract
The 2-(pyrazol-1-yl)pyridine scaffold is a privileged structure in medicinal and agrochemical research, serving as the foundation for a diverse range of biologically active molecules. This guide provides an in-depth comparative analysis of the biological activity of the key synthetic intermediate, 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-3-chloropyridine, and its more complex, functionally diverse analogs. We will explore how specific structural modifications to this core framework dramatically shift its molecular targets and biological effects, transforming it from a simple building block into potent insecticides, central nervous system modulators, and other therapeutic agents. This analysis is supported by experimental data, detailed protocols, and structure-activity relationship (SAR) insights to provide a comprehensive resource for researchers in drug discovery and development.
Introduction: The Pyrazolylpyridine Core and Its Potential
The molecule this compound is a heterocyclic compound that, on its own, exhibits limited intrinsic biological activity.[1][2] Its significance lies in its role as a crucial intermediate for the synthesis of more complex molecules. The specific arrangement of its substituted pyrazole and pyridine rings provides an ideal foundation for creating compounds with high affinity and specificity for various biological targets.
The true potential of this scaffold is unlocked through further functionalization, most notably in the development of the anthranilic diamide class of insecticides.[3][4][5] By appending an anthranilamide moiety, this core structure is transformed into potent modulators of insect ryanodine receptors (RyRs), leading to commercially successful products like Cyantraniliprole.[6][7] This guide will use Cyantraniliprole as a benchmark for highly potent insecticidal activity while also exploring other analogs that demonstrate the remarkable versatility of the pyrazolylpyridine scaffold in targeting entirely different biological pathways.
The Insecticidal Benchmark: Cyantraniliprole and Ryanodine Receptor Modulation
Cyantraniliprole is a prime example of a highly optimized analog derived from a pyrazolylpyridine core. Its potent insecticidal properties stem from its unique mode of action as a modulator of insect ryanodine receptors, which are intracellular calcium channels critical for muscle function.[5][7][8]
Mechanism of Action
Cyantraniliprole binds to a specific site on the insect RyR, locking it in a partially open state.[7][8] This leads to an uncontrolled and continuous release of calcium ions (Ca²⁺) from the sarcoplasmic reticulum into the cytoplasm of muscle cells.[4][5] The resulting depletion of intracellular Ca²⁺ stores and sustained muscle contraction cause feeding cessation, paralysis, and ultimately, the death of the insect.[5] A key advantage of this mechanism is its high selectivity for insect RyRs over their mammalian counterparts, which contributes to the low mammalian toxicity of diamide insecticides.[3][4]
Caption: Mechanism of Cyantraniliprole action on insect ryanodine receptors.
Comparative Analysis of Biological Activity
The versatility of the pyrazolylpyridine scaffold is evident when comparing the biological activities of its various analogs. While the core compound is inactive, strategic modifications introduce potent and specific activities.
Insecticidal Activity: Structure-Activity Relationships (SAR)
The development of insecticidal analogs hinges on the introduction of an N-arylpyrazole-5-carboxamide framework. The nature of the substituents on both the pyrazole and the aromatic amide ring significantly influences potency.
| Compound/Analog Class | Key Structural Features | Target Pest(s) | Reported Activity (LC₅₀) | Reference(s) |
| Core Intermediate | This compound | N/A | Inactive as an insecticide | [1],[2] |
| Cyantraniliprole | Anthranilamide moiety with cyano and methylcarbamoyl groups | Lepidoptera, Whiteflies, Aphids | Potent; e.g., effective at low mg/L concentrations | [3],[6],[7] |
| Chlorantraniliprole Analog (A₁) | Proline-based mimic of the anthranilamide portion | Plutella xylostella (Diamondback Moth) | 0.330 mg/L | [3] |
| Nitro-containing Analogs (e.g., 5g) | Introduction of a nitro group on the phenyl ring of the amide | Mythimna separata (Oriental Armyworm) | Moderate; 40% activity at 0.25 mg/L | [4] |
| Oxadiazole-containing Analogs | Replacement of part of the amide linker with a 1,3,4-oxadiazole ring | Plutella xylostella | High; 71.43% activity at 0.4 µg/mL | [9] |
Key SAR Insights:
-
The Amide Linker is Crucial: The presence of the anthranilamide or a bioisosteric replacement is essential for binding to the ryanodine receptor.[3]
-
Substituents on the Phenyl Ring: Electron-withdrawing groups (like cyano in Cyantraniliprole) and specific substitution patterns on the phenyl ring of the amide are critical for high potency.[3][4]
-
Pyrazole Modifications: The bromo- and methyl-substituents on the pyrazole ring contribute to the correct conformational orientation for receptor binding.
Analogs with Divergent Therapeutic Activities
By altering the functional groups attached to the pyrazolylpyridine core, researchers have developed compounds with activities far removed from insect control, highlighting the scaffold's value in drug discovery.
| Analog Class | Key Structural Modification | Biological Target | Potential Application | Reference(s) |
| Pyrazol-4-yl-pyridine Derivatives | Different linkage and substitution on the pyridine ring | Muscarinic Acetylcholine Receptor M₄ (PAM) | Schizophrenia, Alzheimer's Disease | [10] |
| Pyrazolo[3,4-b]pyridine Derivatives | Fused ring system | AMP-activated protein kinase (AMPK) | Metabolic disorders, Cancer | [11] |
| Pyrazolopyridine Carbohydrazides | Carbohydrazide group attached to the pyridine ring | Platelet Aggregation (Collagen & Arachidonic Acid induced) | Thrombotic Diseases | [12] |
| Biarylpyrazole Derivatives | Carboxamide at position 3 and a substituted phenyl at position 5 | Cannabinoid Receptor 1 (CB1) Antagonist | Obesity, Metabolic Disorders | [13] |
These examples demonstrate that the pyrazolylpyridine core can be directed to interact with G-protein coupled receptors (M₄, CB1), enzymes (AMPK), and other physiological targets through rational chemical design.
Experimental Protocol: Larval Insecticidal Bioassay
To provide a practical context for the data presented, this section details a standardized protocol for evaluating the insecticidal activity of new analogs against a representative lepidopteran pest, such as the diamondback moth (Plutella xylostella).
References
- 1. 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-6-chloropyridine | C10H9BrClN3 | CID 46739438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. icup.org.uk [icup.org.uk]
- 6. Cyantraniliprole - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | 500011-86-9 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antiplatelet activity and structure-activity relationship study of Pyrazolopyridine Derivatives as potential series for treating thrombotic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Synthesis Routes for Substituted Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The continuous demand for novel substituted pyrazoles necessitates the development of efficient, versatile, and sustainable synthetic methodologies. This guide provides an in-depth, objective comparison of the most prominent synthetic routes for substituted pyrazoles, moving beyond a single methodology to offer a comprehensive overview of the available chemical space. We will delve into the mechanistic underpinnings, compare performance with experimental data, and provide detailed protocols for key transformations.
Classical Approaches: The Foundation of Pyrazole Synthesis
The traditional methods for pyrazole synthesis have been the bedrock of pyrazole chemistry for over a century. Their simplicity and the use of readily available starting materials have ensured their continued relevance.
The Knorr Pyrazole Synthesis
First reported by Ludwig Knorr in 1883, this reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3] It is a robust and high-yielding method, particularly for the synthesis of pyrazolones from β-ketoesters.[4]
Mechanism: The reaction is typically acid-catalyzed and proceeds through the initial formation of a hydrazone intermediate by the condensation of hydrazine with one of the carbonyl groups.[5][6] This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. Subsequent dehydration yields the stable, aromatic pyrazole ring.[7]
Caption: Mechanism of the Knorr Pyrazole Synthesis.
Advantages:
Disadvantages:
-
A major limitation is the potential lack of regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds, leading to a mixture of regioisomers.[2][10]
-
The reaction conditions can be harsh, which may not be suitable for substrates with sensitive functional groups.[9]
Experimental Protocol: Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one [4]
-
Reaction Setup: In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Solvent and Catalyst: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid.
-
Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C.
-
Monitoring: After 1 hour, monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.
-
Work-up: Once the ethyl benzoylacetate is consumed, add water (10 mL) to the hot reaction mixture with stirring.
-
Isolation: Turn off the hot plate and allow the reaction to cool slowly to room temperature to induce precipitation.
-
Purification: Collect the solid product by filtration using a Büchner funnel, rinse with a small amount of cold water, and allow it to air dry.
Synthesis from α,β-Unsaturated Carbonyls
This method utilizes α,β-unsaturated aldehydes and ketones, such as chalcones, as precursors. The reaction with hydrazine initially forms a pyrazoline, which is a non-aromatic di-hydro pyrazole. A subsequent oxidation step is required to furnish the aromatic pyrazole ring.[2][8]
Mechanism: The reaction begins with a Michael addition of the hydrazine to the β-carbon of the α,β-unsaturated system, followed by an intramolecular cyclization and dehydration to form the pyrazoline intermediate. This intermediate is then oxidized to the corresponding pyrazole.
Caption: Synthesis of Pyrazoles from α,β-Unsaturated Carbonyls.
Advantages:
-
Wide availability and diversity of α,β-unsaturated carbonyl compounds.[8]
-
Good yields are generally achievable.[8]
Disadvantages:
-
The necessity of a separate oxidation step adds complexity to the overall process and may require harsh reagents.[8]
Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole from a Chalcone [8]
-
Reaction Setup: To a solution of the chalcone (1 mmol) in ethanol (5 mL) in a round-bottom flask, add phenylhydrazine (1 mmol) dropwise.
-
Heating: Heat the reaction mixture at 80°C under reflux for 4 hours.
-
Oxidation (if necessary): After pyrazoline formation, an oxidizing agent (e.g., I2, KMnO4, or air) is introduced to facilitate aromatization.
-
Work-up and Isolation: After cooling, the reaction mixture is poured into crushed ice, and the precipitated solid is collected by filtration.
-
Purification: The crude product is washed with water and recrystallized from a suitable solvent like ethanol to obtain the pure pyrazole derivative.
Modern Synthetic Strategies: Expanding the Toolkit
In recent years, a plethora of new methods for pyrazole synthesis have emerged, focusing on improving efficiency, regioselectivity, and sustainability.
1,3-Dipolar Cycloaddition
This powerful method offers high regioselectivity in the construction of the pyrazole ring.[3][11] A common approach is the Huisgen [3+2] cycloaddition of a nitrile imine with an alkyne or an alkyne surrogate.[8] The nitrile imine is typically generated in situ from a hydrazonoyl halide.
Mechanism: The reaction proceeds via a concerted [3+2] cycloaddition between the 1,3-dipole (nitrile imine) and the dipolarophile (alkyne). This directly forms the aromatic pyrazole ring.
Caption: 1,3-Dipolar Cycloaddition for Pyrazole Synthesis.
Advantages:
Disadvantages:
-
Requires the preparation of hydrazonoyl halide precursors.
-
Handling of potentially unstable nitrile imine intermediates.
Experimental Protocol: Synthesis of a 1,3,4,5-Tetrasubstituted Pyrazole [12]
-
Reaction Setup: In a round-bottom flask, dissolve the α-bromocinnamaldehyde (3 mmol) and the corresponding hydrazonyl chloride (3 mmol) in 10 mL of dry chloroform or dichloromethane.
-
Base Addition: Add triethylamine (0.46 mL, 3.3 mmol) to the solution.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the disappearance of the starting materials using TLC. The reaction is typically complete within 7-10 hours.
-
Work-up and Isolation: The reaction mixture is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Multicomponent Reactions (MCRs)
MCRs have gained significant attention as they allow for the synthesis of complex molecules in a single step from three or more starting materials, offering high atom economy and operational simplicity.[13][14] Various MCRs have been developed for the synthesis of highly substituted pyrazoles.[15][16]
Mechanism: The mechanisms of MCRs are diverse and depend on the specific components and catalysts used. A common strategy involves a domino sequence of reactions, such as a Knoevenagel condensation followed by a Michael addition and subsequent cyclization.[16]
Caption: General Workflow for a Four-Component Pyrazole Synthesis.
Advantages:
-
High atom economy and step efficiency.[13]
-
Operational simplicity.[8]
-
Access to structurally diverse and complex pyrazoles in a single step.[13]
Disadvantages:
-
Optimization of reaction conditions for multiple components can be challenging.
-
The mechanism can be complex and difficult to elucidate.
Experimental Protocol: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles [16]
-
Reactant Mixture: In a round-bottom flask, mix an aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1.2 mmol) in ethanol (10 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (5 mol%).
-
Reaction: Stir the reaction mixture vigorously at room temperature for 20 minutes.
-
Work-up and Isolation: The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.
Green and Catalytic Approaches
The principles of green chemistry are increasingly being applied to pyrazole synthesis, focusing on the use of environmentally benign solvents, catalysts, and energy sources.[19][20]
Key Features:
-
Green Solvents: Water, ethanol, and deep eutectic solvents are increasingly used as reaction media.[17][18][21]
-
Catalysis: A wide range of catalysts, including metal-based catalysts (e.g., Cu, Ag, Ni), organocatalysts, and nanocatalysts, have been employed to improve reaction efficiency and selectivity.[1][2][22][23]
-
Alternative Energy Sources: Microwave irradiation and ultrasound have been shown to significantly reduce reaction times and improve yields.[11][24]
Experimental Protocol: Microwave-Assisted Synthesis of Substituted Pyrazoles [12]
-
Reactant Mixture: In a microwave reaction vessel, combine the quinolin-2(1H)-one-based α,β-unsaturated ketone (1 mmol) and the desired arylhydrazine (1.2 mmol).
-
Solvent: Add acetic acid (5 mL).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 360 W and 120°C for 7-10 minutes.
-
Cooling and Precipitation: After the reaction is complete, cool the vessel to room temperature.
-
Work-up and Isolation: Pour the reaction mixture into crushed ice. Collect the precipitated solid by filtration.
-
Purification: Wash the solid with water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.
Comparative Summary of Synthesis Routes
| Synthetic Route | Key Reactants | General Reaction Conditions | Yield Range | Key Advantages | Key Disadvantages |
| Knorr Synthesis | 1,3-Dicarbonyl, Hydrazine | Acid or base catalysis, often with heating.[2][9] | 70-95%[2] | Readily available starting materials, straightforward procedure.[8] | Lack of regioselectivity with unsymmetrical dicarbonyls.[2] |
| From α,β-Unsaturated Carbonyls | α,β-Unsaturated Aldehyde/Ketone, Hydrazine | Two-step process: pyrazoline formation followed by oxidation.[8] | 66-88%[8] | Wide availability of α,β-unsaturated carbonyls.[8] | Requires an additional oxidation step.[8] |
| 1,3-Dipolar Cycloaddition | Nitrile Imine, Alkyne | Base-mediated, typically at room temperature.[8] | 70-86%[8] | High regioselectivity, mild reaction conditions.[8] | Requires in-situ generation of nitrile imine.[8] |
| Multicomponent Synthesis | e.g., Aldehyde, Malononitrile, Hydrazine, β-Ketoester | Often catalyzed, can be performed in green solvents.[13][16] | Good to excellent[13] | High atom economy, operational simplicity, access to complex molecules in one pot.[8][13] | Optimization of reaction conditions can be challenging. |
Conclusion
The synthesis of substituted pyrazoles is a mature yet continually evolving field. While classical methods like the Knorr synthesis remain valuable for their simplicity, modern strategies such as multicomponent reactions and 1,3-dipolar cycloadditions offer superior efficiency, regioselectivity, and access to molecular complexity. The increasing adoption of green chemistry principles is further paving the way for more sustainable and environmentally friendly synthetic routes. The choice of a particular method will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. This guide provides the foundational knowledge and practical protocols to empower researchers in making informed decisions for their synthetic endeavors in the exciting and impactful area of pyrazole chemistry.
References
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. benchchem.com [benchchem.com]
- 6. name-reaction.com [name-reaction.com]
- 7. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 15. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]
- 19. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ijprajournal.com [ijprajournal.com]
The Pyrazole Scaffold: A Privileged Structure in Modern Drug Discovery - A Comparative Guide to Inhibitor Efficacy
For researchers, scientists, and drug development professionals, the pyrazole nucleus represents a cornerstone in medicinal chemistry, giving rise to a multitude of highly effective and specific enzyme inhibitors.[1] This guide provides an in-depth, objective comparison of the efficacy of prominent pyrazole-based inhibitors, supported by experimental data. We will delve into the mechanistic nuances of these compounds, provide detailed protocols for their evaluation, and present a clear, data-driven comparison with alternative inhibitors.
The Versatility of the Pyrazole Ring: A Gateway to Diverse Targets
The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, offers a unique combination of physicochemical properties. It can act as a bioisostere for other aromatic systems, enhancing potency and improving pharmacokinetic profiles.[2] The nitrogen atoms can serve as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with protein targets.[2] This versatility has enabled the development of pyrazole-containing drugs targeting a wide array of proteins, including cyclooxygenases, cannabinoid receptors, phosphodiesterases, kinases, and serine proteases.[1][2]
A Deep Dive into Key Classes of Pyrazole-Based Inhibitors
In this guide, we will focus on three well-established classes of pyrazole-based inhibitors that have made a significant clinical impact:
-
Selective COX-2 Inhibitors: Exemplified by Celecoxib.
-
Cannabinoid Receptor 1 (CB1) Antagonists: Featuring Rimonabant.
-
Phosphodiesterase-5 (PDE5) Inhibitors: With Sildenafil as a prime example.
We will also explore the expanding landscape of pyrazole-based inhibitors targeting kinases and thrombin, highlighting their therapeutic potential.
Selective Cyclooxygenase-2 (COX-2) Inhibitors: The Case of Celecoxib
Mechanism of Action:
Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[3] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is induced during inflammation.[3] Non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit both isoforms can lead to gastrointestinal side effects.[4]
Celecoxib, a diaryl-substituted pyrazole, is a selective inhibitor of COX-2.[5] Its chemical structure allows it to bind to a hydrophilic side pocket near the active site of the COX-2 enzyme, an interaction not as favorable with the narrower active site of COX-1.[6] This selectivity, in theory, reduces the risk of gastrointestinal adverse events associated with non-selective NSAIDs.[6]
References
- 1. cda-amc.ca [cda-amc.ca]
- 2. egrove.olemiss.edu [egrove.olemiss.edu]
- 3. benchchem.com [benchchem.com]
- 4. [Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Single and multiple doses of rimonabant antagonize acute effects of smoked cannabis in male cannabis users - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
2-(4-BROMO-3,5-DIMETHYLPYRAZOL-1-YL)-3-CHLOROPYRIDINE performance benchmarks
An objective comparison of performance benchmarks for a specific chemical compound requires a foundation of publicly available experimental data. For 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-3-chloropyridine , such direct, quantitative performance data is not extensively documented in peer-reviewed literature. This often indicates that the compound may be a novel research chemical, a synthetic intermediate, or a part of a proprietary drug discovery program.
However, the core structure, a pyrazole ring linked to a pyridine, is a highly significant and well-studied scaffold in both medicinal chemistry and agrochemistry.[1][2][3] By analyzing the performance of closely related analogues and derivatives, we can establish a robust framework for understanding the potential performance benchmarks of this compound.
This guide provides a comparative analysis based on the established biological activities of the pyrazolyl-pyridine chemical class. We will explore its performance in two key application areas: as a precursor for insecticides and as a scaffold for kinase inhibitors.
The Pyrazolyl-Pyridine Scaffold: A Privileged Structure
The combination of a pyrazole and a pyridine ring creates a rigid, planar structure with strategically positioned nitrogen atoms that are ideal for forming hydrogen bonds with biological targets. The specific compound, this compound, possesses several key features that dictate its potential performance:
-
3-Chloropyridine Moiety : This group is a common starting point for creating pharmacologically active molecules. The chlorine atom can act as a leaving group for nucleophilic substitution or participate in cross-coupling reactions, allowing for the introduction of diverse functional groups.
-
Substituted Pyrazole Ring : The dimethyl groups provide steric bulk and lipophilicity, influencing how the molecule fits into a target's binding pocket. The bromo-substituent at the 4-position is a versatile handle for further chemical modification, often used in Suzuki or Stille coupling reactions to build more complex molecules.[1]
Performance Benchmark Area 1: Agrochemicals - Insecticide Intermediates
A significant application for N-aryl pyrazole derivatives is in the synthesis of insecticides. Specifically, compounds structurally similar to the topic compound are key intermediates for creating anthranilic diamide insecticides like chlorantraniliprole and cyantraniliprole.[3] These insecticides act by targeting insect ryanodine receptors, leading to impaired muscle regulation and paralysis.
Comparative Analysis:
The performance benchmark for an intermediate in this context is its efficiency in producing a highly active final product. The structure of this compound makes it a direct analogue to the core of these potent insecticides.
| Compound Class | Target | Performance Metric | Result/Benchmark | Citation |
| Anthranilic Diamides (derived from pyrazolyl-pyridines) | Insect Ryanodine Receptors | Larvicidal Activity (vs. Plutella xylostella) | High Potency (e.g., 71.43% activity at 0.4 µg/mL for some derivatives) | [4] |
| Diacylhydrazine Derivatives | Insecticide Target | Insecticidal Activity | Active | [3] |
| Benzothiazole Carboxamides | Insecticide Target | Insecticidal Activity | Active | [3] |
The key takeaway is that the pyrazolyl-pyridine core is fundamental to achieving high efficacy against target pests. The performance of an intermediate like this compound would be benchmarked by the yield and purity achieved in its conversion to a final, active insecticide. Optimized industrial syntheses for related intermediates report total yields in the range of 41-42% with purity exceeding 98%.[3]
Workflow: Synthesis of a Pyrazolyl-Pyridine Core
The following diagram illustrates a generalized synthetic pathway for this class of compounds, highlighting the key reaction steps.
References
- 1. Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | 500011-86-9 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to X-ray Crystallography of Pyrazole-Pyridine Compounds
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Imperative of Pyrazole-Pyridine Scaffolds
In the landscape of medicinal chemistry and drug development, pyrazole-pyridine derivatives represent a class of heterocyclic compounds with remarkable pharmacological versatility.[1][2] Their scaffolds are integral to a wide array of therapeutic agents, exhibiting anticancer, anti-inflammatory, and antimicrobial properties.[1][3] The efficacy and specificity of these molecules are intrinsically linked to their three-dimensional architecture. Understanding the precise spatial arrangement of atoms, bond angles, and intermolecular interactions is not merely an academic exercise; it is a prerequisite for rational drug design and the optimization of structure-activity relationships (SAR).
Single-crystal X-ray crystallography stands as the definitive method for elucidating these detailed molecular structures.[4][5] By providing an unambiguous atomic-level blueprint, it empowers researchers to understand how a molecule might interact with its biological target, guiding the design of more potent and selective therapeutics. This guide offers a comparative overview of the critical techniques and considerations in the X-ray crystallographic analysis of pyrazole-pyridine compounds, grounded in practical, field-proven insights.
The Crystallographic Workflow: From Powder to Structure
The journey from a synthesized pyrazole-pyridine compound to a refined crystal structure is a multi-step process that demands precision and a foundational understanding of the principles at play. Each stage is critical; a failure in an early step will inevitably cascade and prevent a successful outcome. The general workflow is a systematic progression from sample preparation to data analysis.
Caption: General experimental workflow for single-crystal X-ray diffraction.
PART 1: The Foundation - Material Purity and Crystallization Strategies
The adage 'garbage in, garbage out' is acutely true in crystallography. The quality of the final structure is fundamentally limited by the quality of the initial crystal, which in turn depends on the purity of the compound and the chosen crystallization method.
Experimental Protocol: A Generalized Approach to Crystallization
-
Ensure Purity: The pyrazole-pyridine compound must be of high purity (>98%), as impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder.
-
Solvent Screening: Begin with a qualitative solubility evaluation of your compound in a range of solvents (e.g., methanol, ethanol, acetonitrile, dichloromethane, ethyl acetate, toluene). The ideal solvent is one in which the compound is sparingly soluble.[6]
-
Prepare a Near-Saturated Solution: Gently warm a small amount of the chosen solvent to dissolve the compound, creating a solution that is close to its saturation point.
-
Set Up Crystallization: Based on the chosen method (see comparison below), set up the experiment. For example, in vapor diffusion, this involves placing a drop of the compound solution in a sealed container with a reservoir of a more volatile anti-solvent.[7][8]
-
Patience and Observation: Place the setup in a vibration-free environment, such as a dedicated incubator or a quiet shelf.[9] Monitor periodically for crystal growth over several days to weeks.
Comparative Analysis of Crystallization Techniques
The choice of crystallization technique is often the most empirical and challenging step. Pyrazole and pyridine moieties can engage in various intermolecular interactions, including hydrogen bonding (N-H···N) and π-π stacking, which can be exploited by different crystallization conditions.[10] A comparison of common methods is essential for developing a robust screening strategy.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Slow Evaporation | Solvent is slowly removed from a near-saturated solution, increasing solute concentration to the point of supersaturation and nucleation.[7][8] | Simple setup, requires minimal specialized equipment.[11] | Can lead to rapid nucleation and small crystals; not suitable for volatile or air-sensitive compounds.[12] | Thermally stable, non-volatile compounds with moderate solubility. |
| Vapor Diffusion | An anti-solvent vapor slowly diffuses into a solution of the compound, reducing its solubility and inducing crystallization.[7][8] | Excellent for small sample quantities (mg scale); allows for fine control over the rate of supersaturation.[7][13] | Requires a binary system of miscible solvents with different volatilities.[6] | Screening new compounds, especially when material is limited. |
| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface as the liquids slowly mix.[4][14] | Can produce very high-quality crystals due to the slow, controlled process; gentle on sensitive molecules.[11] | Can be difficult to set up without disturbing the interface; sensitive to vibrations.[9] | Compounds that are prone to oiling out or forming amorphous precipitates. |
| Co-crystallization | A stoichiometric amount of a second molecule (a co-former) is added to form a new crystalline solid with altered properties.[9] | Can crystallize compounds that are otherwise difficult to crystallize (oils, poorly soluble materials); can modify physicochemical properties.[15] | Requires identification of a suitable co-former through screening; the resulting structure is of a multi-component system. | Amorphous solids, oils, or for targeted solid-form engineering. |
PART 2: Data Collection and Structural Refinement
Once suitable crystals are obtained, the next phase involves irradiating them with X-rays and analyzing the resulting diffraction pattern to build and refine a molecular model.
From Diffraction to Electron Density
A selected crystal is mounted and cooled in a stream of cold nitrogen (typically 100 K) to minimize atomic thermal vibrations.[1] As the crystal is rotated in the X-ray beam, a series of diffraction images are collected.[5] The spots (reflections) on these images contain information about the crystal's unit cell and the arrangement of atoms within it.
The intensity of each reflection is measured, but a critical piece of information, the phase, is lost.[16] Solving the "phase problem" is the first step in structure determination. For small molecules like pyrazole-pyridines, this is typically achieved using direct methods, a computational approach that uses statistical relationships between reflection intensities to estimate the initial phases.[5]
Refinement and Validation: Gauging the Quality of the Structure
With initial phases, an electron density map can be calculated, and an atomic model can be built into it. This initial model is then computationally refined to best fit the experimental data. The quality of this fit is assessed using several metrics, most notably the R-factors.
-
R-factor (R1 or Rwork): This value measures the disagreement between the observed diffraction data and the data calculated from the refined model.[17] A lower R-factor indicates a better fit. For small molecules, a final R1 value below 0.05 (5%) is generally considered excellent.[17]
-
R-free (Rfree): To prevent overfitting the model to the data, a small subset (5-10%) of reflections is set aside and not used in the refinement process.[18] R-free is the R-factor calculated against this test set.[16] In a well-refined and unbiased model, the R-free value should be close to the R1 value. A significant divergence between the two can indicate that the model has been over-parameterized.[18]
| Parameter | Description | Typical Value (Good Quality) |
| Resolution (Å) | The level of detail observed in the electron density map. Lower numbers are better. | < 0.8 Å |
| R1 / Rwork (%) | Agreement between observed and calculated structure factors for data used in refinement.[17] | < 5% |
| Rfree (%) | Agreement for a subset of data excluded from refinement, a check for overfitting.[16][18] | < 6% (and close to R1) |
| Goodness of Fit (GooF) | Should be close to 1.0 for a good model. | ~1.0 |
| Completeness (%) | The percentage of all possible reflections that were measured. | > 99% |
PART 3: Troubleshooting and Advanced Considerations
Even with a robust workflow, challenges are common. Pyrazole-pyridine compounds can present specific issues that require targeted troubleshooting.
Common Crystallographic Challenges
-
Poor Crystal Quality/No Crystals: This is the most frequent bottleneck.[4][19] The solution is systematic re-screening. Vary solvents, try different techniques (e.g., switch from slow evaporation to vapor diffusion), adjust the temperature, or consider co-crystallization.
-
Twinning: This occurs when two or more crystal lattices are intergrown in a non-random orientation. It can often be identified during data processing and, depending on the type, can be handled by specialized software.
-
Disorder: Parts of the molecule may be conformationally flexible or not perfectly ordered in the crystal lattice. This manifests as smeared or poorly resolved electron density and may require advanced refinement techniques to model correctly.
References
- 1. benchchem.com [benchchem.com]
- 2. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 9. depts.washington.edu [depts.washington.edu]
- 10. mdpi.com [mdpi.com]
- 11. fiveable.me [fiveable.me]
- 12. View Source [uwaterloo.atlassian.net]
- 13. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 14. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 15. researchgate.net [researchgate.net]
- 16. PDB-101: Learn: Guide to Understanding PDB Data: Crystallographic Data [pdb101.rcsb.org]
- 17. R-factor (crystallography) - Wikipedia [en.wikipedia.org]
- 18. For X-ray crystallography structures | Analysing and evaluating macromolecular models [ebi.ac.uk]
- 19. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Comprehensive Safety and Handling Guide for 2-(4-BROMO-3,5-DIMETHYLPYRAZOL-1-YL)-3-CHLOROPYRIDINE
This document provides essential, field-proven guidance for the safe handling, use, and disposal of 2-(4-BROMO-3,5-DIMETHYLPYRAZOL-1-YL)-3-CHLOROPYRIDINE. As a halogenated heterocyclic compound with significant acute toxicity, adherence to stringent safety protocols is not merely recommended—it is imperative for personnel protection and experimental integrity. This guide is structured to provide a deep, causal understanding of the necessary precautions, moving beyond a simple checklist to instill a culture of safety and precision in your laboratory.
Hazard Assessment and Chemical Profile
A foundational understanding of the substance's chemical identity and associated hazards is the first step in risk mitigation. This compound is a solid organic compound whose primary, most acute risk is severe toxicity upon ingestion.[1]
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₉BrClN₃ | [1][2] |
| Molecular Weight | 286.56 g/mol | [1] |
| Appearance | Solid | [1] |
| CAS Number | 1150271-20-7 | [2] |
GHS Hazard Classification
The Globally Harmonized System (GHS) classification underscores the critical nature of this compound's primary hazard.
| Classification | Code | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | GHS06 | Danger | H301: Toxic if swallowed |
Source:[1]
The GHS06 Skull and Crossbones pictogram and the "Danger" signal word are reserved for substances with high acute toxicity. This classification is the central driver for the stringent handling protocols outlined below. While not explicitly classified for this specific molecule, structurally similar halogenated pyridines are known to cause skin, eye, and respiratory irritation.[3][4][5] Therefore, a conservative approach that protects against these potential hazards is scientifically prudent and necessary.
The Core Safety Directive: Engineering Controls & Personal Protective Equipment (PPE)
The hierarchy of controls dictates that engineering solutions are the first line of defense, supplemented by a robust PPE protocol.
Mandatory Engineering Controls
-
Chemical Fume Hood: All handling, weighing, and aliquoting of this compound, including the preparation of solutions, must be performed inside a certified and operational chemical fume hood.[6] This is non-negotiable. The fume hood contains dust and potential vapors, preventing inhalation, which is a critical exposure route for many toxic solids.
-
Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood provides local exhaust ventilation, which is the primary control measure.[7]
-
Designated Work Area: Establish a clearly marked "designated area" within the fume hood for handling this compound to prevent cross-contamination of the workspace.
Required Personal Protective Equipment (PPE)
The selection of PPE is based on a comprehensive risk assessment, addressing all potential routes of exposure: ingestion, inhalation, skin, and eye contact.
| PPE Component | Specification | Rationale and Causality |
| Hand Protection | Nitrile Rubber Gloves | Provides a chemical-resistant barrier to prevent dermal absorption. While the primary hazard is oral, skin contact with toxic substances should always be avoided. Double-gloving is recommended when handling the pure solid. |
| Eye & Face Protection | Chemical Safety Goggles & Full-Face Shield | Goggles provide essential protection against dust particles entering the eyes.[6] A full-face shield, worn over goggles, is required when handling larger quantities or when there is any risk of splashing, offering a secondary layer of protection for the entire face.[6] |
| Body Protection | Chemical-Resistant Lab Coat | A fully buttoned lab coat made of a chemical-resistant material prevents contamination of personal clothing. This is a fundamental component of laboratory safety.[6] |
| Respiratory Protection | NIOSH-Approved Respirator | While working in a fume hood should prevent inhalation, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be available for emergency situations, such as a spill outside of the fume hood.[5][8] |
| Footwear | Closed-Toe Shoes | Prevents exposure to the feet in the event of a spill.[6] |
Procedural Workflow for Safe Handling
A systematic, step-by-step approach ensures that safety protocols are integrated into the experimental workflow from start to finish.
Caption: Standard Operating Procedure Workflow for Handling Toxic Solids.
Step-by-Step Protocol
-
Preparation :
-
Ensure the chemical fume hood is on and functioning correctly.
-
Clear the designated work area of all unnecessary items.[6]
-
Assemble all necessary equipment (spatulas, weigh boats, glassware) and a pre-prepared waste container within the fume hood.
-
Ensure a spill kit and emergency contact information are readily accessible.
-
-
Donning PPE :
-
Put on your lab coat, followed by safety goggles and face shield.
-
Don the first pair of nitrile gloves. If double-gloving, put the second pair on now.
-
-
Handling the Chemical :
-
Carefully open the container inside the fume hood.
-
Use a dedicated spatula to weigh the desired amount of the solid onto a weigh boat. Avoid creating airborne dust.
-
Transfer the solid to your reaction vessel. If making a solution, add the solvent slowly to avoid splashing.
-
Keep the container sealed when not in active use.
-
-
Cleanup :
-
Decontaminate all non-disposable equipment (e.g., spatulas, glassware) by rinsing with a suitable solvent (such as acetone) inside the fume hood. All rinsate must be collected as hazardous waste.[6]
-
Wipe down the designated work area within the fume hood with the same solvent.
-
-
Doffing PPE :
Emergency Response & First Aid
Immediate and correct action following an exposure is critical. The primary hazard, acute oral toxicity, makes ingestion the most severe emergency scenario.
| Exposure Route | Immediate Action Protocol |
| Ingestion | MEDICAL EMERGENCY. Immediately call emergency services and your institution's poison control center.[1][4] Rinse the mouth thoroughly with water. DO NOT INDUCE VOMITING. [8] |
| Skin Contact | Remove all contaminated clothing immediately. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[4][5][8] Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][5][8] Remove contact lenses if present and easy to do.[4][5][8] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[4][5][8] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention. |
Waste Management & Disposal Protocol
Proper segregation and disposal of halogenated waste are critical for environmental protection and regulatory compliance.
Caption: Decision-Making Workflow for Chemical Waste Disposal.
Disposal Plan
-
Segregation is Key : Halogenated organic waste must be collected separately from all other waste streams.[6] This is because common disposal methods like incineration require different conditions for halogenated compounds to prevent the formation of toxic byproducts.
-
Waste Containers : Use a clearly labeled, sealable container designated for "Halogenated Organic Waste."
-
Labeling : The waste container must be labeled with the words "Hazardous Waste" and the full chemical name of its contents.[6]
-
Collection : This stream includes:
-
Excess solid compound.
-
Contaminated disposables (gloves, weigh boats, wipes).
-
Solvent rinsate from cleaning glassware.
-
-
Final Disposal : Follow your institution's specific procedures for hazardous waste pickup and disposal. Never pour this chemical or its waste down the drain.[6]
By integrating this comprehensive safety framework into your daily operations, you build a self-validating system of protection that ensures both personal safety and the integrity of your research.
References
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-6-chloropyridine | C10H9BrClN3 | CID 46739438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromo-4-chloropyridine | C5H3BrClN | CID 2762836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
